1-Benzyl-3-methylimidazolium hexafluorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.F6P/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-7(2,3,4,5)6/h2-8,10H,9H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCQOUQQPZPIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466677 | |
| Record name | 1-Benzyl-3-methylimidazolium hexafluorophosphate | |
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Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433337-11-2 | |
| Record name | 1-Benzyl-3-methylimidazolium hexafluorophosphate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50466677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-methylimidazolium Hexafluorophosphate | |
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Foundational & Exploratory
1-Benzyl-3-methylimidazolium hexafluorophosphate synthesis procedure
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-methylimidazolium Hexafluorophosphate
Introduction: The Significance of [Bnmim][PF₆] in Modern Chemistry
This compound, often abbreviated as [Bnmim][PF₆] or [C₇MIM][PF₆], is an imidazolium-based ionic liquid (IL).[1] Ionic liquids are a class of salts with melting points below 100°C, and many, including [Bnmim][PF₆], exist as liquids at room temperature.[2] Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive as "green" solvents, catalysts, and electrolytes, replacing volatile organic compounds (VOCs) in a wide range of applications.[1][3][4][5][6]
[Bnmim][PF₆] specifically combines the structural features of the 1-benzyl-3-methylimidazolium cation with the weakly coordinating, hydrophobic hexafluorophosphate anion.[1] This combination imparts valuable properties, making it a versatile tool in electrochemistry, green chemistry, biotechnology, and materials science.[1][6] This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in established chemical principles and safety protocols.
Overall Synthesis Strategy
The synthesis of this compound is a robust two-step process. The first step involves the formation of the imidazolium cation via a quaternization reaction, followed by a second step where the initial counter-anion is exchanged for the desired hexafluorophosphate anion through a metathesis reaction.
Caption: Overall workflow for the two-step synthesis of [Bnmim][PF₆].
Part 1: Quaternization - Synthesis of 1-Benzyl-3-methylimidazolium Chloride ([Bnmim][Cl])
Core Mechanism: SN2 Alkylation
The formation of the imidazolium cation proceeds via a bimolecular nucleophilic substitution (SN2) reaction, also known as the Menshutkin reaction.[7] In this step, the lone pair of electrons on one of the nitrogen atoms of 1-methylimidazole acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This occurs in a single, concerted step where the nucleophile attacks from the "backside" relative to the leaving group (chloride), forming the C-N bond and breaking the C-Cl bond simultaneously.[8][9]
Caption: The SN2 mechanism for the quaternization of 1-methylimidazole.
Experimental Protocol
This protocol is adapted from established literature procedures.[1][10]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-methylimidazole and benzyl chloride. A slight molar excess (1.1-1.2 equivalents) of benzyl chloride can be used to ensure complete consumption of the 1-methylimidazole.[10] The reaction can be run neat (without solvent) or in a solvent like acetonitrile.[1][10]
-
Reaction Conditions: Heat the mixture in an oil bath to 70-85°C and stir vigorously.[1][10] The initially clear solution will become turbid and progressively more viscous as the solid or liquid ionic product forms. The reaction is typically run for 8 to 24 hours.[1]
-
Isolation and Purification: After cooling to room temperature, the resulting product, 1-benzyl-3-methylimidazolium chloride, is a viscous yellow liquid or a pale gum.[1][10] To remove unreacted starting materials, wash the product multiple times with a solvent in which the ionic liquid is insoluble, such as hot ethyl acetate or diethyl ether.[1][10] Vigorously stir the product with the wash solvent, then allow the layers to separate and decant the solvent.
-
Drying: Remove the residual wash solvent by distillation under reduced pressure (rotary evaporation) to yield the purified [Bnmim][Cl].[1]
Causality and Field Insights
-
Why heat the reaction? The SN2 reaction rate is temperature-dependent. Heating to 70-85°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe without causing significant side reactions or degradation.
-
The role of the wash solvent: Ethyl acetate or diethyl ether are used because the non-polar starting materials (1-methylimidazole and benzyl chloride) are soluble in them, while the highly polar ionic liquid product is not. This allows for efficient purification by simple extraction.[1][10]
-
Verification of Intermediate: The structure of the intermediate can be confirmed using ¹H NMR spectroscopy, which will show characteristic peaks for the methyl, benzyl, and imidazolium protons.[10][11]
Part 2: Anion Metathesis - Synthesis of [Bnmim][PF₆]
Core Mechanism: Anion Exchange
Anion metathesis, or ion exchange, is a reversible reaction driven to completion by the properties of the products. In this case, the chloride salt is reacted with a hexafluorophosphate salt, typically ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆).[1][12]
[Bnmim][Cl] + KPF₆ → [Bnmim][PF₆] + KCl
The reaction is typically performed in water. While the reactant [Bnmim][Cl] and the byproduct KCl are water-soluble, the final product [Bnmim][PF₆] is hydrophobic and insoluble in water.[13] This causes it to separate from the aqueous phase, driving the equilibrium towards the product side according to Le Châtelier's principle.
Experimental Protocol
-
Dissolution: Dissolve the purified 1-benzyl-3-methylimidazolium chloride from Part 1 in deionized water.
-
Anion Exchange: In a separate flask, prepare an aqueous solution of a slight molar excess (1.0-1.1 equivalents) of ammonium hexafluorophosphate or potassium hexafluorophosphate. Add this solution to the stirred [Bnmim][Cl] solution at room temperature.
-
Phase Separation: Upon mixing, a distinct second phase (the [Bnmim][PF₆] product) will form. Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.[1]
-
Isolation: Separate the two layers using a separatory funnel. The lower, denser layer is the ionic liquid product.[1]
-
Purification: Wash the isolated ionic liquid layer repeatedly with small portions of deionized water. This step is critical to remove any remaining water-soluble impurities, particularly the chloride and potassium/ammonium byproduct salts.
-
Self-Validation (Halide Test): To confirm the complete removal of chloride ions, a qualitative test can be performed on the final aqueous wash. Add a few drops of a silver nitrate (AgNO₃) solution to the wash water. The absence of a white precipitate (AgCl) indicates that the chloride impurities have been successfully removed.[11]
-
Drying: Remove the residual water from the purified ionic liquid by heating to ~75-80°C under high vacuum (e.g., using a rotary evaporator followed by a Schlenk line) until a constant weight is achieved.[1][12] The final product should be a light-yellow solid or viscous liquid.[1]
Causality and Field Insights
-
Choice of Hexafluorophosphate Salt: Both NH₄PF₆ and KPF₆ are effective. NH₄PF₆ is sometimes preferred due to the high water solubility of the NH₄Cl byproduct, facilitating its removal during washing.
-
Importance of Water Purity: The hexafluorophosphate anion is susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures, which can produce toxic hydrogen fluoride (HF).[15][16][17] Using deionized water and performing the reaction at room temperature minimizes this risk. The final product should be stored under anhydrous conditions.
-
Drying is Crucial: Residual water can affect the physicochemical properties of the ionic liquid and promote its slow decomposition.[13] Thorough drying under vacuum is essential for obtaining a high-purity product.
Quantitative Data and Characterization
Reagent and Product Summary
| Substance | Formula | Molar Mass ( g/mol ) | Typical Role |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Nucleophile |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Electrophile |
| [Bnmim][Cl] | C₁₁H₁₃ClN₂ | 208.69 [18][19] | Intermediate |
| Potassium Hexafluorophosphate | KPF₆ | 184.06 | Anion Source |
| [Bnmim][PF₆] | C₁₁H₁₃F₆N₂P | 318.20 [20][21] | Final Product |
Expected Product Characteristics
| Property | Value | Source |
| Appearance | Light yellow solid or viscous liquid | [1] |
| Melting Point | ~135 °C | [22] |
| Purity | ≥97.0% | [23] |
| Water Content | ≤0.1% (after drying) | [23] |
The final product should be characterized by standard analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the cationic structure.
-
¹⁹F and ³¹P NMR: To confirm the presence and purity of the [PF₆]⁻ anion.
-
FT-IR Spectroscopy: To identify characteristic vibrational modes of the imidazolium ring and the P-F bonds of the anion.[24]
Safety, Handling, and Disposal
Researcher safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Benzyl Chloride: Is a lachrymator (tear-inducing) and a potential carcinogen. It must be handled in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[25]
-
Hexafluorophosphate Salts (KPF₆, NH₄PF₆, and [Bnmim][PF₆]): These compounds are toxic and corrosive. They are moisture-sensitive and can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas.[26][27][28] Avoid contact with skin and eyes, and prevent inhalation of dust.[26][27] Always handle in a well-ventilated area or fume hood.[26]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste and solutions containing ionic liquids should be collected in designated waste containers.
References
- Dupont, J., Consorti, C. S., & Suarez, P. A. Z. (2001). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 78, 234.
- Herrmann, W. A., Goossen, L. J., & Spiegler, M. (1998). Synthesis and characterization of imidazolium chlorides and complex 1b. The Royal Society of Chemistry.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Hexafluorophosphate, 98.5+%. Retrieved from [Link]
- Wasserscheid, P., & Keim, W. (2000). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
-
Patel, N. K. (2003). SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. Shodhbhagirathi @ IITR. Retrieved from [Link]
- Liu, X., Wang, J., & Li, Z. (2011). Reaction Mechanism Study for the Synthesis of Alkylimidazolium-based Halide Ionic Liquids. International Journal of Molecular Sciences, 12(5), 3144–3159.
- Peppel, T., Wulf, C., & Spannenberg, A. (2020). 1-Benzyl-3-methylimidazolium bromide.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Synthonix. (n.d.). Chemical Synthesis with Ionic Liquids: Efficiency and Sustainability. Retrieved from [Link]
- Peppel, T., Wulf, C., & Spannenberg, A. (2020). 1-Benzyl-3-methylimidazolium bromide.
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ResearchGate. (n.d.). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). This compound, ≥97.0%. Retrieved from [Link]
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MDPI. (2022). [BMIM][X] Ionic Liquids Supported on a Pillared-Layered Metal–Organic Framework: Synthesis, Characterization, and Adsorption Properties. Retrieved from [Link]
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AIP Publishing. (2012). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). SN2 Fluorination reactions in ionic liquids: a mechanistic study towards solvent engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). AER (A⁻ form) method: Chloride to hexafluorophosphate exchange and vice versa. Retrieved from [Link]
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Synthonix. (n.d.). This compound: A Versatile Ionic Liquid for Research. Retrieved from [Link]
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SciSpace. (2014). Usage of Ionic Liquids as Additives in Ion Exchange Chromatography for the Analysis of Inorganic Anions. Retrieved from [Link]
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2006). Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids. Retrieved from [Link]
-
American Chemical Society. (2006). Coexistence of Liquid and Solid Phases of Bmim-PF6 Ionic Liquid on Mica Surfaces at Room Temperature. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids - Fingerprint. Retrieved from [Link]
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PubMed. (2006). Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. Retrieved from [Link]
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RoCo Global. (n.d.). This compound, 99%. Retrieved from [Link]
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ResearchGate. (2020). Nucleophilic substitution reaction (SN2) for the obtention of an imidazolium‐based macrocyclic receptor capable of recognizing and discriminating GTP from ATP. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 1-butyl-3-methylimidazolium chloride and.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound.
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Physical and chemical properties of [BnMIM][PF6]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMIM][PF6])
Introduction
In the expanding landscape of materials science and chemical research, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique constellation of properties—including negligible vapor pressure, high thermal stability, and tunable solvency—positions them as compelling alternatives to traditional volatile organic solvents. This guide focuses on a specific imidazolium-based ionic liquid, this compound ([BnMIM][PF6]).
Comprising a 1-benzyl-3-methylimidazolium ([BnMIM]⁺) cation and a hexafluorophosphate ([PF₆]⁻) anion, this salt exhibits a distinct set of physicochemical characteristics conferred by the interplay between the aromatic benzyl group and the inorganic anion. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of the synthesis, structural features, and key properties of [BnMIM][PF6]. We will delve into the causality behind experimental choices for its characterization, offering field-proven insights grounded in authoritative data.
Molecular Identity and Core Properties
The fundamental characteristics of [BnMIM][PF6] are rooted in its molecular structure. The cation features an imidazolium ring, a cornerstone of many stable ionic liquids, functionalized with a methyl group and a benzyl group. The benzyl group's aromaticity and steric bulk significantly influence the IL's physical state, viscosity, and interactions with other molecules. The [PF₆]⁻ anion is known for conferring hydrophobicity and a wide electrochemical window.
Caption: Molecular structures of the [BnMIM]⁺ cation and [PF₆]⁻ anion.
A summary of its fundamental properties provides a foundational understanding of this compound.
| Property | Value | Source |
| IUPAC Name | 1-benzyl-3-methylimidazol-3-ium hexafluorophosphate | [1] |
| CAS Number | 433337-11-2 | [1] |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [1][2] |
| Molar Mass | 318.20 g/mol | [1][2] |
| Appearance | Light yellow liquid or solid | [3] |
| Melting Point | 135 °C | [2][4] |
Synthesis Pathway
The synthesis of [BnMIM][PF6] is typically achieved through a well-established two-step process common for many imidazolium ILs. This method ensures high purity and yield, which is critical for obtaining reliable and reproducible experimental data.
Step 1: Quaternization. The first step involves the N-alkylation of 1-methylimidazole with benzyl chloride. This is an Sₙ2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon, displacing the chloride ion and forming the intermediate salt, 1-benzyl-3-methylimidazolium chloride ([BnMIM][Cl]). The choice of solvent and temperature is crucial to control reaction rates and minimize side products.
Step 2: Anion Metathesis (Ion Exchange). The chloride anion of the intermediate salt is then exchanged for the desired hexafluorophosphate anion. This is accomplished by reacting the aqueous solution of [BnMIM][Cl] with an acid or salt containing the [PF₆]⁻ anion, such as hexafluorophosphoric acid (HPF₆) or potassium hexafluorophosphate (KPF₆). The strong driving force for this reaction is the precipitation of the less soluble product, either KCl in the case of KPF₆ or the formation of the hydrophobic ionic liquid which separates from the aqueous phase. Extensive washing with deionized water is necessary to remove residual halide ions, which can interfere with electrochemical measurements.
Caption: Two-step synthesis workflow for [BnMIM][PF₆].
Physicochemical Properties and Characterization
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes requiring elevated temperatures, such as organic synthesis or materials processing. Thermogravimetric Analysis (TGA) is the standard method for determining this property. For the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), thermal decomposition in an inert nitrogen atmosphere begins to occur in the range of 550 to 750 K (approximately 277 to 477 °C)[5]. It is expected that [BnMIM][PF6] possesses similarly high thermal stability due to the robust nature of the imidazolium ring and the stability of the P-F bonds in the anion. The thermal decomposition of [PF₆]⁻ salts often proceeds via the release of PF₅ gas.[6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This step is non-negotiable for data accuracy.
-
Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of [BnMIM][PF6] into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset temperature of decomposition (Tₒₙₛₑₜ) is determined as the temperature at which significant mass loss begins.
Spectroscopic Profile
Spectroscopic methods are indispensable for confirming the chemical identity and purity of [BnMIM][PF6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments in the [BnMIM]⁺ cation, confirming the presence of the imidazolium ring, the benzyl group, and the N-methyl group. ³¹P and ¹⁹F NMR are used to characterize the [PF₆]⁻ anion, which typically shows a characteristic septet in the ³¹P spectrum and a doublet in the ¹⁹F spectrum due to P-F coupling.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a vibrational fingerprint of the molecule.[7][8] Characteristic peaks for the imidazolium ring C-H and C-N stretching, the aromatic C-H and C=C stretching of the benzyl group, and the strong, broad absorption bands associated with the P-F stretching vibrations of the [PF₆]⁻ anion are expected.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of [BnMIM][PF6] in a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃). The choice of solvent is critical; it must dissolve the IL without reacting with it and should not have signals that overlap with key analyte peaks.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.
-
Data Acquisition: Acquire ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum for analysis.
Electrochemical Behavior
For applications in electrochemistry, such as in batteries, supercapacitors, or electrochemical sensors, the electrochemical stability window (ESW) is arguably the most important property.[10][11] The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. The [PF₆]⁻ anion is known to impart a wide electrochemical window. For [BMIM][PF6], this window can be greater than 4 V, making it suitable for high-voltage applications.[12] [BnMIM][PF6] is expected to have a similarly wide window, primarily dictated by the electrochemical stability of the cation and anion.
Experimental Protocol: Cyclic Voltammetry (CV) for ESW Determination
-
Electrochemical Cell Assembly: Assemble a three-electrode cell.
-
Working Electrode (WE): An inert material like glassy carbon or platinum. Its surface must be polished to a mirror finish to ensure reproducible results.
-
Reference Electrode (RE): A stable reference, such as Ag/Ag⁺ or a saturated calomel electrode (SCE), isolated from the main solution by a salt bridge.
-
Counter Electrode (CE): A high-surface-area inert material, typically a platinum wire or mesh.
-
-
Electrolyte Preparation: The ionic liquid [BnMIM][PF6] itself serves as the electrolyte. It must be rigorously dried under vacuum before use, as trace water can significantly narrow the electrochemical window.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from the open-circuit potential first in the anodic (positive) direction until a sharp increase in current (oxidation) is observed.
-
In a separate experiment, scan in the cathodic (negative) direction until a sharp increase in current (reduction) is observed.
-
The potential difference between the onset of oxidation and reduction defines the electrochemical stability window.
-
Caption: Experimental setup for Cyclic Voltammetry.
Solubility and Physical Properties
The combination of the bulky organic cation and the inorganic [PF₆]⁻ anion makes [BnMIM][PF6] hydrophobic and generally immiscible with water.[3] It is, however, soluble in a range of polar organic solvents such as acetone, acetonitrile, and dichloromethane.
| Property | Description / Value | Source |
| Solubility | Immiscible with water; soluble in many organic solvents. | [3][13] |
| Density | For the analogue [BMIM][PF6], the density is approximately 1.38 g/mL at 20 °C.[3][14] The density of [BnMIM][PF6] is expected to be in a similar range. | [3][14] |
| Viscosity | The viscosity of imidazolium ILs is highly dependent on the cation's alkyl chain length and temperature. [BMIM][PF6] is quite viscous at room temperature (~381 cP).[15] [BnMIM][PF6] is expected to be even more viscous due to the larger, more rigid benzyl group. | [15][16][17][18] |
Crystal Structure
The solid-state structure of [BnMIM][PF6] has been elucidated by single-crystal X-ray diffraction.[1] This analysis provides precise information on bond lengths, bond angles, and the packing arrangement of ions in the crystal lattice, which governs properties like melting point and density.
| Crystallographic Parameter | Value for [BnMIM][PF6] | Source |
| Space Group | P 1 21/c 1 | [1] |
| a | 10.4989 Å | [1] |
| b | 11.2755 Å | [1] |
| c | 11.9769 Å | [1] |
| β | 109.9260 ° | [1] |
Applications and Relevance
The unique properties of [BnMIM][PF6] make it a candidate for several advanced applications:
-
Organic Synthesis: Its high thermal stability and ability to dissolve a wide range of reagents make it a suitable medium for chemical reactions.[13][19][20][21]
-
Electrochemistry: The wide electrochemical window and reasonable ionic conductivity are advantageous for its use as an electrolyte in energy storage devices.[10][11]
-
Materials Science: It can be used as a medium for the synthesis of nanoparticles or as a component in polymer composites to enhance properties like conductivity.[2][22]
-
Drug Development: While not a direct therapeutic agent, its role as a specialized solvent could be explored in the synthesis of complex active pharmaceutical ingredients (APIs) or in the formulation of drug delivery systems.[23][24]
Safety and Handling
According to safety data, [BnMIM][PF6] is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a thermally stable, hydrophobic ionic liquid with a wide electrochemical window. Its properties are a direct consequence of its molecular architecture: a bulky, aromatic cation paired with a stable, inorganic anion. The comprehensive characterization data presented in this guide—from synthesis and spectroscopy to thermal and electrochemical behavior—underscore its potential as a versatile material for researchers in chemistry, materials science, and drug development. A thorough understanding of these properties, and the experimental methodologies used to determine them, is paramount for unlocking its full potential in innovative applications.
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ResearchGate. (n.d.). FTIR spectra of (HMIm)PF6 and inclusion complexes of it in α-and β-CD at 298.15 K. Retrieved from [Link].
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Yadav, J. S., Reddy, B. V. S., Reddy, P. N., & Rao, M. S. (2003). InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives. Green Chemistry, 5(3), 264-266. Available from: [Link].
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BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice. (n.d.). Retrieved from [Link].
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ResearchGate. (n.d.). Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure. Retrieved from [Link].
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ResearchGate. (n.d.). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. Retrieved from [Link].
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BMIM-PF6: A Key Ionic Liquid in Modern Electronic Chemicals. (n.d.). Retrieved from [Link].
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Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Thermochimica Acta, 475(1-2), 52-57. Available from: [Link].
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Ravdel, B., Abraham, K. M., Gitzendanner, R., DiCarlo, J., & Lucht, B. L. (2003). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 119-121, 805-810. Available from: [Link].
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ResearchGate. (n.d.). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. Retrieved from [Link].
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ResearchGate. (n.d.). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. Retrieved from [Link].
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Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Benzyl-3-methylimidazolium Hexafluorophosphate
This guide provides an in-depth exploration of the crystal structure of 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bzmim][PF6]), an ionic liquid of significant interest in diverse research fields including electrochemistry, green chemistry, and materials science.[1][2][3] Understanding the solid-state arrangement of this compound at a molecular level is paramount for correlating its structure with its physicochemical properties and for the rational design of new materials.
Introduction: The Significance of [Bzmim][PF6] in Ionic Liquid Research
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solubility.[1][4] this compound is a prominent member of the imidazolium-based IL family.[1] Its cation consists of an imidazolium ring, a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, substituted with a benzyl group at the N-1 position and a methyl group at the C-3 position.[1] The hexafluorophosphate (PF₆⁻) anion is a weakly coordinating and hydrophobic counterion.[1] This combination of a versatile cation and a stable anion imparts desirable characteristics for various applications.
The study of the crystal structure of ILs through X-ray diffraction provides invaluable insights into the intricate network of intermolecular interactions that govern their macroscopic properties.[5][6] For [Bzmim][PF6], a detailed crystallographic analysis reveals the precise spatial arrangement of its constituent ions, offering a foundational understanding of its behavior in both solid and liquid states.
Synthesis and Crystallization of [Bzmim][PF6]
The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole with benzyl chloride to form the intermediate salt, 1-benzyl-3-methylimidazolium chloride. This is followed by an anion exchange reaction with a hexafluorophosphate salt, such as ammonium or potassium hexafluorophosphate, to yield the final product.[1]
Experimental Protocol: Synthesis of [Bzmim][PF6]
Part A: Synthesis of 1-Benzyl-3-methylimidazolium Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and benzyl chloride in a 1:1 molar ratio.
-
Reaction Conditions: Heat the mixture in an oil bath at 85 °C and stir for 8 hours under reflux.[1]
-
Purification: After the reaction is complete, wash the resulting viscous liquid with hot ethyl acetate three times to remove any unreacted starting materials.[1]
-
Isolation: Remove the residual ethyl acetate by distillation under reduced pressure to obtain 1-benzyl-3-methylimidazolium chloride as a yellow viscous liquid.[1]
Part B: Anion Exchange
-
Dissolution: Dissolve the 1-benzyl-3-methylimidazolium chloride obtained in Part A in deionized water.
-
Anion Metathesis: Add a stoichiometric amount of ammonium hexafluorophosphate to the aqueous solution.[1]
-
Reaction: Stir the mixture at room temperature for 2 hours. A two-phase system will form.[1]
-
Separation: Separate the lower, product-containing layer from the upper aqueous layer.
-
Washing: Wash the lower layer repeatedly with deionized water to remove any remaining chloride ions.
-
Drying: Remove excess water by rotary evaporation at 75 °C to yield this compound as a light yellow solid powder.[1]
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. For ionic liquids like [Bzmim][PF6], slow evaporation from a suitable solvent is a common and effective crystallization technique.
-
Solvent Selection: Dissolve a small amount of the purified [Bzmim][PF6] powder in a minimal amount of a high-purity solvent, such as acetonitrile or a mixture of acetonitrile and ethyl acetate.[1]
-
Slow Evaporation: Loosely cap the vial containing the solution and store it in a vibration-free environment at a constant, cool temperature.
-
Crystal Formation: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.
-
Crystal Harvesting: Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.5 mm) for X-ray diffraction analysis.
Elucidation of the Crystal Structure
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[7][8] The analysis reveals a well-ordered three-dimensional network stabilized by a combination of electrostatic forces, hydrogen bonding, and π-π stacking interactions.
Crystallographic Data
The key crystallographic parameters for [Bzmim][PF6] are summarized in the table below.[7][9]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃F₆N₂P |
| Molecular Weight | 318.20 g/mol [9][10] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1[9] |
| a | 10.4989 Å[7][9] |
| b | 11.2755 Å[7][9] |
| c | 11.9769 Å[7][9] |
| α | 90°[9] |
| β | 109.9260°[7][9] |
| γ | 90°[9] |
| Volume | 1332.95 ų[7] |
| Z | 4[7] |
| Temperature | 100 K[7] |
Molecular and Crystal Packing Visualization
The following diagrams illustrate the molecular structure of the 1-benzyl-3-methylimidazolium cation and the hexafluorophosphate anion, as well as their packing arrangement within the crystal lattice.
Figure 1: Molecular structure of the constituent ions of [Bzmim][PF6].
Figure 2: Key intermolecular interactions in the crystal lattice of [Bzmim][PF6].
Analysis of Intermolecular Interactions
The crystal packing of [Bzmim][PF6] is dominated by a network of weak, yet significant, intermolecular interactions.
-
C-H···F Hydrogen Bonding: The primary interactions governing the three-dimensional structure are C-H···F hydrogen bonds. These occur between the hydrogen atoms of the imidazolium and benzyl groups of the cation and the fluorine atoms of the hexafluorophosphate anion.[7][8] This network of hydrogen bonds effectively links the cations and anions into a cohesive structure.
-
π-π Stacking: In addition to hydrogen bonding, weak π-π stacking interactions are observed between the imidazolium ring of one cation and the benzene ring of an adjacent cation.[7][8] The distances between the carbon and nitrogen atoms of the interacting rings range from 3.3714 Å to 3.4389 Å.[7][8]
-
Molecular Conformation: A noteworthy feature of the cation's conformation is the dihedral angle between the planes of the imidazole and benzene rings, which is approximately 84.72°.[7][8] This nearly perpendicular arrangement minimizes steric hindrance and influences the overall packing efficiency.
Conclusion
The determination of the crystal structure of this compound provides a fundamental understanding of the solid-state architecture of this important ionic liquid. The intricate network of C-H···F hydrogen bonds and π-π stacking interactions dictates the packing of the ions in the crystal lattice. This structural information is crucial for researchers and drug development professionals, as it forms the basis for understanding the material's properties and for designing new ionic liquids with tailored functionalities for a wide array of applications.
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An In-depth Technical Guide to the Thermal Stability of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF6])
Abstract
1-Benzyl-3-methylimidazolium hexafluorophosphate, abbreviated as [Bmim][PF6], is an ionic liquid (IL) of significant interest in catalysis, organic synthesis, and materials science. A critical parameter governing its application range is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of [Bmim][PF6], detailing the principles of its measurement, validated experimental protocols, decomposition characteristics, and the key factors that influence its performance at elevated temperatures. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this versatile ionic liquid.
Introduction: The Critical Role of Thermal Stability in Ionic Liquids
Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high ionic conductivity, and broad electrochemical windows.[1][2] These properties make them attractive as "green" solvents and catalysts.[3] However, the practical utility of any IL in high-temperature applications hinges on its thermal stability—the temperature at which it begins to chemically decompose.
Understanding the precise thermal limits of an IL like [Bmim][PF6] is not merely an academic exercise. It is a crucial safety and performance parameter. Exceeding this limit can lead to the generation of volatile and potentially corrosive species, such as hydrogen fluoride (HF) from the decomposition of the [PF6]⁻ anion, compromising the integrity of the reaction and the equipment.[4] This guide focuses on providing the foundational knowledge and practical protocols to accurately assess and interpret the thermal stability of [Bmim][PF6].
Core Principles of Thermal Stability Assessment
The most widely accepted and utilized technique for determining the thermal stability of ILs is Thermogravimetric Analysis (TGA) .[3][5] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, plots mass percentage against temperature.
Key parameters derived from a TGA curve include:
-
T_onset (Onset Decomposition Temperature): The primary indicator of thermal stability. It is the temperature at which a significant, sustained mass loss begins. It is typically determined by the intersection of the tangent of the baseline and the tangent of the decomposition slope.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum. This is identified from the peak of the derivative thermogravimetry (DTG) curve.[5]
It is crucial to understand that T_onset is not an absolute value; it is highly dependent on experimental conditions, particularly the heating rate.[2][5] A faster heating rate will generally result in a higher apparent T_onset.[6] Therefore, standardized protocols are essential for reproducible and comparable results.
Experimental Determination: A Validated TGA Protocol
This section provides a field-proven, step-by-step protocol for the TGA of [Bmim][PF6]. The rationale behind each parameter is explained to ensure a self-validating and robust measurement.
Causality Behind Experimental Choices
| Parameter | Recommended Setting | Rationale & Justification |
| Sample Mass | 4–8 mg | A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | An inert atmosphere is critical to prevent oxidative degradation, thereby isolating the intrinsic thermal decomposition pathway of the IL.[4] |
| Flow Rate | 20–50 mL/min | This rate is sufficient to purge any atmospheric oxygen and effectively remove gaseous decomposition products from the sample area without causing sample cooling.[1][7] |
| Heating Rate | 10 °C/min | This is a standard, widely accepted rate that provides a good balance between analysis time and resolution, allowing for clear identification of thermal events.[3][4] |
| Temperature Range | 25 °C to 600 °C | This range ensures the capture of the entire decomposition profile, from the initial baseline to the final residual mass.[7] |
| Sample Pan | Platinum or Alumina | These materials are chemically inert at high temperatures and will not react with the IL or its decomposition products.[4] |
Step-by-Step Experimental Workflow
-
Sample Preparation: Ensure the [Bmim][PF6] sample is free of volatile impurities like water and residual solvents. Dry the sample under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours prior to analysis. Impurities can significantly lower the observed decomposition temperature.[1][5]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Tare the Sample Pan: Place an empty, clean platinum or alumina pan in the TGA and tare its mass.
-
Load the Sample: Accurately weigh 4–8 mg of the dried [Bmim][PF6] into the tared pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen at 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Initiate the Thermal Program: Begin heating the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the resulting thermogram (mass % vs. temperature). Calculate the first derivative (DTG) to identify the T_peak. Determine the T_onset using the tangent intersection method.
Visualization of the TGA Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the thermal stability of an ionic liquid.
Caption: Workflow for TGA-based thermal stability assessment.
Thermal Profile and Decomposition of [Bmim][PF6]
Published data for imidazolium-based ionic liquids with the hexafluorophosphate anion generally show high thermal stability. For the closely related analogue, 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]), decomposition temperatures are reported to be above 200 °C, with some studies showing stability up to ~350-400 °C under an inert atmosphere.[8][9][10] While specific TGA data for the benzyl-substituted version is less common in foundational literature, a similar range is expected, though the benzyl group may offer a different decomposition pathway compared to a simple alkyl chain.
The decomposition of imidazolium-based ILs is a complex process. For those with fluorinated anions like [PF6]⁻, a primary decomposition pathway involves hydrolysis if trace amounts of water are present, liberating corrosive HF.[4] In anhydrous conditions, the decomposition is believed to be initiated by nucleophilic attack of the anion on the imidazolium cation.[11] This can lead to dealkylation (or de-benzylation in this case), cleaving the groups attached to the nitrogen atoms.[11]
Factors Influencing Thermal Stability
The "textbook" thermal stability of an IL can be misleading if external factors are not considered. In a real-world application, the following can significantly impact the performance of [Bmim][PF6]:
-
Purity: This is the most critical factor. Halide impurities (e.g., Cl⁻, Br⁻) from synthesis are known to drastically reduce the thermal stability of ILs.[1] Likewise, the presence of water can facilitate hydrolysis of the [PF6]⁻ anion.[3]
-
Anion Type: The anion generally plays the most significant role in determining an IL's thermal stability.[1][5] The [PF6]⁻ anion confers good, but not exceptional, thermal stability compared to anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), which are often more robust.[12][13]
-
Cation Structure: While the anion is primary, the cation structure also has an effect. The presence of the benzyl group in [Bmim][PF6] compared to a butyl group in [Bmim][PF6] can influence decomposition pathways and slightly alter the onset temperature.
Conclusion
This compound is a thermally robust ionic liquid suitable for a range of applications. Its effective operational limit is dictated by its onset decomposition temperature, which must be determined using a standardized and well-controlled TGA protocol. For drug development professionals and researchers, it is imperative to recognize that stability is not a single number but is highly dependent on the purity of the material and the specific experimental conditions. By following the validated protocols and understanding the chemical principles outlined in this guide, users can confidently assess the thermal limits of [Bmim][PF6] and ensure its safe and effective implementation in their work.
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- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (n.d.). The Journal of Physical Chemistry A.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.).
- TGA curve of a BMIm[PF6], b cinchonine, c PVA 20–30 K, d cinchonine, BMIm[PF6]@polyurethane microcapsules. (n.d.).
- Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl)
- TGA and DTG curves of pristine MOFs (blue lines), bulk [BMIM][PF6] (magenta lines), and IL/MOF composites (red lines). (n.d.).
- Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. (n.d.).
- Thermal Stability of Ionic Liquids. (n.d.).
- 1-Benzyl-3-methylimidazolium hexafluorophosph
- Decomposition of ionic liquids in electrochemical processing. (n.d.).
- The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. (n.d.).
- (PDF) Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. (2023).
- InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane deriv
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosph
- TDS IL-0011_UP BMIM PF6. (n.d.). Iolitec.
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Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of [BnMIM][PF6] in Organic Solvents
Introduction: The Unique Profile of [BnMIM][PF6]
In the expanding universe of ionic liquids (ILs), 1-benzyl-3-methylimidazolium hexafluorophosphate, abbreviated as [BnMIM][PF6], presents a compelling case for study and application. Comprising a bulky, aromatic benzyl group attached to the imidazolium core and a weakly coordinating hexafluorophosphate anion, its physicochemical properties are of significant interest to researchers in catalysis, organic synthesis, and materials science.[1] A fundamental yet critical aspect governing its utility is its solubility in various organic solvents. This property dictates the homogeneity of reaction mixtures, influences reaction kinetics, and is paramount for product separation and IL recycling.[2]
This guide provides a comprehensive exploration of the solubility of [BnMIM][PF6], moving beyond a simple cataloging of data. We will delve into the molecular-level interactions that govern its solubility, present a practical framework for predicting and understanding its behavior in different solvent classes, and provide a robust, self-validating experimental protocol for researchers to determine solubility in their own systems.
The Architecture of Solubility: A Molecular Perspective
The solubility of an ionic liquid in a molecular solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational concept, but a deeper, more nuanced understanding is required for the rational design of experimental systems. The solubility of [BnMIM][PF6] is primarily dictated by the energetic balance of three key interactions:
-
Ionic Lattice Energy of [BnMIM][PF6]: The energy required to overcome the electrostatic attractions between the [BnMIM]+ cations and [PF6]- anions in the bulk ionic liquid.
-
Solvent-Solvent Interactions: The cohesive forces within the organic solvent, which must be disrupted to create a cavity for the IL ions.
-
Ion-Solvent Interactions: The solvation energy released when the individual cations and anions are surrounded and stabilized by solvent molecules.
For dissolution to occur, the energy released from ion-solvent interactions must be sufficient to overcome the IL's lattice energy and the solvent's cohesive energy.
The Constituent Players: Cation, Anion, and Solvent
The [BnMIM]+ Cation: The 1-benzyl-3-methylimidazolium cation is characterized by several key features that influence its solubility:
-
The Imidazolium Ring: The aromatic nature of the imidazolium ring allows for π-π stacking interactions, particularly with aromatic solvents. The acidic proton at the C2 position can also participate in hydrogen bonding with suitable solvents.
-
The Benzyl Group: The introduction of the benzyl group significantly increases the cation's size and introduces a nonpolar, aromatic character. This moiety can engage in van der Waals forces and π-π interactions with solvents like toluene and benzene.
-
The Methyl Group: The small methyl group has a lesser, but still contributory, role in the overall steric bulk and nonpolar character of the cation.
The [PF6]- Anion: The hexafluorophosphate anion is known for its:
-
Weak Coordinating Ability: The fluorine atoms effectively shield the central phosphorus atom, leading to a diffuse negative charge and weak interactions with the cation. This contributes to the relatively low melting points of many [PF6]- based ILs.
-
Hydrophobicity: The fluorine-rich surface of the [PF6]- anion imparts a significant degree of hydrophobicity, generally leading to low solubility in water but enhanced solubility in less polar organic solvents compared to more hydrophilic anions like halides.[3]
The Organic Solvent: The properties of the organic solvent are equally critical in determining solubility. Key parameters include:
-
Polarity: Often quantified by the dielectric constant, polarity reflects a solvent's ability to separate and stabilize ions. Highly polar solvents are generally better at solvating the charged components of an ionic liquid.
-
Hydrogen Bonding Capability: Solvents are classified as hydrogen bond donors (HBDs, protic) or hydrogen bond acceptors (HBAs, aprotic). Protic solvents like alcohols can interact strongly with the [PF6]- anion, while aprotic solvents with strong HBA capabilities (e.g., acetone, DMSO) can interact with the acidic protons of the imidazolium ring.
-
Cohesive Energy Density (Solubility Parameter): The Hildebrand and Hansen solubility parameters provide a quantitative measure of the energy required to separate solvent molecules. A closer match between the solubility parameters of the IL and the solvent often indicates better miscibility.[4]
The interplay of these factors is visually represented in the following diagram:
Caption: Dissolution of [BnMIM][PF6] in an organic solvent.
Qualitative and Estimated Quantitative Solubility of [BnMIM][PF6]
The following table summarizes the expected solubility behavior of [BnMIM][PF6] at ambient temperature (approximately 25 °C).
| Organic Solvent | Solvent Class | Expected Qualitative Solubility | Estimated Quantitative Solubility ( g/100g solvent) |
| Acetone | Polar Aprotic | Miscible | > 100 |
| Acetonitrile | Polar Aprotic | Miscible | > 100 |
| Methanol | Polar Protic | Miscible | > 100 |
| Ethanol | Polar Protic | Miscible | > 100 |
| Dichloromethane | Halogenated | Miscible | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | > 100 |
| Ethyl Acetate | Moderately Polar | Soluble | ~50-100 |
| Toluene | Aromatic | Soluble | ~20-50 |
| Hexane | Nonpolar | Immiscible | < 1 |
| Diethyl Ether | Ether | Sparingly Soluble | ~1-5 |
Disclaimer: The quantitative values are estimations based on the known solubility of [BMIM][PF6] and theoretical considerations of the structural differences. Experimental verification is highly recommended.
Experimental Determination of Solubility: A Self-Validating Protocol
For precise and reliable solubility data, experimental determination is indispensable. The gravimetric method is a robust and straightforward approach for determining the solubility of an ionic liquid in a molecular solvent.[5] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
[BnMIM][PF6] (high purity, dried under vacuum)
-
Organic solvent of interest (anhydrous grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Oven or vacuum oven
-
Centrifuge (optional, but recommended)
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of the Saturated Solution: a. To a vial, add a known mass of the organic solvent (e.g., 5.00 g). b. Add an excess of [BnMIM][PF6] to the solvent. An excess is crucial to ensure saturation. A good starting point is to add enough IL so that a significant amount of undissolved solid remains visible. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker or on a stirrer plate set to the desired temperature (e.g., 25 °C). b. Agitate the mixture vigorously for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for viscous systems. c. Self-Validation Checkpoint: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across the later time points, equilibrium has been achieved. d. After agitation, allow the mixture to stand at the constant temperature for at least 2 hours to allow the excess solid [BnMIM][PF6] to settle. If separation is slow, centrifugation at the controlled temperature can be employed.
-
Sampling and Analysis: a. Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe. Avoid disturbing the undissolved solid. b. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals. c. Weigh the vial containing the filtered saturated solution to determine the exact mass of the aliquot taken. d. Place the vial in a vacuum oven at an elevated temperature (e.g., 70-80 °C) until the solvent has completely evaporated and the mass of the remaining [BnMIM][PF6] is constant.
-
Calculation of Solubility: a. Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial) b. Mass of dissolved [BnMIM][PF6] = (Mass of vial + dry IL) - (Mass of empty vial) c. Mass of solvent = (Mass of saturated solution) - (Mass of dissolved [BnMIM][PF6]) d. Solubility ( g/100 g solvent) = (Mass of dissolved [BnMIM][PF6] / Mass of solvent) * 100
Conclusion and Future Outlook
The solubility of this compound is a cornerstone property that underpins its effective use in a multitude of chemical applications. This guide has established a framework for understanding its solubility based on the molecular characteristics of the ionic liquid and the solvent. While a comprehensive experimental dataset is yet to be fully compiled in the literature, the provided estimations, grounded in data from the analogous [BMIM][PF6] and theoretical principles, offer a reliable starting point for researchers.
The provided experimental protocol offers a robust and self-validating method for obtaining precise solubility data, empowering scientists to tailor their solvent systems for optimal performance. As the applications of [BnMIM][PF6] and other designer ionic liquids continue to expand, a thorough understanding and experimental determination of their solubility will remain a critical enabler of innovation.
References
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Wikimedia Commons. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link][5]
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link][3]
-
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An In-Depth Technical Guide to 1-Benzyl-3-methylimidazolium Hexafluorophosphate: Synthesis, Characterization, and Applications for Advanced Research
Introduction: Unveiling a Versatile Ionic Liquid
1-Benzyl-3-methylimidazolium hexafluorophosphate, systematically named 1-benzyl-3-methylimidazol-3-ium hexafluorophosphate according to IUPAC nomenclature, is a prominent member of the imidazolium-based ionic liquids (ILs).[1][2] This class of compounds, often liquid at or near room temperature, has garnered significant attention across diverse scientific disciplines for its unique physicochemical properties. These include negligible vapor pressure, high thermal stability, and tunable solubility, positioning them as "green" alternatives to volatile organic solvents.[1][3] This guide provides an in-depth exploration of this compound, covering its synthesis, detailed characterization, and key applications with a focus on its relevance to researchers, scientists, and professionals in drug development.
The structure of this compound consists of a positively charged 1-benzyl-3-methylimidazolium cation and a hexafluorophosphate anion.[1][2] The imidazolium core, a five-membered aromatic heterocycle with two nitrogen atoms, is substituted with a benzyl group at one nitrogen and a methyl group at the other.[1] The hexafluorophosphate anion contributes to the compound's stability and hydrophobicity.[1]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process: quaternization of 1-methylimidazole followed by anion exchange. This method is reliable and scalable for laboratory preparations.
Experimental Protocol: Synthesis
Part 1: Quaternization of 1-Methylimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and benzyl chloride. A typical molar ratio is 1:1 to 1:1.2 of 1-methylimidazole to benzyl chloride.
-
Reaction Conditions: The reaction mixture is heated in an oil bath to 85 °C and stirred vigorously under reflux for 8 hours.[1] This extended heating period is crucial to drive the nucleophilic substitution reaction to completion, forming the intermediate, 1-benzyl-3-methylimidazolium chloride.
-
Initial Purification: After cooling to room temperature, the viscous product is washed multiple times with a solvent in which the product is poorly soluble, such as hot ethyl acetate, to remove unreacted starting materials and non-polar impurities.[1]
-
Isolation of Intermediate: The purified 1-benzyl-3-methylimidazolium chloride is obtained after removing the residual washing solvent under reduced pressure, typically yielding a yellow viscous liquid.[1]
Part 2: Anion Exchange
-
Dissolution: The 1-benzyl-3-methylimidazolium chloride is dissolved in deionized water.
-
Isolation and Washing: The product is separated from the aqueous phase. It is then washed repeatedly with deionized water to remove any remaining chloride and hexafluorophosphate salt impurities. The completeness of the anion exchange can be qualitatively checked by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgCl) indicates the successful removal of chloride ions.
-
Drying: The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any residual water, yielding this compound as a white to light-yellow solid.[1]
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-benzyl-3-methylimidazol-3-ium hexafluorophosphate | [2] |
| CAS Number | 433337-11-2 | [2] |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [2] |
| Molecular Weight | 318.20 g/mol | [2][6] |
| Appearance | White to light-yellow solid | [1] |
| Melting Point | 135 °C | [6] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the imidazolium ring protons, the methyl group, and the benzyl group. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.5 ppm. The protons on the imidazolium ring appear at lower field due to the deshielding effect of the positive charge. The methylene protons of the benzyl group and the methyl protons will also show distinct signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the imidazolium ring, the methyl group, and the benzyl group.
-
¹⁹F and ³¹P NMR: These techniques are useful for confirming the presence and integrity of the hexafluorophosphate anion.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching of the imidazolium ring, and the P-F stretching of the hexafluorophosphate anion.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and development areas.
Green Chemistry and Catalysis
As an ionic liquid, it serves as an environmentally benign alternative to volatile organic solvents in a variety of chemical reactions.[1][3] Its low vapor pressure reduces air pollution, and its high thermal stability allows for a wider range of reaction temperatures. Furthermore, it can act as a catalyst or a catalyst support, enhancing reaction rates and selectivity.[3]
Electrochemistry
Its ionic nature and good electrochemical stability make it a suitable electrolyte in electrochemical devices such as batteries and supercapacitors.[3][7]
Material Science and Nanotechnology
This compound can function as a solvent, template, or stabilizer in the synthesis of novel materials, including polymers and nanoparticles.[3][7] Its ability to dissolve a wide range of precursors and control the growth of nanomaterials is of particular interest.
Caption: Interconnected applications of this compound.
Drug Development
In the field of drug development, this compound shows promise, particularly in the formulation and delivery of therapeutic agents. Its role in the synthesis of nanoparticles is highly relevant, as nanoparticles can be engineered as drug delivery vehicles to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[7] By acting as a stabilizing agent during nanoparticle formation, this ionic liquid can help control particle size and prevent aggregation, which are critical parameters for effective drug delivery systems.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile ionic liquid with a growing number of applications in both academic research and industrial development. Its unique combination of properties makes it a valuable tool for scientists working in green chemistry, materials science, electrochemistry, and drug development. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and responsible use in advancing scientific innovation.
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Dupont, J., de Souza, R. F., & Suarez, P. A. Z. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses Procedure. Retrieved from [Link]
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Covethouse. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Hillesheim, P. C., & Scipione, K. A. (2014). Crystal structure of 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1248–o1249. Retrieved from [Link]
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American Elements. (n.d.). This compound: A Versatile Ionic Liquid for Research. Retrieved from [Link]
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Dupont, J., Consorti, C. S., Suarez, P. A. Z., & de Souza, R. F. (2002). Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. Organic Syntheses, 79, 236. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Retrieved from [Link]
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Jiang, P. (2009). 1-Benzyl-3-phenylimidazolium hexafluorophosphate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2177. Retrieved from [Link]
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An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium Hexafluorophosphate (CAS 433337-11-2)
A Note on Chemical Identification: The provided CAS number, 433337-11-2, corresponds to the compound 1-Benzyl-3-methylimidazolium hexafluorophosphate. The additional chemical name mentioned in the topic, 4-Methyl-N-(4-(3-morpholin-4-yl-1,2,4-thiadiazol-5-yl)phenyl)piperazine-1-carboxamide, refers to a different chemical entity for which a specific CAS number was not identified in the conducted search. This guide will focus on the properties and hazards of this compound.
Introduction
This compound is a versatile ionic liquid that has garnered significant interest in various fields of chemical research.[1] Its unique combination of properties, including high thermal stability and low vapor pressure, makes it a valuable component in electrochemistry and as an environmentally friendly solvent in green chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and key applications for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 433337-11-2 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [5] |
| Molecular Weight | 318.20 g/mol | [5][7][9] |
| Synonyms | 1-benzyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate, BenyMIM PF₆ | [3][5] |
| Physical Form | Solid | [3][7] |
| Melting Point | 130.0 to 134.0 °C | [8] |
| Purity | >98.0% | [8] |
| Storage Temperature | Room Temperature (Inert atmosphere recommended) | [3][8] |
The structure of this compound consists of a benzyl-substituted imidazolium cation and a hexafluorophosphate anion.[5] The imidazolium ring forms the core of the cation, with a benzyl group at the N-1 position and a methyl group at the C-3 position.[5] The hexafluorophosphate anion is weakly coordinating and hydrophobic, which contributes to the ionic liquid's solubility in non-polar media.[5]
Caption: Structure of this compound.
Hazards and Safety Information
This chemical is considered hazardous and requires careful handling in a laboratory setting.[2]
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2[2]
-
Serious Eye Damage/Eye Irritation: Category 2[2]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2]
Hazard Statements
-
H335: May cause respiratory irritation[6]
Precautionary Statements
A comprehensive list of precautionary statements includes:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).[6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
First-Aid Measures
-
General Advice: Immediately remove any clothing contaminated by the product and consult a physician, showing them the safety data sheet.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical aid.[6]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Obtain medical aid immediately.[6]
Applications in Scientific Research
This compound is recognized for its utility in several areas of scientific research:
-
Electrochemistry: It serves as an electrolyte in energy storage systems like batteries and supercapacitors, enhancing their efficiency.[1][5]
-
Green Chemistry: This ionic liquid can be used as an environmentally friendly solvent, replacing volatile and hazardous organic compounds in chemical reactions.[1][5]
-
Biotechnology: It has applications in the extraction and purification of biomolecules.[5]
-
Material Science and Nanotechnology: Its ability to dissolve various substances makes it useful in the synthesis of new materials, such as polymers and nanoparticles.[1]
Experimental Protocols
While specific, detailed experimental protocols are highly dependent on the research application, a general workflow for using this compound as a solvent in a chemical reaction would follow these steps:
Caption: General workflow for a reaction using an ionic liquid solvent.
Regarding 4-Methyl-N-(4-(3-morpholin-4-yl-1,2,4-thiadiazol-5-yl)phenyl)piperazine-1-carboxamide
Searches for this specific chemical name did not yield a corresponding CAS number. However, the presence of thiadiazole, morpholine, and piperazine moieties suggests its potential classification as a heterocyclic compound with possible applications in medicinal chemistry. Similar structures have been investigated for their biological activity. For instance, compounds with a 1,2,4-thiadiazole core have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways. Further research would be needed to determine the specific properties and hazards of this particular molecule.
References
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Angene Chemical. Safety Data Sheet: this compound. [Link]
-
abcr Gute Chemie. AB357291 | CAS 433337-11-2. [Link]
-
Lichtman, A. H., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[2][3][5]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. [Link]
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Molecular structure of 1-Benzyl-3-methylimidazolium cation
An In-depth Technical Guide to the Molecular Structure of the 1-Benzyl-3-methylimidazolium Cation
Abstract
The 1-benzyl-3-methylimidazolium ([Bzmim]⁺) cation is a fundamental component of a versatile class of ionic liquids (ILs), materials composed entirely of ions that are typically liquid below 100°C. The unique physicochemical properties of [Bzmim]⁺-based ILs—such as high thermal stability, negligible vapor pressure, and tunable solvency—are intrinsically linked to the cation's three-dimensional structure and its interactions with neighboring anions and cations.[1][2] This guide provides a comprehensive examination of the molecular architecture of the [Bzmim]⁺ cation, synthesizing data from pivotal experimental techniques and computational modeling. We will explore the critical structural parameters, non-covalent interactions, and conformational dynamics that dictate the macroscopic properties and applications of these materials in fields ranging from "green" chemistry and catalysis to advanced materials and pharmaceutical sciences.[3][4][5]
Introduction: The Significance of Molecular Architecture in Ionic Liquids
Ionic liquids have emerged as a significant class of compounds, offering a designable platform for a multitude of chemical applications.[3][5] Their utility as solvents, catalysts, and electrolytes stems from the unique interplay of electrostatic, hydrogen bonding, and van der Waals forces between the constituent ions.[4][6] The 1-benzyl-3-methylimidazolium cation, featuring both a planar, aromatic imidazolium ring and a flexible benzyl group, presents a particularly interesting case. Its asymmetric nature and the presence of multiple interaction sites give rise to complex structural landscapes that are highly sensitive to the identity of the counter-anion.
Understanding the precise arrangement of atoms, the rotational freedom of its substituent groups, and the nature of its intermolecular interactions is paramount for predicting and controlling the properties of [Bzmim]⁺-based ILs. This guide serves as a technical resource for researchers and professionals, offering field-proven insights into the experimental and computational methodologies used to elucidate this structure and explaining the causal relationships between its molecular features and bulk properties.
Synthesis of 1-Benzyl-3-methylimidazolium Salts
The most direct and widely adopted method for synthesizing [Bzmim]⁺ salts is through the quaternization of an N-alkylimidazole. This Sₙ2 reaction involves the nucleophilic attack of the N-3 nitrogen of 1-methylimidazole on the benzylic carbon of a benzyl halide.
Experimental Protocol: Synthesis of 1-Benzyl-3-methylimidazolium Bromide ([Bzmim]Br)
This protocol describes a common laboratory-scale synthesis.
-
Reagent Preparation: Dissolve 1-methylimidazole (1.0 eq.) in a suitable solvent such as ethyl acetate or acetonitrile (e.g., 100 mL for a 60 mmol scale reaction).[2]
-
Reaction Initiation: To the vigorously stirred solution, add benzyl bromide (1.0-1.1 eq.) in a single portion at room temperature.[2] The reaction is exothermic, and the clear solution will typically become turbid within minutes as the product precipitates.
-
Reaction Completion: Continue stirring the mixture at room temperature overnight to ensure the reaction proceeds to completion.[2]
-
Product Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product several times with fresh portions of the reaction solvent (e.g., ethyl acetate) to remove any unreacted starting materials.[2]
-
Drying: Dry the purified white solid under vacuum at an elevated temperature (e.g., 70-90 °C) to remove residual solvent. The final product is typically a highly viscous, supercooled liquid or a low-melting-point solid.[2][7]
Caption: General workflow for the synthesis of [Bzmim]Br.
Experimental Structural Elucidation: A Crystallographic Perspective
Single-crystal X-ray diffraction (SCXRD) provides the most definitive insight into the solid-state molecular structure of [Bzmim]⁺ salts, offering precise measurements of bond lengths, bond angles, and intermolecular distances.
Key Structural Findings from SCXRD
Crystal structures of [Bzmim]⁺ salts, such as the chloride and bromide analogues, reveal several crucial features.[7][8]
-
Ion Pairing: The fundamental unit in the crystal lattice consists of discrete 1-benzyl-3-methylimidazolium cations and halide anions.[2]
-
Conformational Isomers: The asymmetric unit of the crystal can contain multiple, symmetry-independent ion pairs, which may exhibit different conformations. For instance, in the crystal structure of [Bzmim]Br, the two independent cations display different orientations of the benzyl group relative to the imidazolium ring.[2]
-
Ring Geometry: Bond lengths and angles within the imidazolium ring are consistent with an aromatic system.
-
Benzyl Group Orientation: The benzyl group is not coplanar with the imidazolium ring. The dihedral angle between the plane of the imidazolium ring and the phenyl ring is a key structural parameter. In [Bzmim]Cl, these angles have been measured at 66.61° and 89.17° for the two independent cations.[8][9] For [Bzmim]Br, the corresponding angles are 80.47° and 84.02°.[2] This near-orthogonal arrangement minimizes steric hindrance and is a defining conformational feature.
The Role of Non-Covalent Interactions
The crystal packing is dominated by a network of non-covalent interactions.
-
Hydrogen Bonding: The acidic protons on the imidazolium ring, particularly the C2-H, form short C-H···X (where X is the anion) hydrogen bonds. In [Bzmim]Br, these contacts are as short as 2.740 Å, which is less than the sum of the van der Waals radii, indicating a significant electrostatic interaction.[2]
-
π-π Stacking: In some structures, such as [Bzmim]Cl·0.25H₂O, π-π stacking interactions are observed between the imidazolium ring of one cation and the phenyl ring of a neighboring cation, with perpendicular distances around 3.4 Å.[8] These interactions contribute significantly to the cohesion of the crystal lattice.
Data Presentation: Crystallographic Parameters
The following table summarizes key structural data obtained from SCXRD studies of [Bzmim]⁺ salts.
| Parameter | [Bzmim]Cl·0.25H₂O[8] | [Bzmim]Br[7] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca |
| Independent Cations | 2 | 2 |
| Dihedral Angle 1 | 66.61 (3)° | 80.47 (7)° |
| Dihedral Angle 2 | 89.17 (3)° | 84.02 (7)° |
| Key Interactions | C-H···Cl, π-π stacking | C-H···Br |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. For ILs, this can be challenging but may be achieved by slow evaporation of a saturated solution or by cooling a pure, supercooled liquid sample over several weeks.[7][8]
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 113-150 K) to minimize thermal motion.[7][8] Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
-
Structure Solution: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods.
-
Structure Refinement: Refine the resulting electron density map against the experimental data to determine the final atomic coordinates, bond lengths, and angles with high precision.
Computational Modeling of the [Bzmim]⁺ Cation
Computational chemistry provides a powerful lens to examine the structure and energetics of the [Bzmim]⁺ cation, both as an isolated species and within a condensed-phase environment. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations complement experimental data by providing insights into charge distribution, conformational preferences, and dynamic behavior.[10][11]
Insights from Computational Studies
-
Optimized Geometry: DFT calculations can predict the lowest-energy conformation of the cation in the gas phase, confirming the near-perpendicular arrangement of the benzyl and imidazolium rings found experimentally.
-
Charge Distribution: These models reveal the delocalization of the positive charge across the imidazolium ring, with the highest positive charge density often located on the acidic C2-H proton. This explains its role as a strong hydrogen bond donor.
-
Interaction Energies: Energy decomposition analysis can be used to quantify the contributions of electrostatic, induction, dispersion, and exchange-repulsion forces in the interaction between the [Bzmim]⁺ cation and its counter-anion.[12]
-
Liquid Structure: MD simulations model the behavior of ensembles of ion pairs, providing a dynamic picture of the liquid state. These simulations help elucidate the radial distribution functions, which describe the probable locations of anions around the cation and how the flexible benzyl and alkyl chains influence the local liquid structure.[10][11]
Methodology: DFT Geometry Optimization Workflow
Caption: A typical workflow for computational geometry optimization.
Summary of Key Structural Features and Their Implications
The molecular structure of the 1-benzyl-3-methylimidazolium cation is a composite of distinct functional groups whose interplay defines its chemical behavior.
Caption: Relationship between structural features and interactions.
-
Structural Asymmetry: The combination of a planar imidazolium ring, a bulky benzyl group, and a small methyl group creates an asymmetric cation that frustrates efficient crystal packing, often leading to low melting points.[7]
-
Conformational Flexibility: The rotational freedom of the C-N and C-C bonds connecting the benzyl group allows the cation to adopt different conformations, influencing the viscosity and phase behavior of the corresponding IL.
-
Directed Intermolecular Forces: The well-defined acidic sites on the imidazolium ring direct strong, specific interactions with anions, while the larger, less polar benzyl group engages in weaker, non-directional van der Waals and π-stacking interactions. This balance is critical to the solvency properties of the IL, allowing it to dissolve a wide range of polar and nonpolar solutes.
Conclusion
The molecular structure of the 1-benzyl-3-methylimidazolium cation is characterized by a near-orthogonal arrangement of its imidazolium and phenyl rings, a feature confirmed by both X-ray crystallography and computational modeling. This conformation, combined with the cation's inherent asymmetry, governs a complex network of non-covalent interactions, including strong C-H···anion hydrogen bonds and weaker π-π stacking. These interactions are not merely structural curiosities; they are the primary determinants of the material's bulk properties, such as its melting point, viscosity, and solvent behavior. A thorough understanding of this structure-property relationship is essential for the rational design of new ionic liquids with tailored functionalities for advanced applications in science and industry.
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Health & Safety Profile of 1-Benzyl-3-methylimidazolium Hexafluorophosphate [BnMIM][PF6]: A Technical Guide
Introduction: Contextualizing [BnMIM][PF6] in Modern Research
1-Benzyl-3-methylimidazolium hexafluorophosphate, denoted as [BnMIM][PF6], is an ionic liquid (IL) characterized by an imidazolium cation functionalized with both a methyl and a benzyl group, paired with a hexafluorophosphate anion. Its molecular structure, particularly the presence of the aromatic benzyl group, imparts unique physicochemical properties that make it a subject of interest in various applications, including as a solvent in organic synthesis, in catalysis, and in materials science.[1][2] As with any chemical entity introduced into the research and development workflow, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a scientific prerequisite for responsible innovation.
This guide provides an in-depth technical overview of the health and safety data for [BnMIM][PF6]. In the absence of exhaustive empirical data for this specific IL, this document synthesizes established regulatory classifications with expert analysis based on well-understood structure-activity relationships within the imidazolium ionic liquid family. We will delve into its known hazards, anticipated toxicological and ecotoxicological profiles, and its critical thermal and chemical stability. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers to generate robust, in-house safety data, ensuring a culture of safety and scientific integrity.
Section 1: Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the intrinsic hazards of chemical substances. For [BnMIM][PF6] (CAS No. 433337-11-2), the established classifications serve as the cornerstone of our safety assessment.[3]
Table 1: GHS Hazard Classification for [BnMIM][PF6]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion / Irritation | 2 | H315 : Causes skin irritation | |
| Serious Eye Damage / Eye Irritation | 2 | H319 : Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation | |
| Source: European Chemicals Agency (ECHA) data aggregated by PubChem.[3] |
These classifications mandate specific precautionary measures. The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory tract upon direct contact or inhalation. This profile is consistent with many imidazolium-based ionic liquids and necessitates the use of appropriate personal protective equipment (PPE), as detailed in Section 4.
Section 2: Toxicological Profile & Structure-Activity Insights
While specific quantitative toxicological data such as IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose) for [BnMIM][PF6] are not widely published, a robust toxicological assessment can be inferred from extensive research on the imidazolium class of ionic liquids.
Causality of Toxicity: The Role of the Cation
The primary determinant of cytotoxicity in imidazolium-based ILs is the cation structure.[4][5] The mechanism is often linked to the disruption of cell membranes. The lipophilic components of the cation can intercalate into the phospholipid bilayer, compromising membrane integrity and leading to cell lysis.
A well-established trend is the "side-chain effect," where cytotoxicity increases with the length and lipophilicity of the alkyl chain on the imidazolium ring.[6][7] For [BnMIM][PF6], the benzyl group, with its aromatic ring, contributes significantly to the molecule's overall lipophilicity. This suggests its cytotoxicity is likely to be more pronounced than that of short-chain analogues (e.g., 1-ethyl-3-methylimidazolium) and may be comparable to or greater than mid-range alkyl-substituted ILs like 1-butyl-3-methylimidazolium ([BMIM]) or 1-hexyl-3-methylimidazolium ([HMIM]) salts.[7][8]
The anion, in this case, hexafluorophosphate ([PF6]⁻), is generally considered to have a lesser, though not negligible, impact on the overall toxicity of the IL.[4]
Anticipated In Vitro Cytotoxicity
Based on the structure-activity relationships described, [BnMIM][PF6] is expected to exhibit moderate to significant cytotoxicity in mammalian cell lines. The benzyl group's interaction with cellular membranes is a key mechanistic consideration. To quantify this, a standard colorimetric method like the MTT assay is indispensable. A detailed protocol is provided in Section 5.
Section 3: Ecotoxicological Impact
The release of ionic liquids into aquatic environments is a key concern for their designation as "green" solvents. Ecotoxicity follows similar structure-activity relationships as cytotoxicity, with the cation structure being the dominant factor.
Studies on imidazolium ILs have demonstrated their potential to harm aquatic organisms. For instance, tests on the crustacean Daphnia magna show that the median lethal concentration (LC₅₀) for various imidazolium salts ranges from 8.03 to 19.91 mg L⁻¹, a toxicity level comparable to industrial chemicals like ammonia and phenol.[4][9] Furthermore, research on freshwater algae has shown that toxicity increases significantly with the alkyl chain length, with EC₅₀ values (median effective concentration) for 1-octyl-3-methylimidazolium bromide being as low as 0.005 mg L⁻¹ for Scenedesmus quadricauda.[6]
Given the lipophilic nature of the benzyl group, it is prudent to assume that [BnMIM][PF6] will exhibit significant ecotoxicity and should be handled as a substance potentially harmful to aquatic life. Rigorous wastewater management and spill control procedures are therefore essential.
Section 4: Physicochemical Stability & Associated Hazards
Thermal Stability
Imidazolium ILs with the [PF6]⁻ anion are generally considered to have high thermal stability, often with onset decomposition temperatures (T_onset) well above 300°C in an inert atmosphere.[10][11] However, this stability is not absolute and is highly dependent on the presence of impurities, particularly water.
The Hazard of Decomposition: Hydrogen Fluoride (HF) Formation
The most significant hazard associated with the thermal decomposition of any [PF6]⁻-based ionic liquid is the potential release of highly toxic and corrosive gases. The decomposition pathway involves the breakdown of the anion:
-
[PF₆]⁻ ⇌ PF₅ + F⁻
-
PF₅ + H₂O → POF₃ + 2HF
Even trace amounts of water can lead to the hydrolysis of phosphorus pentafluoride (PF₅), a primary decomposition product, to generate hydrofluoric acid (HF).[5] HF is an acute systemic toxin that can cause severe, penetrating chemical burns and potentially fatal hypocalcemia.
Therefore, any process involving the heating of [BnMIM][PF6] must be conducted in a well-ventilated area (preferably a fume hood) with strict exclusion of moisture. A detailed protocol for assessing thermal stability via TGA is provided in Section 5.
Section 5: Risk Management & Safe Handling Protocols
A proactive approach to safety is paramount when working with [BnMIM][PF6]. The following protocols are based on its known GHS classification and inferred hazards.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Skin Protection: A lab coat is required. Ensure full coverage of exposed skin.
-
Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If aerosolization is possible and engineering controls are insufficient, a respirator may be required.
Handling and Storage
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture.
-
Keep containers tightly sealed to prevent absorption of atmospheric water, which can contribute to hydrolysis and degradation.
-
Avoid heating the material outside of controlled, well-ventilated conditions due to the risk of hazardous decomposition products (see Section 4).
Spill & Disposal Procedures
-
Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Prevent entry into waterways.
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Due to its expected ecotoxicity, it should be treated as hazardous chemical waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if respiratory symptoms occur.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 6: Essential Experimental Methodologies
To address the data gaps for [BnMIM][PF6], the following validated protocols are provided. Generating this data in-house is a critical step for any laboratory planning to use this compound extensively.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Objective: To determine the IC₅₀ value of [BnMIM][PF6] on a relevant human cell line (e.g., HeLa, HepG2).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of [BnMIM][PF6] in a suitable solvent (e.g., sterile DMSO or serum-free culture medium). Perform a serial dilution to create a range of treatment concentrations.
-
Cell Treatment: Aspirate the old media from the cells and add 100 µL of the various concentrations of [BnMIM][PF6]-containing media to the wells. Include untreated control wells and solvent control wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the [BnMIM][PF6] concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC₅₀ value.
Causality Insight: This assay is chosen for its robustness and direct correlation to mitochondrial function, a common target for toxic compounds. A dose-dependent decrease in absorbance indicates that [BnMIM][PF6] interferes with cellular respiration, a key indicator of cytotoxicity.
Diagram 1: Workflow for In Vitro Cytotoxicity Testing
Caption: Standard workflow for determining the IC₅₀ of [BnMIM][PF6] using the MTT assay.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the thermal stability and decomposition profile of a material.
Objective: To determine the onset decomposition temperature (T_onset) and degradation profile of [BnMIM][PF6].
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the [BnMIM][PF6] sample (typically 5-10 mg) into a TGA crucible (e.g., platinum or ceramic). Ensure the sample has been thoroughly dried under vacuum to remove residual water, which can affect the results.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program (Dynamic Scan): Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature.
-
The T_onset is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the decomposition step.
-
The derivative of the mass loss curve (DTG curve) can also be plotted, which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate (T_peak).
-
Causality Insight: This protocol is designed to identify the temperature threshold beyond which the chemical structure of [BnMIM][PF6] is no longer stable. The use of an inert atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation. Coupling the TGA instrument to a mass spectrometer (TGA-MS) would provide invaluable data by identifying the molecular weights of the gaseous products evolved during decomposition, confirming the release of hazardous species like PF₅.
Diagram 2: Potential Thermal Decomposition Pathway
Caption: Inferred thermal decomposition pathway for [BnMIM][PF6] in the presence of trace water.
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Purity analysis of 1-Benzyl-3-methylimidazolium hexafluorophosphate
An In-depth Technical Guide to the Purity Analysis of 1-Benzyl-3-methylimidazolium Hexafluorophosphate
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the analytical assessment of this compound ([Bmim][PF6]), an imidazolium-based ionic liquid (IL) with significant applications in catalysis, electrochemistry, and as a recyclable solvent in green chemistry.[1] The unique physicochemical properties of [Bmim][PF6], such as its low vapor pressure, high thermal stability, and tunable solubility, are directly contingent on its purity.[1][2] Even trace impurities can drastically alter its performance, leading to non-reproducible experimental data and compromised outcomes in drug development and materials science.[3][4]
This document is structured to provide researchers, scientists, and quality control professionals with not just the methodologies, but the underlying scientific rationale for a multi-technique approach to purity validation. We will explore the common impurities derived from its synthesis and detail the most effective analytical workflows for their identification and quantification.
The Genesis of Impurities: A Synthetic Perspective
The purity profile of [Bmim][PF6] is intrinsically linked to its synthesis. The most common route involves two main steps:
-
Quaternization: 1-methylimidazole undergoes a nucleophilic substitution reaction with benzyl chloride to form the intermediate salt, 1-benzyl-3-methylimidazolium chloride ([Bmim][Cl]).[1][5]
-
Anion Metathesis (Ion Exchange): The chloride anion is then exchanged for hexafluorophosphate by reacting [Bmim][Cl] with a salt like potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆) in an aqueous or solvent medium.[1][6]
This process, while effective, can introduce several critical impurities that must be rigorously controlled:
-
Halide Ions (especially Chloride): Incomplete anion exchange is the primary source of chloride (Cl⁻) contamination. Halide impurities are known to significantly increase viscosity, decrease density, and adversely affect the electrochemical window of ionic liquids.[3][7]
-
Water: The use of aqueous media in the anion exchange and subsequent washing steps makes water a ubiquitous impurity. Its presence can affect reaction kinetics and the physical properties of the IL.[8][9]
-
Organic Residues: Unreacted starting materials (1-methylimidazole, benzyl chloride) and residual organic solvents (e.g., dichloromethane, ethyl acetate) used during purification can remain in the final product.[1]
-
Anion Degradation Products: The hexafluorophosphate anion ([PF6]⁻) is susceptible to hydrolysis, especially in the presence of water and heat, which can generate fluoride ions (F⁻) and other phosphorus-containing species.
A systematic analytical approach is therefore not merely a quality check but a necessary validation of the synthetic and purification efficacy.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single technique can provide a complete purity profile. A validated, multi-modal workflow is essential for ensuring the structural integrity and chemical purity of [Bmim][PF6]. The following diagram illustrates a logical and efficient workflow for comprehensive analysis.
Caption: Integrated workflow for the purity analysis of [Bmim][PF6].
Core Analytical Methodologies: Protocols and Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of [Bmim][PF6] analysis, providing unequivocal structural confirmation and identifying organic impurities.[10][11] The presence of multiple NMR-active nuclei (¹H, ¹³C, ³¹P, ¹⁹F) allows for a thorough characterization of both the cation and anion.[11][12]
Expert Insight: While ¹H NMR is excellent for initial structural verification and detecting proton-containing impurities, a full suite of multinuclear NMR experiments is necessary for a complete picture. ³¹P and ¹⁹F NMR are particularly crucial for confirming the integrity of the [PF6]⁻ anion, which is prone to degradation.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the [Bmim][PF6] sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Analysis:
-
Acquire a standard ¹H spectrum.
-
Interpretation: Confirm the presence of characteristic peaks for the benzyl, imidazolium ring, and methyl protons. Integrate all peaks. The presence of signals not corresponding to the desired structure indicates organic impurities (e.g., residual solvents or starting materials).
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Interpretation: Verify the number and chemical shifts of carbon signals against the expected structure.
-
-
¹⁹F and ³¹P NMR Analysis:
-
Acquire proton-decoupled ¹⁹F and ³¹P spectra.
-
Interpretation: For the [PF6]⁻ anion, the ³¹P NMR should show a septet (due to coupling with 6 equivalent fluorine atoms), and the ¹⁹F NMR should show a doublet (due to coupling with one phosphorus atom). Deviations from this pattern suggest anion degradation or the presence of other phosphorus/fluorine-containing species.
-
Ion Chromatography (IC): The Gold Standard for Halide Detection
Ion chromatography is the most reliable and sensitive technique for quantifying anionic impurities, particularly halides like chloride, which are detrimental to the IL's performance.[7][13] The method utilizes an ion-exchange stationary phase to separate anions, followed by suppressed conductivity detection for sensitive measurement.[14][15]
Expert Insight: The primary challenge in IC analysis of ILs is the potential for the main IL anion ([PF6]⁻) to have a long retention time and cause peak tailing, interfering with the analysis of trace impurities.[7] Method development must balance the efficient separation of early-eluting halides with the elution of the bulk anion.
Experimental Protocol: Halide Determination by IC
-
Standard & Sample Preparation:
-
Prepare a stock solution of a certified chloride standard (e.g., 1000 ppm NaCl). Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting the stock with deionized water.
-
Accurately prepare a solution of the [Bmim][PF6] sample in deionized water (e.g., 1% w/v). Some ILs may require a water/acetonitrile mixture for complete dissolution.[14]
-
-
Chromatographic Conditions:
-
Column: A high-capacity anion-exchange column (e.g., Dionex AS9-HC).[14]
-
Eluent: An aqueous solution of sodium hydroxide (e.g., 20 mM) or a sodium carbonate/bicarbonate buffer. An organic modifier like acetonitrile may be added to the eluent to facilitate the elution of the [PF6]⁻ anion.[13][14]
-
Detection: Suppressed conductivity.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the chloride peak based on retention time and quantify its concentration using the calibration curve.
-
Water Content by Karl Fischer (KF) Titration
The Karl Fischer titration is a highly specific and precise method for determining water content, far superior to mass loss on drying which detects any volatile substance.[8][16] Given the potential for water to be introduced during synthesis and its significant impact on the IL's properties, KF titration is a mandatory test.[17][18]
Expert Insight: Both volumetric and coulometric KF titration can be used. Coulometry is generally more sensitive and suitable for samples with very low water content (<0.1%). Ensuring complete dissolution of the IL sample in the KF reagent is critical for an accurate measurement; co-solvents may be necessary.[17]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure the KF titrator's cell is conditioned and the solvent is dry (low drift).
-
Sample Analysis:
-
Using a gas-tight syringe, accurately transfer a known mass of the [Bmim][PF6] sample directly into the titration cell.
-
The instrument automatically titrates the water present and calculates the content.
-
-
Data Interpretation: The result is typically reported in parts per million (ppm) or weight percentage (wt%). For high-purity ILs, water content should ideally be below 100 ppm.
HPLC and Mass Spectrometry (MS): A Confirmatory Duo
High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), serves a dual purpose: it quantifies the main [Bmim]⁺ cation and provides definitive mass confirmation of both the cation and anion.[19][20]
Expert Insight: Reversed-phase HPLC is the most common mode for IL analysis.[20][21] ESI-MS is perfectly suited for ionic liquids, as they are already in an ionic state. Running in both positive and negative ion modes allows for the direct detection of the cation ([Bmim]⁺) and anion ([PF6]⁻), respectively.[22][23]
Experimental Protocol: HPLC-ESI-MS
-
Chromatographic Conditions (HPLC):
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or an ammonium acetate buffer to improve peak shape.
-
Detection: UV detector set to a wavelength where the imidazolium ring absorbs (e.g., ~215 nm), followed by the MS detector.
-
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes.
-
Analysis: In positive mode, look for the mass-to-charge ratio (m/z) corresponding to the [Bmim]⁺ cation (C₁₁H₁₃N₂⁺, expected m/z ≈ 173.11). In negative mode, look for the m/z corresponding to the [PF6]⁻ anion (expected m/z ≈ 144.96).
-
Summary of Analytical Specifications
The following table summarizes the recommended analytical techniques and typical target specifications for high-purity this compound intended for demanding applications.
| Parameter | Analytical Technique | Target Impurity/Property | Typical Specification (High Purity) | Reference |
| Identity & Structure | ¹H, ¹³C, ¹⁹F, ³¹P NMR | Cation & Anion Structure | Conforms to reference spectra | [10][11] |
| Organic Purity | HPLC-UV | Organic Impurities | ≥99.0% (Area %) | [21] |
| Mass Confirmation | ESI-MS | Cation & Anion m/z | Conforms to theoretical mass | [23][24] |
| Halide Content | Ion Chromatography | Chloride (Cl⁻) | < 50 ppm | [7][15] |
| Water Content | Karl Fischer Titration | H₂O | < 100 ppm (0.01%) | [8][25] |
| Thermal Stability | TGA | Decomposition Temperature | Td > 270 °C (in N₂) | [26][27] |
| Melting Point | DSC | Thermal Transition | 130–135 °C | [1][28] |
Conclusion
The purity of this compound is not an arbitrary metric; it is a critical parameter that dictates its behavior and reliability in scientific and industrial applications. A superficial analysis is insufficient. The adoption of an integrated, multi-technique workflow, as outlined in this guide, is imperative. By combining the structural detail of NMR, the quantitative power of chromatography, the specificity of Karl Fischer titration, and the confirmatory evidence of mass spectrometry, researchers can ensure the quality and consistency of their ionic liquids, thereby safeguarding the integrity and reproducibility of their work.
References
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Methodological & Application
Application Notes & Protocols: [BnMIM][PF6] as a Novel Electrolyte for Advanced Lithium-Ion Batteries
Abstract
Conventional lithium-ion battery (LIB) electrolytes, typically composed of lithium salts like lithium hexafluorophosphate (LiPF₆) dissolved in flammable organic carbonate solvents, present significant safety and stability challenges. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and wide electrochemical windows, are emerging as compelling alternative electrolytes.[1][2][3][4] This document provides a detailed guide for researchers on the application of 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]) as an electrolyte in lithium-ion battery systems. We will explore the fundamental properties of [BnMIM][PF6], provide step-by-step protocols for electrolyte preparation and cell assembly, and detail the electrochemical characterization techniques essential for performance evaluation.
Introduction: The Rationale for Ionic Liquid Electrolytes
The drive for higher energy density and improved safety in LIBs necessitates a move beyond traditional electrolyte formulations.[4] Organic carbonates are volatile and flammable, posing significant risks, especially under conditions of thermal runaway.[4][5] Furthermore, their relatively narrow electrochemical stability windows limit the use of high-voltage cathode materials.[4]
Imidazolium-based ionic liquids, such as [BnMIM][PF6], offer a paradigm shift in electrolyte design.[2] Their inherent non-flammability and negligible vapor pressure directly address the primary safety concerns of conventional LIBs.[1][6] The unique structure of the [BnMIM]⁺ cation, featuring a benzyl group, and the robust [PF6]⁻ anion contribute to favorable electrochemical properties. The hexafluorophosphate ([PF6]⁻) anion is known to contribute to high electrochemical stability.[7][8] This guide will provide the foundational knowledge and practical protocols to effectively utilize [BnMIM][PF6] in your LIB research.
Physicochemical Properties of [BnMIM][PF6]
Understanding the fundamental properties of [BnMIM][PF6] is crucial for designing effective electrolyte systems. The benzyl substitution on the imidazolium ring influences viscosity and ionic conductivity, while the [PF6]⁻ anion plays a significant role in the overall electrochemical stability.[7][8]
| Property | Value | Significance in LIBs |
| IUPAC Name | 1-benzyl-3-methylimidazol-3-ium hexafluorophosphate | - |
| Abbreviation | [BnMIM][PF6] | - |
| CAS Number | 433337-11-2 | - |
| Molecular Formula | C₁₁H₁₃F₆N₂P | - |
| Molar Mass | 318.19 g/mol | Influences electrolyte concentration calculations. |
| Appearance | Colorless to light yellow liquid | Visual indicator of purity. |
| Thermal Stability | High decomposition temperature | Enhances battery safety under thermal stress.[6][9] |
| Vapor Pressure | Negligible | Key safety feature, reducing flammability risk.[6] |
| Electrochemical Window | Wide | Enables the use of high-voltage electrode materials.[8][10][11] |
| Ionic Conductivity | Moderate | A critical parameter for battery power performance. |
Experimental Protocols
Protocol 1: Preparation of [BnMIM][PF6]-based Electrolyte
Causality: The purity of the electrolyte is paramount for reliable electrochemical performance. Water and other impurities can react with the lithium salt and electrodes, leading to performance degradation.[5][12] This protocol emphasizes anhydrous conditions to ensure a high-quality electrolyte. The addition of a lithium salt, such as LiPF₆, provides the necessary lithium ions for battery operation.
Materials:
-
This compound ([BnMIM][PF6]) (high purity, <50 ppm water)
-
Lithium hexafluorophosphate (LiPF₆) (battery grade, anhydrous)
-
Anhydrous solvent (e.g., dimethyl carbonate, DMC) for viscosity adjustment (optional)
-
Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent moisture and air contamination.
-
Drying: Dry all glassware and stir bars in a vacuum oven at 120°C overnight and transfer them into the glovebox while still hot.
-
Salt Dissolution:
-
Accurately weigh the desired amount of LiPF₆ and transfer it to a volumetric flask.
-
Add the calculated volume of [BnMIM][PF6] to the flask.
-
Optional: If a lower viscosity is desired, a co-solvent like DMC can be added.
-
-
Mixing: Place a magnetic stir bar in the flask and stir the solution at room temperature until the LiPF₆ is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
Causality: A properly assembled coin cell is essential for obtaining accurate and reproducible electrochemical data. Consistent component stacking and crimping pressure ensure uniform current distribution and minimize internal resistance.
Caption: Workflow for CR2032 Coin Cell Assembly.
Materials:
-
CR2032 coin cell components (cases, caps, gaskets, spacers, wave springs)
-
Prepared cathode and lithium metal anode
-
Microporous polymer separator (e.g., Celgard®)
-
[BnMIM][PF6]-based electrolyte
-
Crimping machine
-
Tweezers
Procedure:
-
Preparation: Ensure all components are clean and dry. Perform the assembly inside an argon-filled glovebox.
-
Stacking:
-
Place the cathode disc in the center of the cell case.
-
Place the separator on top of the cathode.
-
Dispense a few drops of the [BnMIM][PF6] electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Carefully place the lithium metal anode on top of the wetted separator.
-
Add a spacer disk and a wave spring.
-
-
Sealing: Place the gasket and the cell cap on top of the assembly.
-
Crimping: Transfer the assembled cell to the crimping machine and apply a consistent pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.
Electrochemical Characterization Protocols
Causality: A multi-faceted approach to electrochemical characterization is necessary to fully evaluate the performance of the [BnMIM][PF6] electrolyte. Each technique provides unique insights into different aspects of the battery's behavior, from fundamental stability to practical cycling performance.
Caption: Logical Flow of Electrochemical Characterization.
Protocol 3: Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window (ESW) of the [BnMIM][PF6] electrolyte.[2][3] A wide ESW is crucial for preventing electrolyte decomposition at the high and low potentials experienced during battery charging and discharging.[8][10][11]
Setup:
-
Three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Li/Li⁺).
-
Potentiostat/Galvanostat.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox with the [BnMIM][PF6] electrolyte.
-
Potential Scan: Scan the potential of the working electrode from the open-circuit potential to a high positive potential (e.g., 5.5 V vs. Li/Li⁺) and then to a low negative potential (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The ESW is determined by the potential range where no significant oxidation or reduction currents are observed.
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
Objective: To measure the ionic conductivity of the electrolyte and analyze the interfacial resistance between the electrolyte and the electrodes.[13][14][15] Low resistance is indicative of efficient ion transport, which is essential for high-power performance.[16][17]
Setup:
-
Symmetric cell (e.g., Li/electrolyte/Li) or a full coin cell.
-
Potentiostat/Galvanostat with a frequency response analyzer.
Procedure:
-
Equilibration: Allow the cell to rest at a constant temperature.
-
Impedance Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis:
-
The bulk resistance of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.[16] Ionic conductivity (σ) can be calculated using the formula σ = L / (R * A), where L is the thickness of the separator, R is the bulk resistance, and A is the electrode area.
-
The semicircle in the Nyquist plot represents the charge-transfer resistance at the electrode-electrolyte interface.[16]
-
Protocol 5: Galvanostatic Cycling
Objective: To evaluate the practical performance of the LIB, including its specific capacity, coulombic efficiency, and cycle life.[18][19][20]
Setup:
-
Full coin cell (e.g., LiFePO₄/[BnMIM][PF6]-LiPF₆/Li).
-
Battery cycler.
Procedure:
-
Formation Cycles: Cycle the cell at a low current rate (e.g., C/20) for the first few cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/5) for an extended number of cycles (e.g., 100+) to assess its capacity retention and long-term stability.
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the battery's performance.
Conclusion and Future Outlook
The use of [BnMIM][PF6] as an electrolyte in lithium-ion batteries presents a promising avenue for developing safer, more stable, and higher-performance energy storage devices. Its inherent non-flammability and wide electrochemical window address key limitations of conventional organic carbonate-based electrolytes. The protocols outlined in this guide provide a comprehensive framework for the preparation, assembly, and characterization of LIBs utilizing this advanced ionic liquid. Further research can focus on optimizing the electrolyte formulation by incorporating additives to enhance SEI formation and improve ionic conductivity, paving the way for the next generation of lithium-ion batteries.
References
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- Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B.
- Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. PubMed.
- Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion B
- Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH.
- Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations.
- Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M...
- 1-Benzyl-3-methylimidazolium hexafluorophosph
- Ionic Liquids in Electrochemistry. Encyclopedia.pub.
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- Lithium electrochemistry and cycling behaviour of ionic liquids using cyano based anions. Royal Society of Chemistry.
- Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model. IEEE Xplore.
- (a) Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20,...
- a) Galvanostatic cycling of the symmetric lithium cells with the...
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- Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion B
- 1-Butyl-3-methylimidazolium hexafluorophosph
- Ionic Liquid Electrolyte Technologies for High-Temperature Lithium B
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- What does electrochemical impedance spectroscopy have to do with Li-ion health? FAQ-EE.
- An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur B
- Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion B
- This compound: A Versatile Ionic Liquid for Research. Manufacturer's Website.
- Galvanostatic cycling performance of Li/S cells containing the...
- Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid.
- Rational Design of an Ionic Liquid‐Based Electrolyte with High Ionic Conductivity Towards Safe Lithium/Lithium‐Ion B
- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
- Ionic conductivities of binary mixture of BMIM-PF6 and TX-100.
- Recent Advancements in Li-ion Batteries Electrolytes: A Review. Open Research@CSIR-NIScPR.
- A Comparative Guide to the Ionic Conductivity of Tetrabutylammonium Hexafluorophosphate (TBAPF6)
- Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. ScienceDirect.
- Ionic conductivity (κ) of electrolytes with different LiDFOB + LiPF6...
- BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice. Manufacturer's Website.
- Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Kristin Persson.
- New lithium salts in electrolytes for lithium-ion batteries (Review).
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1 Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6 Hui Yanga,, Guorong V. Zhuangb,,z and Phili. UNT Digital Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx3Uw14TVhKCKsumgB_daMwYMQIOPTNTT6F5J6m754IdAngk_RMH3qe5Qa7wwaXa_HL0pqmHXmWXlg-ZqNKqeURixVp7K2b0cZafH8Z5qu2ue1q04nP6l53XJjfkTP3_GCd-krmS5hPxykaltvnz5rbh1JpcU2xzqWhWFE1QuxzvC55em7qjKlkVtK87k=]([Link]
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The Benzyl Advantage: A Technical Guide to 1-Benzyl-3-methylimidazolium Hexafluorophosphate in Organic Synthesis
This guide provides an in-depth exploration of 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bnmim][PF6]), a versatile ionic liquid (IL), and its applications in modern organic synthesis. Moving beyond its role as a simple "green" solvent, we will dissect the unique physicochemical properties conferred by the benzyl group and explain how these properties can be leveraged to enhance reaction efficiency, selectivity, and catalyst stability in several key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to integrate advanced solvent engineering into their synthetic workflows.
Introduction: Beyond the "Green" Facade of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and wide liquid range have positioned them as environmentally benign alternatives to volatile organic compounds (VOCs).[2][3] The imidazolium-based ILs, in particular, have become mainstays in organic synthesis due to their tunable nature and stability.[2]
This compound, [Bnmim][PF6], distinguishes itself from more common analogues like 1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) through the presence of a benzyl group on the imidazolium cation. This substitution is not trivial; the benzyl group introduces potential for π-π stacking interactions, alters the steric environment, and modifies the overall polarity and solvent properties, thereby influencing reaction kinetics and mechanisms. This guide will focus on the practical implications of these structural nuances.
Physicochemical Properties
A foundational understanding of the properties of [Bnmim][PF6] is crucial for its effective application.
| Property | Value | Source(s) |
| CAS Number | 433337-11-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [4][5] |
| Molecular Weight | 318.20 g/mol | [4][5] |
| Appearance | Light yellow to white solid/powder | [2] |
| Melting Point | 135 °C | [5] |
| Anion | Hexafluorophosphate (PF₆⁻) | [2] |
| Cation | 1-Benzyl-3-methylimidazolium | [2] |
The hydrophobic, weakly coordinating PF₆⁻ anion contributes to the IL's immiscibility with water and its stability against hydrolysis, which is a critical feature for many transition-metal-catalyzed reactions.[2]
Synthesis of [Bnmim][PF6]: Laboratory Protocols
High purity of the ionic liquid is paramount for reproducible results in catalysis. Below are two validated methods for the synthesis of [Bnmim][PF6].
Protocol 2.1: Two-Step Synthesis via Anion Exchange
This is the most common and scalable method, involving the quaternization of 1-methylimidazole followed by metathesis with a hexafluorophosphate salt.[2]
Step 1: Synthesis of 1-Benzyl-3-methylimidazolium Chloride ([Bnmim][Cl])
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (20 parts by mass) and benzyl chloride (52 parts by mass).
-
Heat the mixture in an oil bath to 85°C and stir under reflux for 8 hours.
-
After cooling, wash the viscous liquid product three times with hot ethyl acetate to remove unreacted starting materials.
-
Remove residual ethyl acetate via distillation under reduced pressure to yield 1-benzyl-3-methylimidazolium chloride as a yellow viscous liquid.
Step 2: Anion Exchange
-
Dissolve the [Bnmim][Cl] from the previous step in deionized water (200 parts by mass).
-
To this solution, add ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) (50 parts by mass).
-
Stir the mixture vigorously at room temperature for 2 hours. A two-phase system will form.
-
Transfer the mixture to a separatory funnel and discard the upper aqueous layer.
-
Wash the lower ionic liquid layer repeatedly with deionized water until a silver nitrate test of the aqueous washings shows no chloride precipitate.
-
Remove excess water by rotary evaporation at 75-80°C under high vacuum to obtain [Bnmim][PF6] as a light yellow or white solid powder.[2]
Protocol 2.2: One-Pot Synthesis with Trimethyl Orthoformate
This method offers a higher yield in a single step by using trimethyl orthoformate as a dehydrating agent to drive the reaction to completion.[7]
-
In a reaction vessel, combine 1-benzylimidazole (1.82 mmol, 288 mg), ammonium hexafluorophosphate (2.18 mmol, 356 mg), and trimethyl orthoformate (9.1 mmol, 1 mL).
-
Heat the reaction mixture to 110°C and stir for 19 hours.
-
After cooling, remove the volatile components under reduced pressure.
-
Dissolve the residue in a minimal amount of a methanol/ethyl acetate mixture.
-
Filter the solution through a plug of basic alumina to remove any unreacted starting materials or byproducts.
-
Remove the solvent under reduced pressure to yield the final product, [Bnmim][PF6].[7]
Sources
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- 7. rsc.org [rsc.org]
Application Notes & Protocols: [BnMIM][PF6] as a High-Performance Solvent for Enzymatic Reactions
Foreword for the Modern Biocatalysis Researcher
The quest for greener, more efficient, and selective chemical synthesis has positioned biocatalysis at the forefront of innovation in drug development and fine chemical production. While enzymes offer unparalleled specificity, their operational stability in conventional aqueous or organic media often limits their industrial applicability. Ionic liquids (ILs) have emerged as a revolutionary class of solvents, offering a unique environment that can enhance enzyme stability, activity, and recyclability.
This guide provides a comprehensive technical overview and detailed protocols for utilizing 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]) as a solvent for enzymatic reactions. We will move beyond simple procedural lists to explore the underlying principles, offering insights into why specific experimental choices are made. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of [BnMIM][PF6] to unlock new possibilities in biocatalysis.
The Scientific Rationale: Why [BnMIM][PF6] for Enzymatic Reactions?
[BnMIM][PF6] is an imidazolium-based ionic liquid characterized by a benzyl group and a methyl group on the imidazolium cation, paired with a hexafluorophosphate anion.[1] Its unique properties, such as low volatility, high thermal stability, and tunable solubility, make it an attractive alternative to conventional organic solvents.[1][2]
Enhanced Enzyme Stability: A Deeper Look
Enzymes often exhibit remarkable stability in imidazolium-based ILs.[3] This stabilization is attributed to several factors:
-
The Hydrogen Bond Network: ILs can form an extensive hydrogen bond network that helps to maintain the enzyme's native conformation, preventing denaturation.
-
Reduced Water Activity: By controlling the water content, ILs can minimize water-dependent degradation pathways.
-
Cation-π Interactions: The imidazolium ring of the cation can engage in cation-π interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) on the enzyme surface. The presence of the benzyl group in [BnMIM][PF6] can further enhance these interactions compared to alkyl-substituted cations like the butyl group in [BMIM][PF6].[4][5] This can lead to a more defined and potentially stabilizing interaction with the enzyme.
-
Hydrophobicity of the Anion: The hydrophobic nature of the [PF6]⁻ anion is crucial. It is less nucleophilic and coordinates less strongly to positively charged sites on the lipase, which can prevent unfavorable conformational changes.[3]
Physicochemical Properties of [BnMIM][PF6]
A thorough understanding of the physicochemical properties of [BnMIM][PF6] is essential for designing successful enzymatic reactions.
| Property | Value / Description | Significance in Enzymatic Reactions |
| CAS Number | 433337-11-2 | Unique identifier for sourcing and safety information. |
| Molecular Formula | C₁₁H₁₃F₆N₂P[6] | Defines the composition and molecular weight. |
| Molecular Weight | 318.20 g/mol [6] | Important for concentration calculations. |
| Appearance | Light yellow solid or viscous liquid[1] | Influences handling and dispensing. |
| Melting Point | ~135 °C | Reaction temperature must be below this to maintain a liquid phase. |
| Vapor Pressure | Negligible[2] | Reduces VOC emissions, enhancing laboratory safety and enabling reactions under vacuum. |
| Thermal Stability | High[1][2] | Allows for reactions at elevated temperatures, which can increase reaction rates. |
| Solubility | Soluble in some organic solvents, forms biphasic systems with water.[1] | Facilitates product extraction and catalyst recycling. |
Core Experimental Protocol: Lipase-Catalyzed Transesterification in [BnMIM][PF6]
This protocol details a model transesterification reaction using a lipase, a class of enzymes that has shown excellent activity and stability in ionic liquids.[1][3] This procedure can be adapted for various substrates and other enzyme classes.
Materials and Reagents
-
Ionic Liquid: this compound ([BnMIM][PF6]), >99% purity.
-
Enzyme: Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435) is a robust choice.
-
Substrates:
-
Acyl donor: e.g., Vinyl acetate
-
Acyl acceptor: e.g., Benzyl alcohol
-
-
Solvent for analysis: Acetonitrile (HPLC grade)
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Molecular Sieves: 3 Å, activated.
Pre-reaction Preparations: The Critical Role of Water Activity
The water content in the reaction medium is a critical parameter that significantly influences enzyme activity in non-aqueous solvents.[7] For transesterification reactions, it is crucial to minimize water to favor the forward reaction.
Protocol for Drying [BnMIM][PF6]:
-
Place the required volume of [BnMIM][PF6] in a round-bottom flask.
-
Heat the flask to 80°C under high vacuum (e.g., <0.1 mbar) for at least 24 hours.
-
Store the dried ionic liquid over activated molecular sieves in a desiccator.
Step-by-Step Reaction Procedure
Caption: Workflow for lipase-catalyzed transesterification in [BnMIM][PF6].
-
Reaction Setup:
-
To a 10 mL screw-cap vial, add 2 mL of dried [BnMIM][PF6].
-
Add the acyl acceptor (e.g., benzyl alcohol, 0.5 mmol).
-
Add the acyl donor (e.g., vinyl acetate, 0.75 mmol, 1.5 equivalents).
-
Add the immobilized lipase (e.g., 20 mg of Novozym® 435).
-
-
Reaction Conditions:
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker or on a stirring hotplate.
-
Incubate at 60°C with vigorous stirring (e.g., 200 rpm). The high viscosity of the ionic liquid necessitates efficient mixing.
-
-
Monitoring the Reaction:
-
At designated time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile) containing an internal standard.
-
Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product formation.
-
Post-Reaction Work-up and Recycling
A key advantage of using ionic liquids is the ease of product separation and catalyst recycling.[1]
Protocol for Product Isolation and Catalyst Recycling:
-
Enzyme Recovery:
-
Allow the reaction mixture to cool to room temperature.
-
Separate the immobilized enzyme by simple filtration or decantation.
-
Wash the recovered enzyme with a suitable organic solvent (e.g., hexane) to remove residual substrates and products.
-
Dry the enzyme under vacuum and store for reuse.
-
-
Product Extraction:
-
To the remaining ionic liquid phase, add an immiscible organic solvent (e.g., 3 x 2 mL of hexane or diethyl ether).
-
Vortex the mixture vigorously for 1-2 minutes and allow the phases to separate. The product will partition into the organic phase.
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.
-
-
Ionic Liquid Recycling:
-
The ionic liquid phase can be purified by washing with fresh organic solvent to remove any remaining product.
-
Dry the ionic liquid under high vacuum at 80°C to remove residual solvent and any absorbed water before reuse.
-
Data Interpretation and Key Considerations
Influence of the Benzyl Group
The benzyl group in [BnMIM][PF6], as opposed to an alkyl chain like in [BMIM][PF6], can influence the reaction in several ways:
-
Enhanced Aromatic Interactions: The benzyl group can lead to stronger π-π stacking and cation-π interactions with both aromatic substrates and aromatic amino acid residues on the enzyme surface.[4][5] This may affect substrate positioning in the active site, potentially altering enantioselectivity.
-
Viscosity and Mass Transfer: Aromatic-containing ILs can have different viscosities compared to their alkyl counterparts, which can impact mass transfer and, consequently, the overall reaction rate.[5]
Optimizing Reaction Parameters
For any new enzymatic system in [BnMIM][PF6], it is crucial to optimize key parameters:
| Parameter | Rationale and Optimization Strategy |
| Temperature | Higher temperatures generally increase reaction rates but can lead to enzyme denaturation. Perform a temperature screen (e.g., 40-80°C) to find the optimal balance. |
| Enzyme Loading | Increasing enzyme concentration will increase the initial reaction rate, but may not be cost-effective. Evaluate a range of enzyme loadings (e.g., 5-50 mg/mL). |
| Substrate Ratio | For reversible reactions, using an excess of one substrate can drive the equilibrium towards product formation. Test different molar ratios of acyl donor to acceptor. |
| Water Activity (a_w) | While transesterification requires low water, some enzymes need a minimal amount of water to maintain their active conformation. The optimal a_w may need to be determined empirically, for some esterification reactions a maximum rate was found at an a_w of 0.6.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Enzyme denaturation.- Insufficient water for enzyme flexibility.- High viscosity limiting mass transfer. | - Check the purity of the [BnMIM][PF6].- Empirically determine the optimal water activity.- Increase stirring speed or reaction temperature to reduce viscosity. |
| Low Product Yield | - Unfavorable reaction equilibrium.- Product inhibition. | - Adjust substrate molar ratio.- Consider in situ product removal if feasible. |
| Difficulty in Phase Separation | - Formation of an emulsion. | - Centrifuge the mixture to aid phase separation.- Try a different extraction solvent. |
Concluding Remarks: A Versatile Platform for Biocatalysis
[BnMIM][PF6] represents a highly promising solvent for a wide range of enzymatic reactions. Its unique combination of a benzyl-substituted imidazolium cation and a hydrophobic hexafluorophosphate anion provides a distinct environment that can enhance enzyme stability and facilitate product recovery. By understanding the fundamental principles governing enzyme behavior in this ionic liquid and by systematically optimizing reaction parameters, researchers can unlock significant improvements in reaction efficiency, selectivity, and sustainability. The protocols and insights provided herein serve as a robust starting point for exploring the vast potential of [BnMIM][PF6] in modern drug development and chemical synthesis.
References
-
Effects of Imprinting and Water Activity on Transesterification and Thermostability with Lipases in Ionic Liquid. (n.d.). Journal of the Japan Petroleum Institute. [Link]
- Gervaise, C., et al. (2009). Influencing the regioselectivity of lipase-catalyzed hydrolysis with [bmim]PF 6. Tetrahedron Letters, 50(49), 6871-6874.
-
Contesini, F. J., et al. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 27(5), 1563. [Link]
-
Benson, T. J., et al. (2016). Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure. ACS Sustainable Chemistry & Engineering, 4(10), 5544–5553. [Link]
-
This compound: A Versatile Ionic Liquid for Research. (n.d.). Autech Industry Co., Limited. [Link]
-
Wagle, D. V., et al. (2019). 110th Anniversary: Properties of Imidazolium-Based Ionic Liquids Bearing Both Benzylic and n-Alkyl Substituents. Industrial & Engineering Chemistry Research, 58(38), 17956–17964. [Link]
-
Imidazolium ILs as Potential Disruptors of Fatty Acid Metabolism. (2025). Preprints.org. [Link]
-
Kaul, P., et al. (2005). Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6. Biotechnology and Bioengineering, 92(5), 559-564. [Link]
- Habulin, M., et al. (2011). Influence of different ILs ([bmim][PF 6 ], [bmim][BF 4 ], and [emim][NTf 2 ]), on initial reaction rate. Journal of Chemical Technology & Biotechnology, 86(12), 1533-1538.
-
The Henry Reaction in [Bmim][PF 6 ]-based Microemulsions Promoted by Acylase. (2015). Molecules, 20(7), 12345-12356. [Link]
-
This compound. (n.d.). PubChem. [Link]
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- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids [file.scirp.org]
- 7. Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of the Electrochemical Window of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMim][PF₆])
Introduction: The Significance of Electrochemical Stability
1-Benzyl-3-methylimidazolium hexafluorophosphate, denoted as [BnMim][PF₆], is an imidazolium-based ionic liquid (IL) recognized for its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility.[1] These characteristics make it a compelling medium for a variety of scientific applications, from green chemistry to materials science.[1][2] In the field of electrochemistry, its role as a potential electrolyte in devices like batteries and supercapacitors is of particular interest.[2][3]
The performance and safety of any electrochemical device are fundamentally dictated by the stability of its electrolyte. The Electrochemical Window (EW) , also known as the electrochemical stability window (ESW), defines the operating voltage range within which the electrolyte remains inert, without undergoing oxidation or reduction.[4][5][6] A wide electrochemical window is a critical prerequisite for high-voltage energy storage systems, as it allows for greater energy density.[7][8]
This document provides a detailed technical guide for researchers and drug development professionals on the principles and protocols for accurately determining the electrochemical window of [BnMim][PF₆]. It emphasizes the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Part 1: Theoretical Framework and Critical Considerations
The electrochemical window is not an absolute value but is highly dependent on the experimental conditions. Understanding the underlying principles and influencing factors is paramount for accurate measurement and interpretation.
The Chemical Basis of the Electrochemical Window
The boundaries of the electrochemical window are defined by the intrinsic redox stability of the constituent ions of the ionic liquid.
-
Cathodic (Reductive) Limit: This limit is determined by the reduction of the cation. For [BnMim][PF₆], this involves the reduction of the 1-benzyl-3-methylimidazolium cation ([BnMim]⁺). This process typically occurs at the C2 position of the imidazolium ring, which is the most electrochemically active site.[4][9]
-
Anodic (Oxidative) Limit: This limit is set by the oxidation of the anion. The hexafluorophosphate ([PF₆]⁻) anion is known for its high oxidative stability, which contributes to a wide electrochemical window in many ionic liquids.[4][10]
The overall EW is the potential difference between the anodic limit (Ea) and the cathodic limit (Ec).
Key Factors Influencing Measurement Accuracy
Several experimental variables can significantly impact the measured electrochemical window. Meticulous control over these factors is essential for a self-validating and trustworthy protocol.
-
Purity (Water and Oxygen): This is the most critical factor. Trace impurities, particularly water, have their own redox potentials and will be electrolyzed at potentials within the IL's stability window, leading to a significant underestimation of the true EW.[8][11] Similarly, dissolved oxygen can be reduced, interfering with the determination of the cathodic limit. Therefore, all measurements must be conducted under rigorously anhydrous and anaerobic conditions.
-
Working Electrode Material: The choice of the working electrode (e.g., Glassy Carbon (GC), Platinum (Pt), Gold (Au)) influences the measured potentials due to material-specific overpotentials for the redox reactions.[11][12] Glassy carbon is often preferred due to its wide potential range and relative inertness. It is crucial to report the working electrode material alongside any EW value.
-
Reference Electrode: A stable reference potential is vital. In non-aqueous systems like ionic liquids, standard aqueous reference electrodes (e.g., Ag/AgCl) are unsuitable. A non-aqueous reference electrode (like Ag/Ag⁺ in a specified organic solvent) or a quasi-reference electrode (QRE), such as a silver or platinum wire, should be used.[11] When using a QRE, it is imperative to calibrate the potential scale against an internal standard with a known, stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.[13]
-
Cutoff Current Density: The onset of oxidation or reduction is not an abrupt event. The potential limits are typically defined as the potential at which the current density reaches a specific, predetermined "cutoff" value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[5][12] This cutoff value is somewhat arbitrary but must be chosen, justified, and kept consistent for comparative studies.
Part 2: Experimental Protocol for EW Determination via Cyclic Voltammetry
This protocol details the step-by-step methodology for measuring the electrochemical window of [BnMim][PF₆] using a standard three-electrode electrochemical setup.
Materials and Instrumentation
-
Ionic Liquid: High-purity (>99%) this compound.
-
Instrumentation: A computer-controlled potentiostat/galvanostat.
-
Electrochemical Cell: A gas-tight three-electrode glass cell.
-
Working Electrode (WE): Glassy carbon macro-electrode (e.g., 3 mm diameter).[11]
-
Counter Electrode (CE): Platinum wire or coil.
-
Reference Electrode (RE): Silver wire (used as a quasi-reference electrode).
-
Internal Reference: Ferrocene (Fc).
-
Inert Gas: High-purity Argon or Nitrogen (99.999%).
-
Environment: Inert atmosphere glovebox with low H₂O and O₂ levels (<1 ppm).
-
Polishing Kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Solvents: Anhydrous acetonitrile or acetone for cleaning.
Detailed Step-by-Step Methodology
Step 1: Ionic Liquid Preparation (Critical for Accuracy)
-
Place the required amount of [BnMim][PF₆] in a clean, dry Schlenk flask.
-
Dry the IL under high vacuum (<0.1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to rigorously remove trace water.
-
Transfer the dried IL into the glovebox without exposure to the ambient atmosphere.
Step 2: Electrode Preparation
-
Polish the glassy carbon working electrode surface to a mirror finish using progressively finer alumina slurries (1.0 µm → 0.3 µm → 0.05 µm).
-
Causality: This mechanical polishing removes any adsorbed contaminants and passivating films, ensuring a clean and electrochemically active surface for reproducible results.
-
Rinse the polished electrode with anhydrous acetone or acetonitrile and dry it thoroughly under a stream of inert gas before transferring it into the glovebox.
-
Clean the Pt counter electrode and Ag quasi-reference electrode by rinsing with solvent and drying.
Step 3: Electrochemical Cell Assembly
-
Inside the glovebox, add the dried [BnMim][PF₆] to the electrochemical cell.
-
Assemble the three-electrode setup: position the WE, CE, and RE in the IL. Ensure the RE tip is placed close to the WE surface to minimize iR drop (uncompensated resistance).
-
Seal the cell to maintain the inert atmosphere.
Step 4: System Deoxygenation
-
Even within a glovebox, it is good practice to purge the IL with dry argon or nitrogen for 15-20 minutes.
-
Causality: This step removes any remaining dissolved oxygen that could interfere with the measurement of the cathodic limit.[11] Maintain an inert gas blanket over the IL during the experiment.
Step 5: Cyclic Voltammetry (CV) Measurement
-
Connect the electrodes to the potentiostat.
-
Allow the system to equilibrate and measure the Open Circuit Potential (OCP).
-
Cathodic Limit Scan: Initiate a potential sweep from the OCP towards negative potentials until a significant reductive current is observed. Scan rate: 50 mV/s.
-
Anodic Limit Scan: In a fresh experiment or after allowing the system to rest, initiate a potential sweep from the OCP towards positive potentials until a significant oxidative current is observed. Scan rate: 50 mV/s.
-
Rationale: Performing separate scans for the cathodic and anodic limits prevents the products from one scan from interfering with the other.
Step 6: Internal Referencing with Ferrocene
-
After recording the EW of the pure IL, add a small amount of ferrocene to the cell to achieve a concentration of ~5-10 mM.
-
Record the cyclic voltammogram of the Fc/Fc⁺ couple.
-
Determine the formal potential E¹ᐟ² of the Fc/Fc⁺ couple, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
-
All measured potentials for the IL should be reported relative to the measured Fc/Fc⁺ potential.
Step 7: Data Analysis
-
Convert the measured current (I) to current density (J) by dividing by the geometric surface area of the working electrode.
-
Plot the current density (J) versus the applied potential (V vs. Fc/Fc⁺).
-
Establish a cutoff current density (e.g., J = 0.5 mA/cm²).[5]
-
The cathodic limit (Ec) is the potential at which the reductive current density reaches the cutoff value.
-
The anodic limit (Ea) is the potential at which the oxidative current density reaches the cutoff value.
-
Calculate the electrochemical window: EW = Ea - Ec .
Part 3: Data Presentation and Workflow Visualization
While specific experimental data for this compound is not prevalent in the literature, the table below presents typical values for the closely related and well-studied ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]), to serve as an illustrative example.[13][14] The benzyl group's aromaticity may slightly influence the redox potentials compared to the alkyl butyl group, but the overall magnitude of the EW is expected to be wide.
Table 1: Illustrative Electrochemical Window Data for Imidazolium-based ILs with the [PF₆]⁻ Anion
| Ionic Liquid | Working Electrode | Cathodic Limit (V vs. Fc/Fc⁺) | Anodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) | Reference |
| [Bmim][PF₆] | Platinum | ~ -2.3 | ~ +2.2 | ~ 4.5 | [13] |
| [Bmim][PF₆] | Not Specified | -1.8 | +2.2 | 4.0 | [14] |
Note: Potentials are approximate and highly dependent on the specific experimental conditions outlined in this guide.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for determining the electrochemical window.
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- 7. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries [agris.fao.org]
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- 14. iolitec.de [iolitec.de]
Application Notes & Protocols: The Use of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMIM][PF6]) in CO2 Capture and Separation
Abstract: The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and environmentally benign capture technologies. Ionic liquids (ILs), particularly 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMIM][PF6]), have emerged as promising solvents for CO2 capture due to their unique physicochemical properties.[1] These properties include negligible vapor pressure, high thermal stability, and tunable solvency, which address many of the shortcomings of traditional volatile organic solvents.[1][2] This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of [BnMIM][PF6] for CO2 capture and separation. We detail the underlying mechanism of CO2 absorption, provide validated experimental protocols for its synthesis and performance evaluation, and discuss its potential in advanced composite materials.
Introduction to [BnMIM][PF6] as a Green Solvent
This compound is a room-temperature ionic liquid that exemplifies the advantages of this solvent class for green chemistry applications.[1] Its structure consists of an imidazolium cation with a benzyl group and a methyl group, paired with a hexafluorophosphate anion.[2] This combination imparts high thermal stability and, critically for environmental applications, an extremely low vapor pressure, which drastically reduces volatile organic compound (VOC) emissions compared to conventional solvents.[1][2] The evolution of ionic liquids from early, reactive chloroaluminate systems to more stable, hydrophobic anion-based ILs like [BnMIM][PF6] has broadened their applicability, particularly in areas like CO2 capture where stability and recyclability are paramount.[2]
Physicochemical Properties and Their Significance
The effectiveness of [BnMIM][PF6] in CO2 capture is directly linked to its physical and chemical properties. Understanding these characteristics is crucial for designing and optimizing separation processes.
| Property | Value / Description | Significance in CO2 Capture |
| CAS Number | 433337-11-2 | Unique identifier for the compound. |
| Molecular Formula | C11H13F6N2P | Defines the elemental composition. |
| Appearance | Light yellow solid powder or viscous liquid.[2][3] | Indicates the physical state at room temperature. |
| Vapor Pressure | Negligible.[1] | Minimizes solvent loss to the gas phase, reducing environmental impact and operational costs. |
| Thermal Stability | High; enables processes at elevated temperatures.[1][2] | Allows for thermal swing regeneration, where captured CO2 is released by heating, without degradation of the solvent. |
| Tunable Solubility | Dissolves a wide range of reactants and gases.[1][2] | Facilitates high CO2 loading and allows for the creation of biphasic systems for easy separation. |
| Viscosity | Relatively high.[4] | This is a key challenge, as high viscosity can hinder mass transfer rates. It can be mitigated by mixing with co-solvents or by immobilization on solid supports.[4] |
Mechanism of CO2 Capture: Physical Absorption
Unlike chemical absorption processes that involve the formation of covalent bonds (chemisorption), CO2 capture in [BnMIM][PF6] is dominated by physical absorption (physisorption).[5][6] This process is reversible and relies on weaker intermolecular forces.
The primary mechanism involves the dissolution of CO2 into the free volume of the ionic liquid.[5] The solubility is influenced by:
-
Intermolecular Forces: Weak van der Waals forces between CO2 and the ions of the IL.[5]
-
Quadrupole-Ion Interactions: The quadrupole moment of the linear CO2 molecule interacts favorably with the charged cation and anion of the ionic liquid.
This physical absorption mechanism means that the captured CO2 can be easily released by either increasing the temperature or decreasing the pressure, making the regeneration of [BnMIM][PF6] less energy-intensive compared to traditional amine-based solvents.[7]
Caption: Mechanism of physical CO2 absorption in [BnMIM][PF6].
Protocols for Synthesis and Application
Protocol 1: Synthesis of [BnMIM][PF6]
This protocol is a two-step process involving quaternization followed by anion metathesis.[2]
Caption: Workflow for the two-step synthesis of [BnMIM][PF6].
A. Step 1: Quaternization to form 1-Benzyl-3-methylimidazolium Chloride ([BnMIM][Cl])
-
Reagents & Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole and benzyl chloride in an equimolar ratio (e.g., 20 parts by mass of 1-methylimidazole to 52 parts by mass of benzyl chloride).[2]
-
Rationale: This nucleophilic substitution reaction forms the imidazolium chloride salt. Using a neat mixture or a minimal amount of an appropriate solvent drives the reaction to completion.
-
-
Reaction:
-
Purification of [BnMIM][Cl]:
B. Step 2: Anion Exchange to form [BnMIM][PF6]
-
Reagents & Setup:
-
Dissolve the [BnMIM][Cl] from Step 1 in deionized water.
-
-
Reaction:
-
Add the hexafluorophosphate salt solution to the [BnMIM][Cl] solution.
-
Rationale: This is a metathesis (ion exchange) reaction where the chloride anion is replaced by the hexafluorophosphate anion, driven by the precipitation or phase separation of the product.
-
-
Purification of [BnMIM][PF6]:
-
Separate the lower ionic liquid layer from the upper aqueous layer using a separatory funnel.[2]
-
Wash the ionic liquid layer repeatedly with fresh deionized water to remove any residual chloride or other water-soluble impurities. A silver nitrate test on the aqueous washings can confirm the absence of chloride ions.[2]
-
Dry the final product under vacuum, for instance, using a rotary evaporator at ~75°C, to remove all water.[2]
-
Protocol 2: Measurement of CO2 Solubility
This protocol describes a gravimetric method for determining CO2 solubility.
Caption: Gravimetric method for CO2 solubility measurement.
-
Sample Preparation:
-
Place a precisely weighed sample of purified, dry [BnMIM][PF6] into the sample basket of a magnetic suspension balance or similar gravimetric apparatus.
-
Degas the sample under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any absorbed water or other volatile impurities.
-
-
Measurement:
-
Bring the system to the desired experimental temperature (e.g., 298 K).
-
Introduce CO2 into the high-pressure chamber to the target pressure (e.g., 1 MPa).
-
The mass of the sample will increase as it absorbs CO2. Record the mass over time until a stable reading is achieved, indicating that equilibrium has been reached.[6]
-
Rationale: This method directly measures the mass of gas absorbed by a known mass of solvent, providing a direct and accurate measure of solubility.
-
-
Data Analysis:
-
The solubility is calculated from the mass increase of the ionic liquid.
-
Repeat the measurement at various temperatures and pressures to generate solubility isotherms.
-
Key Insight: CO2 solubility in imidazolium-based ILs typically increases with increasing pressure and decreases with increasing temperature.[5][10]
-
Performance Data and Discussion
While extensive data for the benzyl- derivative is proprietary, performance is comparable to the widely studied 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]).
Table 2: Representative CO2 Solubility in [bmim][PF6]
| Temperature (K) | Pressure (MPa) | CO2 Solubility (mole fraction) | Source |
| 293 - 393 | up to ~9.7 | Varies significantly with T & P | [5] |
| 313 | ~9.0 | ~0.6 (approx.) | [6] |
| 333.15 | ~4.0 | ~0.5 (approx.) | [11] |
Note: Data is for the closely related [bmim][PF6] and serves as an illustrative example of the performance of this class of ionic liquids.
Selectivity: [BnMIM][PF6] and similar ILs exhibit good selectivity for CO2 over other gases like nitrogen (N2), methane (CH4), and hydrogen (H2).[12][13] This is because CO2 has a stronger interaction with the ionic liquid compared to these less polar gases.[12]
Advanced Applications: IL-Modified Materials A significant area of research is the incorporation of ionic liquids like [BnMIM][PF6] into porous solid supports, such as Metal-Organic Frameworks (MOFs).[14]
-
Enhanced Selectivity: Incorporating [bmim][PF6] into the pores of ZIF-8, a type of MOF, has been shown to double the selectivity for CO2/CH4 and CO2/N2.[14][15]
-
Mechanism: The ionic liquid within the pores creates new, favorable adsorption sites for CO2, enhancing its affinity over other gases.[14] This approach combines the high surface area of the MOF with the high CO2 affinity of the ionic liquid.
Conclusion
This compound is a versatile and effective solvent for CO2 capture, grounded in the principles of green chemistry. Its high thermal stability, negligible volatility, and favorable CO2 solubility make it a strong candidate for post-combustion capture technologies. The physical absorption mechanism allows for energy-efficient regeneration. While its viscosity presents a challenge, this can be overcome through process engineering or by its application in advanced composite materials like IL/MOF hybrids, which offer enhanced selectivity and performance. The protocols and data presented here provide a robust framework for researchers to synthesize, evaluate, and innovate with [BnMIM][PF6] in the field of carbon capture and separation.
References
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- 2. This compound | 433337-11-2 | Benchchem [benchchem.com]
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- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [BMIM][PF6] Incorporation Doubles CO2 Selectivity of ZIF-8: Elucidation of Interactions and Their Consequences on Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzyl-3-methylimidazolium Hexafluorophosphate as a Versatile Catalyst in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ionic Liquids in Modern Polymer Synthesis
In the pursuit of advanced polymeric materials, the methodologies of synthesis are as critical as the monomers themselves. Traditional polymerization often relies on volatile organic compounds (VOCs) as solvents, which pose significant environmental and safety concerns. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a compelling alternative, offering a unique combination of properties that align with the principles of green chemistry.[1]
1-Benzyl-3-methylimidazolium hexafluorophosphate, abbreviated as [Bnmim][PF₆], is an imidazolium-based ionic liquid notable for its high thermal stability, low vapor pressure, and tunable solubility.[2][3] These characteristics make it an excellent medium for chemical reactions, including the synthesis of advanced polymers.[1] Beyond its role as a greener solvent, [Bnmim][PF₆] and its analogues can actively participate in the catalytic process, influencing reaction rates, mechanisms, and the properties of the final polymer.
This guide provides an in-depth exploration of the application of this compound and structurally similar ionic liquids in two major classes of polymerization: Cationic Polymerization and Ring-Opening Polymerization (ROP). While many studies utilize the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]), the principles and protocols are largely translatable, offering a robust starting point for researchers using the benzyl-substituted variant.
Cationic Polymerization in [Bnmim][PF₆]: A Medium and a Catalyst
Cationic polymerization is a crucial technique for synthesizing polymers from monomers with electron-donating groups, such as styrene and its derivatives. However, these reactions are notoriously sensitive, often requiring stringent anhydrous conditions and low temperatures to control the highly reactive carbocationic propagating species.
Imidazolium-based ionic liquids like [Bnmim][PF₆] offer a unique environment that can moderate these reactions. Their inherent polarity and ionic nature can stabilize the growing carbocationic chain ends, reducing unwanted side reactions like chain transfer and termination.[4] This leads to better control over the polymerization process, often resulting in polymers with narrower molecular weight distributions and proceeding in a milder exothermic manner compared to reactions in traditional organic solvents.[5][6]
Mechanism of Action
In a typical cationic polymerization of a monomer like styrene, a Lewis acid co-initiator is used to activate an initiator. The ionic liquid serves a dual function:
-
Solvent: It provides a polar medium to dissolve the reactants and the growing polymer chains (though sometimes the polymer may precipitate out, creating a heterogeneous system).[6]
-
Stabilizer/Co-catalyst: The ionic environment, composed of cations and anions, interacts with the ion pairs of the propagating polymer chain. This interaction can stabilize the carbocation, preventing premature termination and allowing for more controlled growth.[4]
Protocol: Cationic Polymerization of Styrene
This protocol is adapted from methodologies for styrene polymerization in the analogous ionic liquid [Bmim][PF₆].[6] Researchers should consider this a starting point, and optimization may be necessary for [Bnmim][PF₆].
Materials:
-
This compound ([Bnmim][PF₆]), dried under vacuum at 70-80°C for 24h.
-
Styrene, purified by passing through a column of basic alumina to remove inhibitors.
-
Initiator: α,α-Dimethylbenzyl chloride (CumCl).
-
Co-initiator: Titanium tetrachloride (TiCl₄).
-
Quenching agent: Anhydrous methanol, pre-chilled.
-
Anhydrous solvent for washing: Methanol.
-
Inert gas: Dry nitrogen or argon.
Equipment:
-
Glovebox with an inert atmosphere ([H₂O] < 1 ppm, [O₂] < 10 ppm).
-
Flame-dried glassware (e.g., 50 mL screw-cap vials or Schlenk flasks).
-
Magnetic stirrer and stir bars.
-
Syringes and needles.
-
Controlled temperature bath.
Procedure:
-
Preparation: All manipulations should be performed under a strict inert atmosphere in a glovebox.
-
Reaction Setup: In a 50 mL vial, add 5 mL of dried [Bnmim][PF₆]. Add 2 mL of purified styrene and mix thoroughly with a magnetic stirrer.
-
Equilibration: Place the vial in a controlled temperature bath set to the desired reaction temperature (e.g., -15°C to 15°C) and allow the mixture to equilibrate for 15-20 minutes.[5]
-
Initiation: While stirring, add the initiator (CumCl) followed by the co-initiator (TiCl₄) via syringe. The polymerization will commence. Note: The reaction in ionic liquids often proceeds with a milder exotherm compared to traditional solvents.[6]
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 5 minutes to several hours). In many cases, the resulting polystyrene will be insoluble in the ionic liquid, leading to a heterogeneous mixture.[6]
-
Termination: Quench the reaction by adding an excess of pre-chilled anhydrous methanol.
-
Purification:
-
Remove the vial from the glovebox.
-
Wash the quenched reaction mixture repeatedly with methanol to remove the ionic liquid and any unreacted monomer.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer product under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.
| Parameter | Condition in [Bmim][PF₆][6] | Typical Outcome[6] |
| Temperature | 15 °C | Milder exotherm than in DCM |
| Co-initiator | TiCl₄, BF₃OEt₂, Al₂Cl₃Et₃ | High monomer conversion |
| Solvent | [Bmim][PF₆] | Narrower polydispersity |
| Quenching | Pre-chilled Methanol | Effective termination |
Ring-Opening Polymerization (ROP) Catalyzed by [Bnmim][PF₆]
Ring-Opening Polymerization (ROP) is a key method for producing biodegradable and biocompatible polyesters, such as poly(ε-caprolactone) (PCL), which have extensive applications in drug delivery and tissue engineering.[7][8] Traditionally, ROP is catalyzed by metal-based compounds, which can leave toxic residues in the final polymer. Imidazolium-based ionic liquids are gaining traction as metal-free organocatalysts for ROP.[9]
Mechanism of Action
The precise mechanism of ROP catalyzed by imidazolium ILs is a subject of ongoing research, but it is generally believed to involve the activation of the monomer or the initiator (typically an alcohol) through hydrogen bonding or other non-covalent interactions. The imidazolium cation is thought to activate the carbonyl group of the cyclic ester (e.g., ε-caprolactone), making it more susceptible to nucleophilic attack by the initiator.
Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol is a representative procedure for the bulk polymerization of ε-caprolactone using an imidazolium ionic liquid as a catalyst and an alcohol as an initiator.[7][10]
Materials:
-
This compound ([Bnmim][PF₆]), dried under vacuum.
-
ε-Caprolactone (CL), distilled over CaH₂ before use.
-
Initiator: Benzyl alcohol (BnOH), distilled over CaH₂ before use.[10]
-
Solvent for precipitation: Cold methanol or hexane.
-
Solvent for dissolution: Dichloromethane (DCM) or Chloroform.
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar.
-
Vacuum line and inert gas supply (Nitrogen or Argon).
-
Oil bath or heating mantle with temperature control.
-
Syringes for liquid transfer.
Procedure:
-
Preparation: Flame-dry all glassware and cool under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the desired amount of [Bnmim][PF₆] catalyst.
-
Addition of Reactants: Introduce the initiator (benzyl alcohol) via syringe, followed by the ε-caprolactone monomer. The molar ratio of [CL]:[BnOH]:[IL] can be varied to control the molecular weight (e.g., 100:1:1).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-140°C) and stir.[10]
-
Monitoring: The reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination & Purification:
-
After the desired time or conversion is reached, cool the reaction to room temperature.
-
Dissolve the viscous product in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol or hexane with vigorous stirring.
-
Collect the polymer by filtration.
-
Repeat the dissolution-precipitation cycle 2-3 times to ensure the complete removal of the ionic liquid and unreacted monomer.
-
Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Characterization: Determine the molecular weight (Mₙ) and polydispersity index (PDI) by GPC. Confirm the polymer structure and end-groups by ¹H NMR and FTIR spectroscopy.
| Parameter | Example Condition[10] | Expected Outcome |
| Monomer/Initiator Ratio | 100:1 | Controls molecular weight |
| Temperature | 110 °C | Affects reaction rate |
| Catalyst | Sn(Oct)₂ (traditional) / IL | High conversion, controlled Mₙ |
| Purity | Post-precipitation | Metal-free polymer (with IL) |
General Workflow and Best Practices
Expert Insights & Causality:
-
Why rigorous drying? Cationic and many ring-opening polymerizations are highly sensitive to protic impurities like water, which can act as a competing initiator or a terminating agent, leading to poor control over molecular weight and broader polydispersity.[4]
-
Why an inert atmosphere? To prevent side reactions with oxygen, which can inhibit certain polymerization mechanisms and degrade reactants.[6]
-
Temperature Control: Cationic polymerizations are often highly exothermic. Using an ionic liquid with a high heat capacity can help dissipate heat more effectively than traditional solvents, but a controlled temperature bath is still critical for reproducibility.[5][11]
-
IL Recyclability: A key advantage of ionic liquids is their potential for recycling. After precipitating the polymer, the ionic liquid can often be recovered from the filtrate, dried, and reused, enhancing the sustainability of the process.
Conclusion
This compound stands as a versatile and promising medium and catalyst for modern polymer synthesis. Its unique properties facilitate more controlled cationic polymerizations and offer a metal-free alternative for ring-opening polymerization. By serving as both a solvent and a catalytic species, it can lead to polymers with well-defined characteristics while adhering to the principles of green chemistry. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast potential of [Bnmim][PF₆] in creating next-generation materials for drug development and beyond.
References
-
Characteristics and Mechanism of Styrene Cationic polymerization in 1-Butyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. (2025). ResearchGate. [Link]
-
Ionic Polymerization in Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Polymer Synthesis in Ionic Liquids. (n.d.). University of Warwick. [Link]
-
Characteristics and mechanism of styrene cationic polymerization in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. (2016). RSC Publishing. [Link]
-
Characteristics and mechanism of styrene cationic polymerization in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. (n.d.). RSC Publishing. [Link]
-
Organocatalytic Ring-Opening Polymerization. (2010). ACS Publications. [Link]
-
Polymerization in Ionic Liquids. (2017). Royal Society of Chemistry. [Link]
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). MDPI. [Link]
-
Novel imidazolium-based poly(ionic liquid)s with different counterions for self-healing. (2018). Journal of Materials Chemistry A. [Link]
-
This compound, 99%. (n.d.). RoCo Global. [Link]
-
Imidazolium-Based Ionic Liquids as Initiators in Ring Opening Polymerization. (2015). ResearchGate. [Link]
-
Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. (2022). ACS Publications. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts. (2021). MDPI. [Link]
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). Semantic Scholar. [Link]
-
Synthesis of poly(ε-caprolactone) by an immobilized lipase coated with ionic liquids in a solvent-free condition. (2013). PubMed. [Link]
-
Epoxide ring-opening reaction promoted by ionic liquid reactivity. (2018). RSC Publishing. [Link]
-
Anionic Ring-Opening Polymerizations of N -Sulfonylaziridines in Ionic Liquids. (2022). OSTI.GOV. [Link]
-
Synthesis of new substituted poly(ε-caprolactones) by combination of Ring-Opening Polymerization. (n.d.). ORBi. [Link]
-
Synthesis of Well-Defined Amphiphilic Poly(ε-caprolactone)-b-poly(N-vinylpyrrolidone) Block Copolymers via the Combination of ROP and Xanthate-Mediated RAFT Polymerization. (2011). ACS Publications. [Link]
-
Ring‐Opening Polymerization of ϵ‐Caprolactone by Benzoic Acid in the Presence of Benzyl Alcohol as Initiator. (2019). ResearchGate. [Link]
-
The Synthesis of Narrowly Dispersed Poly(ε-caprolactone) Microspheres by Dispersion Polymerization Using a Homopolymer Poly(dodecyl acrylate) as the Stabilizer. (2024). MDPI. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Characteristics and mechanism of styrene cationic polymerization in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Narrowly Dispersed Poly(ε-caprolactone) Microspheres by Dispersion Polymerization Using a Homopolymer Poly(dodecyl acrylate) as the Stabilizer | MDPI [mdpi.com]
- 9. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Protocol for nanoparticle synthesis using [BnMIM][PF6]
High-Stability Synthesis of Gold Nanoparticles Using 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMIM][PF6])
Abstract
This document provides a comprehensive guide for the synthesis of gold nanoparticles (AuNPs) utilizing the ionic liquid this compound, [BnMIM][PF6]. Ionic liquids (ILs) are emerging as superior media for nanomaterial synthesis due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1][2] In this protocol, [BnMIM][PF6] serves a dual role as a non-volatile, green solvent alternative and a highly effective stabilizing agent, preventing the agglomeration of nanoparticles.[1][3] The methodology detailed herein is based on the chemical reduction of a gold precursor, chloroauric acid (HAuCl₄), using sodium borohydride (NaBH₄) as a reducing agent. This guide is intended for researchers in materials science, nanotechnology, and drug development, offering a robust and reproducible protocol for generating high-purity, stable AuNPs suitable for a wide range of applications, including catalysis, sensing, and nanomedicine.
Introduction: The Role of [BnMIM][PF6] in Nanoparticle Synthesis
The synthesis of metallic nanoparticles with controlled size and high stability is a cornerstone of modern nanotechnology.[4] Traditional methods often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and safety risks. Ionic liquids, defined as salts with melting points below 100 °C, offer a greener and more effective alternative.[3] Their unique structure, consisting of a bulky organic cation and an inorganic or organic anion, allows them to act as excellent stabilizers for nanoparticles without the need for additional capping agents.[3][5]
The ionic liquid [BnMIM][PF6] is particularly well-suited for this purpose. The imidazolium cation ([BnMIM]⁺) plays a crucial role in stabilizing the nanoparticles. It forms a protective layer around the nascent gold nanoparticle, preventing aggregation through a combination of electrostatic and steric hindrance mechanisms.[5][6] Computational studies and experimental evidence suggest that the ions of the IL arrange into alternating layers at the nanoparticle surface, creating activation barriers that kinetically stabilize the colloidal dispersion.[3][6] This structured ordering is a direct result of the segregation between the polar and apolar domains within the ionic liquid.[3] The benzyl group on the imidazolium ring further enhances this stabilizing effect through π-stacking interactions.
This protocol leverages these properties to create a simple, one-pot synthesis method that yields highly stable, monodispersed gold nanoparticles.
Mechanistic Insight: Nanoparticle Stabilization by [BnMIM][PF6]
The stability of nanoparticles synthesized in ionic liquids is fundamentally different from that in conventional solvents, which often require polymeric or surfactant additives. The stabilization mechanism in ILs like [BnMIM][PF6] is attributed to the formation of ordered ionic layers around the nanoparticle surface.
-
Initial Adsorption: Upon reduction of the Au³⁺ ions to Au⁰ atoms and their subsequent nucleation, the imidazolium cations ([BnMIM]⁺) and hexafluorophosphate anions ([PF6]⁻) of the ionic liquid begin to adsorb onto the gold surface.
-
Layer Formation: A primary, dense layer of ions forms directly on the nanoparticle. The orientation of these ions is dictated by electrostatic and van der Waals interactions between the nanoparticle surface and the constituent parts of the ion (e.g., the imidazolium ring).[6]
-
Electrosteric Repulsion: Subsequent layers form with alternating charge, creating a structured solvation shell. This creates a powerful repulsive force between adjacent nanoparticles, effectively overcoming the inherent van der Waals attraction that would otherwise lead to aggregation.[3][7] The bulky nature of the [BnMIM]⁺ cation provides an additional steric barrier, enhancing this "electrosteric" stabilization.
This robust stabilization mechanism ensures that the nanoparticles remain well-dispersed in the ionic liquid for extended periods, a critical factor for their subsequent application.[8][9]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of gold nanoparticles in [BnMIM][PF6].
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Purpose |
| This compound ([BnMIM][PF6]) | ≥98% Purity | Nanochemazone | Solvent & Stabilizer |
| Chloroauric acid trihydrate (HAuCl₄·3H₂O) | ACS Reagent, ≥99.9% | Sigma-Aldrich | Gold Precursor |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing Agent |
| Acetone | ACS Grade | Fisher Scientific | Washing/Purification |
| Ethanol | ACS Grade | Fisher Scientific | Washing/Purification |
| Deionized Water (Milli-Q or equivalent) | 18.2 MΩ·cm | - | Solvent for stock solutions |
| Equipment | |||
| 50 mL Round-bottom flask | - | Reaction Vessel | |
| Magnetic stirrer with heating mantle | - | For heating and mixing | |
| Teflon-coated stir bar | - | ||
| Glass vials | - | For stock solutions | |
| Micropipettes | - | For precise liquid handling | |
| Centrifuge | - | For nanoparticle purification | |
| UV-Vis Spectrophotometer | - | For characterization | |
| Transmission Electron Microscope (TEM) | - | For characterization |
Workflow Diagram
Caption: Workflow for AuNP synthesis in [BnMIM][PF6].
Step-by-Step Synthesis Procedure
A. Preparation of Stock Solutions
-
Gold Precursor Solution (0.01 M HAuCl₄): Dissolve 39.4 mg of HAuCl₄·3H₂O in 10 mL of deionized water in a glass vial. This solution should be stored in the dark to prevent photoreduction.
-
Reducing Agent Solution (0.05 M NaBH₄): Dissolve 18.9 mg of NaBH₄ in 10 mL of ice-cold deionized water. Crucially, this solution must be prepared fresh immediately before use , as NaBH₄ hydrolyzes in water.
B. Nanoparticle Synthesis
-
Place a Teflon-coated stir bar into a 50 mL round-bottom flask.
-
Add 10 mL of [BnMIM][PF6] to the flask.
-
Begin vigorous stirring and heat the ionic liquid to 60 °C using a heating mantle. Maintain this temperature throughout the reaction.[1]
-
Using a micropipette, add 200 µL of the 0.01 M HAuCl₄ solution to the heated ionic liquid. The solution should be a pale yellow. Allow the mixture to stir for 5 minutes to ensure homogeneity.
-
Rapidly inject 400 µL of the freshly prepared 0.05 M NaBH₄ solution into the flask.
-
A rapid color change should be observed, from pale yellow to greyish-purple and finally settling into a stable, deep ruby red within minutes. This ruby red color is characteristic of the formation of spherical gold nanoparticles.[10]
-
Allow the reaction to continue stirring at 60 °C for 30 minutes to ensure the complete reduction and stabilization of the nanoparticles.
C. Purification and Isolation
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
To isolate the nanoparticles from the ionic liquid, add approximately 30 mL of acetone to the flask. This will cause the nanoparticles to precipitate out of the solution.
-
Transfer the mixture to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes. A small, dark red pellet should form at the bottom of the tube.
-
Carefully decant the supernatant, which contains the ionic liquid dissolved in acetone.
-
To wash the nanoparticles, add 10 mL of fresh acetone, vortex briefly to resuspend the pellet, and centrifuge again. Repeat this washing step once more with ethanol.
-
After the final wash, the purified AuNP pellet can be redispersed in a solvent of choice (e.g., ethanol, water, or phosphate buffer) for storage and characterization.
Characterization of Synthesized Nanoparticles
Proper characterization is essential to confirm the successful synthesis and determine the physical properties of the AuNPs.[11][12]
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Gold nanoparticles exhibit a unique optical property known as Surface Plasmon Resonance (SPR), which is the collective oscillation of electrons on the nanoparticle surface upon excitation by light. This results in a strong absorption peak in the visible region.[2]
-
Procedure: Dilute a small aliquot of the redispersed AuNP solution in ethanol or water. Record the absorbance spectrum from 400 nm to 700 nm.
-
Expected Result: A characteristic SPR peak should be observed between 520 nm and 540 nm for spherical gold nanoparticles in the 10-30 nm size range. The peak's position and sharpness provide information about the particle size and dispersity. A broader peak may indicate a wider size distribution or some degree of aggregation.[1]
Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and state of aggregation.[1][6]
-
Procedure: Deposit a single drop of the diluted AuNP solution onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
-
Expected Result: TEM images should reveal discrete, roughly spherical nanoparticles. By analyzing the micrographs using image analysis software, one can obtain a histogram of the particle size distribution. For this protocol, nanoparticles with an average diameter in the range of 10-25 nm are expected.[13]
Safety and Handling
-
Chloroauric Acid (HAuCl₄): Corrosive and an irritant. Handle with gloves and safety glasses.
-
Sodium Borohydride (NaBH₄): Flammable solid and toxic. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area or fume hood, away from ignition sources.
-
[BnMIM][PF6]: While ionic liquids have low vapor pressure, they should still be handled with care. Wear gloves and safety glasses, as skin or eye contact may cause irritation.
-
Acetone/Ethanol: Flammable liquids. Use in a well-ventilated area.
Conclusion
This protocol outlines a reliable and reproducible method for synthesizing stable gold nanoparticles using [BnMIM][PF6] as both the reaction medium and stabilizing agent. The unique properties of the ionic liquid facilitate the formation of well-dispersed, monodisperse nanoparticles by creating a robust electrosteric barrier that prevents aggregation. The resulting AuNPs are suitable for a variety of advanced applications. By following this detailed guide, researchers can confidently produce high-quality nanomaterials for their work in drug delivery, diagnostics, and catalysis.
References
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Safavi, A., Shams, E., & Babadi, A. A. (2012). Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids. Amino acids, 42(5), 1655–1662. [Link]
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ResearchGate. (n.d.). Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids. Retrieved from [Link]
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Itoh, H., Naka, K., & Chujo, Y. (2004). Synthesis of Gold Nanoparticles Modified with Ionic Liquid Based on the Imidazolium Cation. Journal of the American Chemical Society, 126(10), 3026–3027. Available from: [Link]
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Cárdenas-Lizana, F., Gómez-Quero, S., & Keane, M. A. (2018). Immobilized Gold Nanoparticles Prepared from Gold(III)-Containing Ionic Liquids on Silica: Application to the Sustainable Synthesis of Propargylamines. Molecules, 23(11), 2975. [Link]
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da Silva, J. C., Medeiros, G. A., & de Oliveira, H. P. (2024). Cellulose Film-Integrated Gold Nanoparticles Synthesized in Ionic Liquids for Heterogeneous Catalysis. ACS Applied Nano Materials. [Link]
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ResearchGate. (n.d.). [BMIM] BF4, [EMIM] BF4 and [BMIM] PF6 ionic liquids assisted synthesis of MgO nanoparticles: Controlled size, much morphology and antibacterial properties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Stable Silver Nanoparticles with Antimicrobial Activities in Room-temperature Ionic Liquids. Retrieved from [Link]
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Al-Shammari, E., Al-Sawafta, M., & Al-Awadi, S. (2021). New Ionic Liquid Microemulsion-Mediated Synthesis of Silver Nanoparticles for Skin Bacterial Infection Treatments. Molecules, 26(23), 7136. [Link]
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Di Carlo, G., & D'Agostino, S. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. STAR Protocols, 5(1), 102875. [Link]
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Pop, C. M., & Fizeșan, I. (2021). A Review on Plant-Mediated Synthesis of Bimetallic Nanoparticles, Characterisation and Their Biological Applications. Pharmaceutics, 13(12), 2164. [Link]
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Santos, M. I. S., & de Oliveira, H. P. (2024). Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. Nanomaterials, 14(18), 1541. [Link]
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ResearchGate. (n.d.). Green one-step synthesis of silver nanoparticles and their biosafety and antibacterial properties. Retrieved from [Link]
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Parveen, A., & Ahmad, I. (2023). Plant-Derived Metal Nanoparticles (PDMNPs): Synthesis, Characterization, and Oxidative Stress-Mediated Therapeutic Actions. Antioxidants, 12(2), 233. [Link]
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Nguyen, P. H. P., He, Z., Tian, F., Curtin, J. F., & Mondala, J. R. M. (2021). Gold nanoparticle synthesis. MethodsX, 8, 101311. Available from: [Link]
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Singh, P., Kim, Y.-J., Zhang, D., & Yang, D.-C. (2016). Microbe-Mediated Biosynthesis of Nanoparticles: Applications and Future Prospects. Journal of Nanomaterials, 2016, 4746873. [Link]
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Teo, W. Z. (2017). A visual tutorial on the synthesis of gold nanoparticles. Journal of Visualized Experiments, (121), 55512. [Link]
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Large, C. L., & Halmes, A. J. (2012). Gold Nanoparticles Decorated with Mannose-6-phosphate Analogues. Molecules, 17(10), 12267–12290. [Link]
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Ghosh, D., Sarkar, D., & Chattopadhyay, N. (2011). A fully standardized method of synthesis of gold nanoparticles of desired dimension in the range 15 nm-60 nm. Journal of Nanoscience and Nanotechnology, 11(2), 1141-1146. Available from: [Link]
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Tan, J., & Wang, H. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Pharmaceutics, 15(9), 2307. [Link]
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da Silva, A. G. M., & Rodrigues, T. S. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Materials, 16(12), 4301. [Link]
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Kumar, A., & Kumar, J. (2023). Synthesis and Characterization of Nanomaterials for Application in Cost-Effective Electrochemical Devices. Materials, 16(13), 4707. [Link]
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[BnMIM][PF6] as a medium for electrochemical deposition
An Application Guide to Electrochemical Deposition in 1-Benzyl-3-methylimidazolium Hexafluorophosphate [BnMIM][PF6]
Introduction
The field of materials science and surface engineering continually seeks innovative methods to produce coatings with superior properties. Electrochemical deposition is a versatile and cost-effective technique for creating metallic, alloy, and polymeric films.[1][2] Traditionally, this process has been dominated by aqueous electrolytes, which, despite their utility, are limited by a narrow electrochemical window and the often-detrimental co-evolution of hydrogen.[3][4] The advent of ionic liquids (ILs) as alternative media has opened new frontiers in electrodeposition.[2][5]
This guide focuses on this compound, [BnMIM][PF6], a room-temperature ionic liquid, as a medium for electrochemical deposition. As a member of the imidazolium-based IL family, it offers a unique combination of properties, including a wide electrochemical window, negligible vapor pressure, and good thermal stability, making it an excellent choice for depositing a wide range of materials, from reactive metals to conductive polymers.[1][6][7]
This document serves as a detailed application note and protocol guide for researchers, scientists, and engineers. It provides an in-depth look at the properties of [BnMIM][PF6], a general workflow for electrodeposition, specific protocols for depositing metallic copper and conductive polypyrrole, and critical insights into the causality behind experimental choices.
The Medium: Understanding [BnMIM][PF6]
The choice of electrolyte is paramount in any electrochemical process. [BnMIM][PF6] is an organic salt that is liquid at room temperature, composed of a 1-Benzyl-3-methylimidazolium cation and a hexafluorophosphate anion. Its utility in electrochemistry stems from a unique set of physicochemical properties.
Key Physicochemical Properties
The properties of [BnMIM][PF6] make it a highly suitable medium for electrodeposition. While specific values can vary with purity and water content, the general characteristics are summarized below. These are often comparable to the more widely studied 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6]).
| Property | Typical Value / Characteristic | Significance in Electrodeposition |
| Electrochemical Window | Wide, typically > 4 V.[6][8] | Allows for the deposition of metals with highly negative reduction potentials (e.g., Al, Ti) that is impossible in aqueous solutions due to water electrolysis.[3][4] |
| Ionic Conductivity | Good, enhancing charge transport.[6] | Ensures efficient current flow and uniform deposition rates across the electrode surface. |
| Vapor Pressure | Negligible.[9] | Eliminates volatile organic compound (VOC) emissions, leading to a safer and more environmentally friendly process. Reduces solvent loss during long-duration or high-temperature experiments. |
| Thermal Stability | High, with a boiling point >350°C.[9] | Enables deposition at elevated temperatures, which can be used to control deposit morphology, improve kinetics, and increase the solubility of metal salts.[3] |
| Solvating Ability | Can dissolve a wide range of organic and inorganic compounds, including various metal salts.[1][10] | Provides flexibility in choosing metal precursors and allows for the creation of diverse electrolyte formulations. |
| Hydrophobicity | Generally hydrophobic and non-water-soluble.[7] | Minimizes the impact of atmospheric moisture, which is critical for depositing water-sensitive materials. However, it can still absorb water, necessitating proper handling. |
Core Advantages in Electrodeposition
The use of [BnMIM][PF6] offers several fundamental advantages over conventional aqueous and organic solvent systems:
-
Suppression of Hydrogen Evolution : As an aprotic, non-aqueous medium, [BnMIM][PF6] eliminates the parasitic hydrogen evolution reaction that occurs in water.[3][11] This prevents hydrogen embrittlement in the deposited film and substrate, leading to coatings with superior mechanical properties.[11]
-
Access to Reactive Metals : The wide potential window allows for the deposition of reactive and lightweight metals such as aluminum and their alloys, which are otherwise inaccessible from aqueous solutions.[4][10]
-
Tunable Properties : The structure of the ionic liquid's cation and anion can be modified to fine-tune its physical and chemical properties, such as viscosity, conductivity, and solvating power, to suit specific deposition requirements.[1]
-
Environmental and Safety Benefits : The low volatility and non-flammability of many ILs reduce air pollution and fire hazards associated with traditional organic solvents.[2][5]
Safety and Handling
Despite their advantages, ionic liquids are active chemical compounds and must be handled with care.
-
Purity is Critical : The presence of impurities, particularly water and halide ions, can significantly reduce the electrochemical window and affect the deposition process. It is crucial to use high-purity [BnMIM][PF6] (≥99%) and dry it under vacuum before use.
-
Toxicity : The toxicity of many ionic liquids is still under investigation. The [PF6]⁻ anion can hydrolyze in the presence of water to form toxic and corrosive hydrofluoric acid (HF).[12]
-
Personal Protective Equipment (PPE) : Always handle [BnMIM][PF6] in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.
General Workflow for Electrodeposition in [BnMIM][PF6]
The process of electrochemical deposition in an ionic liquid medium follows a structured workflow, from initial preparation to final characterization. Each step is critical for achieving a high-quality, adherent, and functional coating.
Caption: General workflow for electrochemical deposition in [BnMIM][PF6].
Protocol 1: Electrodeposition of a Metallic Copper Film
This protocol details the deposition of a dense, metallic copper film onto a stainless steel substrate. Copper is an excellent model system due to its well-understood electrochemical behavior. This procedure is adapted from studies on copper deposition in similar imidazolium-based ionic liquids.[13][14]
Rationale
The goal is to reduce Cu(I) or Cu(II) ions dissolved in [BnMIM][PF6] to form a metallic Cu(0) coating on the cathode. A three-electrode system is used for precise potential control, which is crucial for managing the nucleation and growth of the film, thereby determining its final morphology and adhesion.[13][14]
Materials and Reagents
-
Ionic Liquid : this compound ([BnMIM][PF6]), high purity (≥99%).
-
Copper Precursor : Copper(I) chloride (CuCl) or Copper(II) hexafluorophosphate (Cu(PF6)2).
-
Working Electrode (Substrate) : Stainless steel plate (e.g., 1x1 cm).
-
Counter Electrode : High-purity copper coil or plate.
-
Reference Electrode : Silver wire (quasi-reference).
-
Solvents : Acetonitrile, acetone (for cleaning).
-
Equipment : Potentiostat/Galvanostat, electrochemical cell, vacuum oven, polishing materials, sonicator.
Step-by-Step Methodology
-
Ionic Liquid Preparation (Crucial Step) :
-
Place 10-20 mL of [BnMIM][PF6] in a glass container.
-
Dry under vacuum at 80-100°C for at least 12 hours to remove residual water. The presence of water can introduce side reactions and degrade the ionic liquid.[8]
-
Transfer the dried IL into an inert atmosphere (glovebox) for the next step.
-
-
Electrolyte Formulation :
-
Inside the glovebox, add the copper precursor to the dried [BnMIM][PF6] to a final concentration of 0.05 - 0.1 M.
-
Stir the mixture at 60-80°C until the salt is completely dissolved. The solution should be clear.
-
-
Substrate Preparation :
-
Mechanically polish the stainless steel substrate with successively finer grades of SiC paper, followed by alumina slurries to achieve a mirror finish.
-
Degrease the substrate by sonicating in acetone for 10 minutes, followed by rinsing with deionized water and then acetone again.
-
Dry the substrate thoroughly before introducing it into the electrochemical cell.
-
-
Electrochemical Cell Assembly :
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Position the stainless steel substrate as the working electrode, the copper plate as the counter electrode, and the silver wire as the quasi-reference electrode.
-
Ensure the electrodes are immersed in the electrolyte and are not in physical contact.
-
-
Electrodeposition :
-
Connect the electrodes to the potentiostat.
-
Perform the deposition using a potentiostatic (constant voltage) method. Apply a constant potential between -0.5 V and -1.0 V (vs. Ag quasi-reference). The optimal potential may need to be determined via preliminary cyclic voltammetry.[13]
-
The deposition time will determine the thickness of the coating; a typical duration is 30-60 minutes.
-
-
Post-Deposition Treatment :
-
After deposition, carefully remove the coated substrate from the cell.
-
Immediately rinse the substrate with acetonitrile to remove the ionic liquid, followed by a final rinse with acetone.
-
Dry the sample under a stream of nitrogen.
-
Expected Results and Characterization
-
Visual : A uniform, salmon-pink copper-colored coating should be visible on the stainless steel substrate.
-
Microscopy (SEM) : Scanning Electron Microscopy will reveal the surface morphology. The deposition potential influences the structure; lower overpotentials tend to produce larger, more crystalline grains, while higher overpotentials can lead to finer, more nodular structures.[13]
-
Composition (EDS) : Energy-Dispersive X-ray Spectroscopy will confirm the presence of copper and the absence of impurities from the electrolyte.
-
Crystallography (XRD) : X-ray Diffraction will identify the crystalline phases present, confirming the deposition of metallic copper and revealing its preferred crystal orientation.[14]
Protocol 2: Electrosynthesis of a Polypyrrole (PPy) Film
This protocol describes the electropolymerization of pyrrole monomer on a conductive substrate (e.g., ITO glass) to form an adherent, electroactive polypyrrole film. Conducting polymers are synthesized via oxidative polymerization.[15][16]
Rationale
The electrochemical oxidation of pyrrole monomers at the anode surface generates radical cations.[16] These reactive species couple to form dimers and then longer oligomeric chains. When these chains reach a critical length, they become insoluble in the [BnMIM][PF6] medium and precipitate onto the electrode surface, forming the polymer film.[17] The [PF6]⁻ anion from the ionic liquid acts as the necessary dopant to make the polymer conductive.
Caption: Simplified mechanism of polypyrrole electropolymerization.
Materials and Reagents
-
Ionic Liquid : this compound ([BnMIM][PF6]), high purity (≥99%).
-
Monomer : Pyrrole, freshly distilled before use.
-
Working Electrode (Substrate) : Indium Tin Oxide (ITO) coated glass.
-
Counter Electrode : Platinum mesh or coil.
-
Reference Electrode : Silver wire (quasi-reference).
-
Solvents : Acetonitrile, acetone.
-
Equipment : Potentiostat, electrochemical cell, vacuum oven, sonicator.
Step-by-Step Methodology
-
Ionic Liquid and Monomer Preparation :
-
Dry the [BnMIM][PF6] as described in Protocol 1 (Section 3.3, Step 1).
-
Prepare the electrolyte by dissolving 0.1 M of freshly distilled pyrrole monomer into the dried ionic liquid inside a glovebox. Stir until homogeneous.
-
-
Substrate Preparation :
-
Clean the ITO glass by sonicating sequentially in detergent, deionized water, and acetone (10 minutes each).
-
Dry the substrate with a nitrogen stream.
-
-
Electrochemical Cell Assembly :
-
Set up the three-electrode cell with the ITO substrate as the working electrode, platinum mesh as the counter electrode, and a silver wire as the quasi-reference electrode.
-
-
Electropolymerization :
-
Method 1: Cyclic Voltammetry (for controlled growth) :
-
Cycle the potential between 0 V and +1.0 V (vs. Ag) at a scan rate of 50 mV/s for 10-20 cycles.
-
An increase in the peak currents with each cycle indicates the successful deposition and growth of a conductive polymer film.[17]
-
-
Method 2: Potentiostatic (for bulk films) :
-
Apply a constant potential of +0.8 V (vs. Ag) for a duration of 100-300 seconds. The film thickness is controlled by the total charge passed.
-
-
-
Post-Synthesis Treatment :
-
After polymerization, remove the PPy-coated electrode.
-
Rinse thoroughly with acetonitrile to wash away unreacted monomer and ionic liquid.
-
Dry the film carefully.
-
Expected Results and Characterization
-
Visual : A dark, uniformly colored (typically black or dark blue/green) film will be visible on the ITO substrate.
-
Electrochemical Analysis (CV) : A cyclic voltammogram of the PPy-coated electrode in a monomer-free electrolyte will show the characteristic redox peaks of the PPy film, confirming its electroactivity.
-
Spectroscopy (FTIR/Raman) : Fourier-transform infrared or Raman spectroscopy can be used to confirm the chemical structure of the polypyrrole, identifying characteristic C-N, C-H, and pyrrole ring stretching vibrations.
-
Microscopy (SEM) : SEM imaging will reveal the typical globular or "cauliflower-like" morphology of electrodeposited polypyrrole.
Troubleshooting and Key Considerations
-
Poor Adhesion : This can result from inadequate substrate cleaning or a deposition rate that is too high. Ensure meticulous substrate preparation and consider lowering the applied current or potential.
-
Non-uniform Deposits : Often caused by uneven current distribution. Check the cell geometry to ensure the working and counter electrodes are parallel and equidistant.
-
No Deposition : This could be due to impure ionic liquid (especially water), inactive electrode surface, or incorrect potential range. Verify IL purity, re-polish the substrate, and confirm the redox potential of your species with cyclic voltammetry.
-
IL Viscosity : Imidazolium-based ILs can be viscous. Operating at a slightly elevated temperature (e.g., 50-70°C) can lower the viscosity, improving mass transport and leading to smoother deposits.[3]
Summary of Applications & Deposited Materials
The use of imidazolium-based ionic liquids like [BnMIM][PF6] and its analogues has enabled the deposition of a wide array of materials.
| Material Class | Example(s) | Precursor(s) | Key Findings & Advantages |
| Reactive Metals | Aluminum (Al) | AlCl₃ in chloroaluminate ILs[4][18] | Enables deposition of a highly corrosion-resistant, lightweight metal not possible from aqueous solutions.[4] Morphology can be controlled by additives and deposition parameters.[19] |
| Common Metals | Copper (Cu) | CuCl, Cu(PF₆)₂[13] | Produces dense, adherent films without hydrogen embrittlement.[11] The deposition mechanism involves multi-step reduction and is often diffusion-controlled.[13][14] |
| Alloys | Al-Ti, Cu-Sn | TiCl₄ + AlCl₃, SnCl₂ + CuCl[1][13] | Allows for the co-deposition of metals with widely different reduction potentials, which is difficult in aqueous systems, enabling the formation of novel alloy coatings.[3][11] |
| Conducting Polymers | Polypyrrole (PPy) | Pyrrole monomer[15][16] | The ionic liquid acts as both the solvent and the source of dopant anions ([PF₆]⁻), simplifying the electrolyte. Produces electroactive films for sensors, actuators, and electronic devices.[15][16][20] |
| Noble Metals | Palladium (Pd) | PdCl₂[1] | ILs can improve the diffusion coefficient of the metal precursor, allowing for better control over mass transfer and deposit growth.[1] |
References
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Gomes, A., et al. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Metals. [Link]
-
Walsh, F. C., & Abbott, A. P. (2015). Why Use Ionic Liquids for Electrodeposition? Wiley-VCH. [Link]
-
Abbott, A. P., & Frisch, G. (2007). Why use Ionic Liquids for Electrodeposition. SciSpace. [Link]
-
Wang, J., et al. (2024). Role of ionic liquids in the electrodeposition of metals. ResearchGate. [Link]
-
Gomes, A., et al. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. MDPI. [Link]
-
Zhang, Y., et al. (2014). Electrodeposition Behavior of Chromium in Ionic Liquid [BMIM]PF6. ResearchGate. [Link]
-
Chailapakul, O., et al. (2018). [BMIm][PF6]/silicon oil/multi-walled carbon nanotubes paste electrode: Electrochemical properties and application for lead and cadmium ion determinations. ResearchGate. [Link]
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Wang, J., et al. (2017). Electrochemical Behavior of Copper Electrodeposition in BMIMPF6 Ionic Liquid. ResearchGate. [Link]
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Xie, H. (Date unavailable). BMIM PF6 in Electrochemistry: Source High-Quality Ionic Liquids. Greenchem. [Link]
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Sarwar, M. T., et al. (2022). displays the copper electrodeposition experimental parameters in... ResearchGate. [Link]
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Wang, J., et al. (2017). Electrochemical Behavior of Copper Electrodeposition in BMIMPF6 Ionic Liquid. ResearchGate. [Link]
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Vengudusamy, B., et al. (2022). A Review on the Electrodeposition of Aluminum and Aluminum Alloys in Ionic Liquids. MDPI. [Link]
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Xie, H. (Date unavailable). BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice. Greenchem. [Link]
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Yussuf, A. A., et al. (2022). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry. [Link]
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Abay, A. B., et al. (2023). Electrodeposition of copper–zinc alloys in pyrophosphate-based electrolytes. Scientific Reports. [Link]
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Balint, R., et al. (2014). Polypyrrole-based conducting polymers and interactions with biological tissues. NIH National Library of Medicine. [Link]
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Panias, D., et al. (2013). Electrodeposition of rare earth metals in ionic liquids. EuRare. [Link]
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Wang, L., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
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Zhang, H., et al. (2021). Electrodeposition of Polymer Networks as Conformal and Uniform Ultrathin Coatings. NSF Public Access Repository. [Link]
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Xie, H. (Date unavailable). The Role of BMIM-PF6 in Advanced Chemical Synthesis and Research. Greenchem. [Link]
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Liu, Y., et al. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. PubMed. [Link]
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Roy, S. (2016). Electrodeposition of Copper using Additive-containing Low Metal Ion concentration Electrolytes for EnFACE Applications. CORE. [Link]
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Shaikh, S. K. J., et al. (2015). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scirp.org. [Link]
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Yussuf, A. A., et al. (2018). Study on Synthesis of Polypyrrole via Chemical Polymerization Method. ResearchGate. [Link]
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Varea, A., et al. (2019). Robust Aluminum Electrodeposition from Ionic Liquid Electrolytes Containing Light Aromatic Naphta as Additive. NIH National Library of Medicine. [Link]
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Aziz, S. B., et al. (2019). Properties of Gel Polymer Electrolyte Based Poly(Vinylidine Fluoride-сo-Hexafluoropropylene) (PVdF-HFP), Lithium Perchlorate (LiClO4) and 1-Butyl-3-Methylimmidazoliumhexafluorophosphate [PF6]. ResearchGate. [Link]
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Thompson, C. A., et al. (2022). Understanding Polymer Electrodeposition and Conducting Polymer Modified Electrodes Using Electrochemistry, Spectroscopy, and Scanning Probe Microscopy. NIH National Library of Medicine. [Link]
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An, Y., et al. (2020). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. MDPI. [Link]
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Al-Basha, A., et al. (2024). Electrochromic Polymers: From Electrodeposition to Hybrid Solid Devices. Rowan Digital Works. [Link]
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Leadbetter, K., et al. (2013). Advancements of Aluminum Plating with Ionic Liquid Based Electrolytes. DAU. [Link]
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Zhang, T., et al. (2020). Synthesis and Electrochemical Properties of an Aluminum Hexafluorophosphate Electrolyte. Amazon AWS. [Link]
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Wang, Y., et al. (2018). XRD patterns of Al coatings electrodeposited from [Bmim]Cl /AlCl 3... ResearchGate. [Link]
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Ratautas, K., et al. (2022). Electrochemically Deposited Molecularly Imprinted Polymer-Based Sensors. MDPI. [Link]
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Tsyntsaru, N., et al. (2012). Electrodeposition and characterization of Ni-Mo and Ni-Mo-W layers on carbon fibers. ResearchGate. [Link]
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Wu, Y., et al. (2020). Electrochemical deposition of metal–organic framework films and their applications. Journal of Materials Chemistry A. [Link]
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Kollar, L., et al. (2008). NMR investigation of platinum–diphosphine complexes in [BMIM][PF 6] ionic liquid. ResearchGate. [Link]
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Doche, M., et al. (2021). Passivation Behavior and Surface Resistance of Electrodeposited Nickel-Carbon Composites. OUCI. [Link]
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Application of [BnMIM][PF6] in Biomass Dissolution: A Critical Evaluation and Protocol for Comparative Analysis
For: Researchers, scientists, and drug development professionals exploring green chemistry and biomass valorization.
Introduction: The Imperative for Efficient Biomass Dissolution
The transition towards a sustainable bio-economy hinges on the effective utilization of lignocellulosic biomass, the world's most abundant renewable carbon source. Comprising a complex matrix of cellulose, hemicellulose, and lignin, biomass presents a formidable challenge to deconstruction due to its inherent recalcitrance.[1][2] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful solvents capable of disrupting the intricate hydrogen-bonding network within biomass, thereby enabling its dissolution and fractionation.[1][3] The "tunable" nature of ILs, wherein the cation and anion can be independently modified, allows for the design of solvents with specific properties. This note provides a detailed examination of 1-benzyl-3-methylimidazolium hexafluorophosphate, [BnMIM][PF6], for the application of biomass dissolution.
The Dual Role of Cations and Anions in Biomass Dissolution
The efficacy of an ionic liquid in dissolving biomass is a synergistic effect of both its constituent cation and anion. The dissolution mechanism primarily involves the disruption of the extensive inter- and intra-molecular hydrogen bonds within the cellulose structure.[4]
-
The Anion's Role: The anion is widely considered the primary driver of cellulose dissolution. Anions with high hydrogen bond basicity, such as acetate (CH₃COO⁻) and chloride (Cl⁻), are highly effective at forming new hydrogen bonds with the hydroxyl groups of cellulose, breaking apart the polymer chains.[4][5]
-
The Cation's Role: The cation's role, while historically considered secondary, is crucial for separating the cellulose chains once the hydrogen bonds are broken by the anions and for interacting with other biomass components like lignin.[6][7]
Deconstructing [BnMIM][PF6]: An Analysis of its Constituent Ions
To predict the efficacy of [BnMIM][PF6] in biomass dissolution, a critical analysis of its cation and anion is necessary.
The Cation: 1-Benzyl-3-methylimidazolium ([BnMIM]⁺)
The [BnMIM]⁺ cation is an imidazolium core functionalized with a benzyl group. This aromatic moiety is significant because it can engage in π-π stacking interactions with the phenylpropanoid units of lignin.[7][8] This suggests that imidazolium ILs featuring a benzyl group may exhibit enhanced interactions with and solubility of lignin compared to those with simple alkyl chains.[7] Some studies indicate that [BnMIM][Cl] can predominantly dissolve lignin over cellulose, highlighting the cation's selective affinity.[7]
The Anion: Hexafluorophosphate ([PF6]⁻)
The hexafluorophosphate anion is a large, weakly coordinating, and hydrophobic anion.[9][10] Unlike anions such as acetate or chloride, [PF6]⁻ has a very low hydrogen bond basicity.[5] This characteristic is a major determinant in its inability to effectively disrupt the hydrogen bond network of cellulose. Multiple studies have demonstrated that ILs containing large, non-coordinating anions like [PF6]⁻ and tetrafluoroborate ([BF4]⁻) exhibit poor cellulose and lignin dissolution capabilities.[3][5][9] Experimental evidence ranks the cellulose dissolving power of anions as follows: [OAc]⁻ > [Cl]⁻ > [BF4]⁻ ≈ [PF6]⁻.[3]
Physicochemical Properties of [BnMIM][PF6]
Understanding the physical properties of an IL is critical for designing any experimental protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [11] |
| Molecular Weight | 318.20 g/mol | [11] |
| Melting Point | 135 °C | [12] |
| Appearance | White to off-white solid | N/A |
| Water Miscibility | Immiscible/Hydrophobic | [6][10] |
Note: The high melting point of [BnMIM][PF6] necessitates elevated temperatures for any dissolution experiments.
Critical Evaluation: Is [BnMIM][PF6] a Suitable Solvent for Biomass Dissolution?
Based on the fundamental principles of biomass dissolution and the specific properties of its constituent ions, [BnMIM][PF6] is not a recommended solvent for the effective dissolution of whole lignocellulosic biomass.
Therefore, researchers aiming for high yields of dissolved cellulose or complete biomass solubilization should select ionic liquids with anions of high hydrogen bond basicity, such as 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) or 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).
The following workflow illustrates the rationale for solvent selection based on ionic liquid composition.
Caption: Logical workflow for evaluating an ionic liquid's suitability for biomass dissolution.
Experimental Protocol: A Comparative Study of Biomass Dissolution
To empirically demonstrate the limited dissolving power of [BnMIM][PF6], the following protocol is designed as a comparative study against a known effective solvent, 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]).
Materials
-
Microcrystalline cellulose (MCC) or finely ground (40-60 mesh) lignocellulosic biomass (e.g., pine wood, corn stover), dried under vacuum at 60°C for 24 hours.
-
This compound ([BnMIM][PF6]), 99%
-
1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), >95%
-
Anhydrous dimethyl sulfoxide (DMSO) (optional co-solvent)
-
Deionized water (as anti-solvent)
-
Acetone
-
Heating block or oil bath with magnetic stirring capability
-
Glass vials with screw caps and stir bars
-
Centrifuge
-
Vacuum oven
Step-by-Step Methodology
1. Preparation of Biomass-IL Mixtures:
- Label two sets of vials for [BnMIM][PF6] and [EMIM][OAc].
- Weigh 5.0 g of each ionic liquid into its respective vial. Note: Since [BnMIM][PF6] is a solid at room temperature, it must be heated above its melting point (135°C) to be transferred as a liquid.[12] Exercise caution. [EMIM][OAc] is a liquid at room temperature.
- Add 250 mg of dried biomass (for a 5 wt% loading) to each vial.
- Add a magnetic stir bar to each vial.
2. Dissolution Process:
- Place the vials in the heating block or oil bath set to 140°C. Causality: The temperature is set above the melting point of [BnMIM][PF6] and is a common temperature for biomass dissolution in many ILs.
- Stir the mixtures at 400-600 RPM.
- Visually inspect the vials at regular intervals (e.g., 1, 4, 8, and 24 hours) and record observations. A complete dissolution results in a clear, homogeneous, and viscous solution. Incomplete dissolution will show suspended solid particles.
3. Regeneration of Biomass (Cellulose):
- After the desired heating time (e.g., 24 hours), carefully remove the hot vials.
- While the solution is still hot and less viscous, slowly add 20 mL of deionized water to each vial with vigorous stirring. Causality: Water acts as an anti-solvent, causing the dissolved cellulose to precipitate out of the IL solution.
- Observe the formation of a precipitate. The amount of precipitate is indicative of the amount of biomass that was dissolved.
- Allow the mixture to cool to room temperature.
4. Washing and Drying:
- Separate the regenerated biomass from the IL-water mixture via centrifugation (e.g., 4000 rpm for 15 minutes).
- Decant the supernatant.
- Wash the solid pellet sequentially with deionized water (3x 20 mL) and then acetone (1x 10 mL) to remove residual IL and water. Centrifuge and decant after each wash.
- Dry the final washed solid in a vacuum oven at 60°C to a constant weight.
5. Data Analysis:
- Calculate the percent dissolution for each ionic liquid using the following formula:
- % Dissolution = [ (Initial Dry Biomass Weight - Final Dry Regenerated Biomass Weight) / Initial Dry Biomass Weight ] x 100
Expected Results
The experiment is expected to yield significantly different outcomes for the two ionic liquids, as summarized in the table below.
| Ionic Liquid | Expected Observation during Dissolution | Expected % Dissolution | Rationale |
| [EMIM][OAc] | The biomass will gradually swell and dissolve, forming a clear, viscous, amber-colored solution within a few hours. | High (>80%) | The acetate anion has high hydrogen bond basicity, effectively disrupting the cellulose structure.[4][5] |
| [BnMIM][PF6] | The biomass will remain largely suspended in the molten salt, with minimal visual evidence of dissolution even after 24 hours. The liquid phase may take on some color due to minor extraction of some components. | Very Low (<10%) | The [PF6]⁻ anion lacks the hydrogen bond basicity required to dissolve cellulose.[3][5][9] |
The following diagram outlines the comparative experimental workflow.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF6])
Welcome to the technical support center for the purification of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF6]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this ionic liquid. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of [Bmim][PF6] in a question-and-answer format.
Question: Why is my synthesized [Bmim][PF6] yellow or brown, and how can I decolorize it?
Answer:
The appearance of a yellow or brown color in your [Bmim][PF6] is a common issue that typically arises from impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. For imidazolium-based ionic liquids, colored impurities can be particularly problematic for spectroscopic studies.[1]
The most effective method for removing these colored impurities is treatment with activated carbon.[1] The porous structure of activated carbon provides a large surface area for the adsorption of the colored species.
Protocol for Decolorization with Activated Carbon:
-
Dissolve the colored [Bmim][PF6] in a minimal amount of a suitable solvent, such as acetone or acetonitrile.
-
Add activated carbon to the solution. A general starting point is 1-5% of the mass of the ionic liquid.
-
Stir the mixture at room temperature for several hours (e.g., 2-12 hours). The optimal time may need to be determined empirically.
-
Remove the activated carbon by filtration. A fine filter paper or a Celite plug may be necessary to remove all the fine carbon particles.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dry the resulting [Bmim][PF6] under high vacuum to remove any residual solvent.
It is important to note that the efficiency of color removal can be influenced by the type of activated carbon and the nature of the impurities.
Question: I'm performing a liquid-liquid extraction to purify my [Bmim][PF6], but a stable emulsion has formed. How can I break it?
Answer:
Emulsion formation is a frequent challenge in liquid-liquid extractions involving ionic liquids due to their surfactant-like properties. An emulsion is a stable dispersion of one liquid in another, which prevents the separation of the aqueous and organic phases.
Several techniques can be employed to break these emulsions:
-
Salting Out: The addition of a saturated salt solution, such as sodium chloride (NaCl), can increase the polarity of the aqueous phase, which helps to force the separation of the two phases.[2][3]
-
Centrifugation: Applying a centrifugal force can accelerate the coalescence of the dispersed droplets, leading to the separation of the layers.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent, like chloroform or dichloromethane, can alter the properties of the organic phase and help to break the emulsion.[4]
-
Filtration: Passing the emulsion through a bed of glass wool or a phase separator can sometimes physically disrupt the emulsion and facilitate separation.[5]
Question: My recrystallization of [Bmim][PF6] resulted in a low yield or an oily product instead of crystals. What went wrong?
Answer:
Recrystallization can be a challenging purification method for some ionic liquids, including [Bmim][PF6]. Their tendency to have low melting points and to form supercooled liquids or glasses can hinder crystallization.[1][6]
To improve your recrystallization outcome, consider the following:
-
Solvent System: The choice of solvent is critical. A mixture of a solvent in which [Bmim][PF6] is soluble (e.g., acetonitrile) and an anti-solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) is often effective.
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or a glassy solid.
-
Seeding: If you have a small amount of pure crystalline [Bmim][PF6], adding a seed crystal to the supersaturated solution can induce crystallization.
-
Purity of the Starting Material: Highly impure ionic liquid may be difficult to crystallize. It may be necessary to perform a preliminary purification step, such as activated carbon treatment or solvent extraction, before attempting recrystallization.
Question: How can I be sure that my [Bmim][PF6] is sufficiently dry, and what is the best way to dry it?
Answer:
Water is a common and detrimental impurity in ionic liquids, as it can significantly affect their physicochemical properties.[7] The most reliable method for determining the water content in [Bmim][PF6] is Karl Fischer titration, which is a highly sensitive and specific method for water quantification.[8][9][10]
For drying [Bmim][PF6], the standard method is heating under high vacuum.
Protocol for Vacuum Drying:
-
Place the [Bmim][PF6] in a suitable flask.
-
Connect the flask to a high-vacuum line.
-
Heat the sample gently while under vacuum. A temperature range of 60-80°C is typically sufficient. Higher temperatures may risk thermal decomposition.
-
Continue drying for several hours (e.g., 12-24 hours) or until the water content, as determined by Karl Fischer titration, is below the desired threshold (e.g., <100 ppm).
A faster alternative to traditional vacuum drying is to sweep the ionic liquid with a dry, inert gas like nitrogen while heating. This can significantly reduce the drying time.[11]
Frequently Asked Questions (FAQs)
What are the most common impurities in commercially available or synthesized [Bmim][PF6]?
Common impurities include:
-
Water: Due to the hygroscopic nature of many ionic liquids.
-
Halides (e.g., Chloride): Residuals from the synthesis, particularly if it involves a halide precursor.
-
Organic Solvents: From the synthesis or purification steps (e.g., ethyl acetate, dichloromethane).
-
Unreacted Starting Materials: Such as 1-methylimidazole and benzyl chloride.
-
Colored Byproducts: Formed during the synthesis.
What is the best general-purpose purification strategy for [Bmim][PF6]?
A multi-step approach is often the most effective for achieving high purity:
A general purification workflow for [Bmim][PF6].
How can I quantitatively assess the purity of my [Bmim][PF6]?
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the purity of ionic liquids.[12][13] By integrating the signals of the [Bmim][PF6] protons against those of a certified internal standard of known concentration, a precise purity value can be calculated. ¹H NMR, ¹⁹F NMR, and ³¹P NMR can all be used to characterize the cation and anion and to detect impurities.[14]
Is the hexafluorophosphate ([PF6]⁻) anion stable during purification?
The [PF6]⁻ anion is generally considered stable. However, it can be susceptible to hydrolysis to form species like [PF4O]⁻ and HF, especially in the presence of water at elevated temperatures or under acidic conditions.[15][16][17][18] It is therefore advisable to avoid prolonged heating in the presence of significant amounts of water and to ensure that the ionic liquid is not exposed to acidic conditions during purification.
Can I regenerate and reuse the activated carbon after decolorizing my ionic liquid?
Yes, activated carbon can be regenerated, which is both cost-effective and environmentally friendly. Common regeneration methods include:
-
Thermal Regeneration: Heating the spent activated carbon to high temperatures in an inert atmosphere to desorb and pyrolyze the adsorbed impurities.[19][20]
-
Solvent Extraction: Washing the activated carbon with a suitable solvent to desorb the impurities.[19][20]
-
Wet Oxidation: Using an oxidizing agent in the liquid phase at high temperature and pressure to decompose the adsorbed organic matter.[19][20]
The choice of regeneration method depends on the nature of the adsorbed impurities and the desired level of regeneration.
Quantitative Data Summary
| Purification Step | Parameter | Typical Value/Range | Notes |
| Activated Carbon Treatment | Activated Carbon Loading | 1-5% (w/w) relative to IL | May need optimization based on impurity level. |
| Contact Time | 2-12 hours | Longer times may be needed for highly colored samples. | |
| Liquid-Liquid Extraction | Solvent to IL Ratio | 1:1 to 3:1 (v/v) | Depends on the solubility of impurities in the chosen solvent. |
| Vacuum Drying | Temperature | 60-80 °C | Higher temperatures risk thermal decomposition. |
| Pressure | <1 mbar | A high vacuum is necessary for efficient water removal. | |
| Duration | 12-24 hours | Monitor water content with Karl Fischer titration to determine endpoint. |
References
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
- Freire, M. G., Neves, C. M., Fernandes, A. M., Marrucho, I. M., Coutinho, J. A., & Santos, L. M. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of physical chemistry. A, 114(11), 3744–3749.
- Freire, M. G., Neves, C. M. S. S., Carvalho, P. J., Gardas, R. L., Fernandes, A. M., Marrucho, I. M., Santos, L. M. N. B. F., & Coutinho, J. A. P. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.
- Jackson, A. U., & Glish, G. L. (2006). Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. Journal of the American Society for Mass Spectrometry, 17(5), 669–676.
- Freire, M., Neves, C., & Fernandes, A. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114, 3744-9.
- Freire, M. G., Neves, C. M. S. S., Carvalho, P. J., Gardas, R. L., Fernandes, A. M., Marrucho, I. M., Santos, L. M. N. B. F., & Coutinho, J. A. P. (2009). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749.
- Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. (2023). Applied Sciences, 15(1), 9880.
- Lemus, J., & Palomar, J. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In J. Coutinho & I. Marrucho (Eds.), Ionic Liquids for Environmental Issues (Vol. 11, pp. 234-257). Royal Society of Chemistry.
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ResearchGate. (2018). Ionic liquids are viscus in nature , how to purify ?. Retrieved from [Link]
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ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. Retrieved from [Link]
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-
ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. Retrieved from [Link]
- Application of Ionic Liquids for Chemical Demulsification: A Review. (2021). Molecules, 26(16), 4813.
- Branco, L. C., & Afonso, C. A. M. (2001). Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable OsO42- in Ionic Liquid [bmim][PF6].
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
ResearchGate. (2021). The purification of an ionic liquid. Retrieved from [Link]
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-
Activated Carbon Regeneration: 6 Proven Methods. (2025). Water Treatment Resources. Retrieved from [Link]
-
GEMCO Energy. (2024). 9 Methods for Activated Carbon Regeneration. Retrieved from [Link]
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Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. (2015). RSC Advances, 5(104), 85633-85641.
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ResearchGate. (2021). Purification of imidazolium ionic liquids for spectroscopic application. Retrieved from [Link]
- Choi, K., & Ahn, S. (2021).
- Gfeller, D., & Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219-9219.
- Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] under High CO2 Pressure. (2008).
- Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution. (2023). Arabian Journal of Chemistry, 16(10), 105151.
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YouTube. (2016). Activated Charcoal for Removing Color. Retrieved from [Link]
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ResearchGate. (2019). Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a) 13 C, (b) 19 F, and (c) 31 P nuclei, respectively. Retrieved from [Link]
- Thermal stability and crystallization behavior of imidazolium halide ionic liquids. (2006). Thermochimica Acta, 445(2), 145-154.
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ResearchGate. (2009). Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. Retrieved from [Link]
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ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
- The anti-crystal engineering principles of imidazolium cations for ionic liquids. (2023).
- Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies. (2022). Molecules, 27(19), 6617.
- Optimizing vacuum drying process of polyphenols, flavanols and DPPH radical scavenging assay in pod husk and bean shell cocoa. (2023). Scientific Reports, 13(1), 13917.
-
ResearchGate. (2018). Synthesis of some imidazolium based ionic liquids and influence of some factors on reaction yields. Retrieved from [Link]
-
ResearchGate. (2007). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures?. Retrieved from [Link]
Sources
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- 5. biotage.com [biotage.com]
- 6. The anti-crystal engineering principles of imidazolium cations for ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hiyka.com [hiyka.com]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Activated Carbon Regeneration: 6 Proven Methods [allcarbontech.com]
- 20. gasificationplant.com [gasificationplant.com]
Technical Support Center: [BnMIM][PF6] Purification & Troubleshooting
Welcome to the technical support guide for 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the purification of this versatile ionic liquid. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the system you are working with.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the handling and purification of [BnMIM][PF6].
Issue 1: Water Contamination
Q1: My experiment requires anhydrous [BnMIM][PF6]. How can I be sure my sample is dry, and what is the best way to remove residual water?
A1: Water is a pervasive impurity in hygroscopic ionic liquids like those based on imidazolium cations.[1][2] Its presence can significantly alter the physicochemical properties of [BnMIM][PF6], such as viscosity and conductivity, and more critically, can lead to the degradation of the [PF6]⁻ anion.[3][4]
Causality & Mechanism: The primary concern with water in any hexafluorophosphate-based ionic liquid is the hydrolysis of the [PF6]⁻ anion. This reaction is often accelerated by elevated temperatures or acidic conditions.[5][6] The hydrolysis proceeds via a stepwise mechanism, ultimately producing phosphate species and highly corrosive and toxic hydrogen fluoride (HF).[4][7] This not only compromises your sample's purity but also poses a significant safety risk and can damage laboratory equipment.[4]
Verification of Water Content: The gold standard for quantifying water content in ionic liquids is Karl Fischer (KF) titration .[1][8] This method is highly sensitive and accurate for low ppm levels of water.
Recommended Removal Protocol: For achieving an anhydrous state (<100 ppm H₂O), high-vacuum drying is the most effective and common method.[1][9]
Table 1: Comparison of Common Drying Methods for Imidazolium-Based Ionic Liquids
| Method | Typical Conditions | Final H₂O Content | Pros | Cons |
| High-Vacuum Drying | 70-80 °C, <1 mbar, 24-72h | < 100 ppm | Highly effective, removes volatile impurities.[1] | Requires vacuum oven/Schlenk line; can be time-consuming. |
| Molecular Sieves (3Å) | Direct contact, stirring, 24h | 200-500 ppm | Simple setup, good for pre-drying. | Less effective than vacuum for achieving very low water content.[2] |
| Azeotropic Distillation | With toluene or other agents | < 50 ppm | Very effective for deep drying.[10] | Risk of solvent residue, requires distillation setup. |
A detailed, step-by-step protocol for vacuum drying is provided in the "Experimental Protocols" section below.
Issue 2: Sample Discoloration
Q2: My [BnMIM][PF6] sample has a yellow or brownish tint. What causes this, and how can I decolorize it?
A2: Discoloration in imidazolium-based ionic liquids typically arises from residual starting materials or minor degradation products formed during synthesis or storage.[11] For [BnMIM][PF6], this often includes unreacted N-methylimidazole or impurities from the benzyl chloride.
Recommended Decolorization Protocol: Treatment with activated carbon is a highly effective method for removing colored impurities.[11]
-
Dissolve the colored [BnMIM][PF6] in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add activated carbon (approx. 1-2% w/w of the ionic liquid).
-
Stir the suspension vigorously at room temperature for 4-6 hours.
-
Filter the mixture through a pad of Celite® or a syringe filter (0.22 µm PTFE) to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
Proceed with high-vacuum drying to remove any residual solvent and water.
Issue 3: Halide and Other Synthesis Impurities
Q3: I synthesized [BnMIM][PF6] via anion metathesis from [BnMIM]Cl. How do I remove residual chloride and other water-soluble salts?
A3: This is a critical purification step, as residual halides can interfere with electrochemical applications and catalysis. The synthesis of [BnMIM][PF6] typically involves reacting a halide precursor like 1-benzyl-3-methylimidazolium chloride ([BnMIM]Cl) with a hexafluorophosphate salt such as KPF₆.[11][12]
Purification Rationale: The principle behind this purification is the significant difference in solubility between the product and the reactants/byproducts. [BnMIM][PF6] is hydrophobic and poorly soluble in water, while the starting materials ([BnMIM]Cl) and the byproduct (e.g., KCl) are highly water-soluble.[13] This allows for a straightforward purification via liquid-liquid extraction.
Recommended Washing Protocol:
-
After the synthesis reaction, a two-phase system should form. The lower, denser layer is your [BnMIM][PF6] product.
-
Separate the [BnMIM][PF6] layer.
-
Wash the ionic liquid layer repeatedly (3-5 times) with deionized water. Use a volume of water equal to the volume of the ionic liquid for each wash.
-
During each wash, mix the two phases vigorously for 10-15 minutes, then allow them to separate completely.
-
Crucially, test the final aqueous wash for the absence of halide ions. This can be done by adding a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates successful removal of the chloride impurity.[11]
-
After the final wash, separate the ionic liquid layer and proceed with the drying protocol.
Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines the comprehensive purification process for [BnMIM][PF6] synthesized via anion metathesis.
Caption: General purification workflow for [BnMIM][PF6].
[PF6]⁻ Anion Hydrolysis Pathway
This diagram illustrates the degradation pathway of the [PF6]⁻ anion in the presence of water, emphasizing the formation of hazardous HF.
Caption: Hydrolysis pathway of the [PF6]⁻ anion.
Detailed Experimental Protocols
Protocol 1: High-Vacuum Drying of [BnMIM][PF6]
Objective: To reduce the water content of [BnMIM][PF6] to <100 ppm.
Materials:
-
[BnMIM][PF6] (pre-washed and/or decolorized)
-
Schlenk flask or round-bottom flask suitable for high vacuum
-
High-vacuum pump (<0.1 mbar) with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with a temperature controller and magnetic stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the [BnMIM][PF6] sample into a clean, dry Schlenk flask with a magnetic stir bar. Do not fill the flask more than halfway.
-
Attach the flask to a Schlenk line or high-vacuum manifold. Ensure a cold trap is placed between the sample and the pump to protect the pump from volatile components.
-
Begin stirring the ionic liquid at a moderate speed (e.g., 200-300 RPM).
-
Slowly and carefully apply the vacuum. The ionic liquid may bubble or foam initially as dissolved gases and highly volatile impurities are removed.
-
Once a stable vacuum is achieved (<1 mbar), begin heating the sample to 70-80 °C. Do not exceed 80 °C to minimize the risk of thermal degradation and anion hydrolysis.[1]
-
Maintain these conditions (stirring, high vacuum, 70-80 °C) for at least 24 hours. For larger samples (>50 g) or very wet samples, 48-72 hours may be necessary.
-
After the drying period, turn off the heating and allow the sample to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
The dried ionic liquid should be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of atmospheric moisture.[14]
-
Validation: Submit a small, representative sample for Karl Fischer titration to confirm the final water content.
References
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. [Link]
-
Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed. [Link]
-
Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ACS Publications. [Link]
-
Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. PubMed. [Link]
-
Drying of Ionic Liquid. UTPedia. [Link]
-
Gas Drying Using Supported Ionic Liquids. AVT-CVT. [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. AIAA SciTech Forum. [Link]
-
Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. RSC Publishing. [Link]
- A kind of deep drying water removal method for ionic liquid.
-
Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Semantic Scholar. [Link]
-
(PDF) Stability of Ionic Liquids in Application Conditions. ResearchGate. [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
-
1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. [Link]
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- 2. arc.aiaa.org [arc.aiaa.org]
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- 4. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
- 11. This compound | 433337-11-2 | Benchchem [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 14. nanochemazone.com [nanochemazone.com]
Technical Support Center: Optimizing [BnMIM][PF6] Electrolyte Conductivity
Welcome to the technical support guide for 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]), a versatile ionic liquid (IL) used in a variety of electrochemical applications. This resource is designed for researchers and scientists to troubleshoot and enhance the ionic conductivity of [BnMIM][PF6] electrolytes, ensuring experimental accuracy and optimal performance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical physical and conductive properties of pure [BnMIM][PF6]?
Understanding the baseline properties of high-purity [BnMIM][PF6] is crucial for identifying experimental deviations. While specific conductivity values can vary with measurement conditions, the key physical constants are well-documented.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃F₆N₂P | [1] |
| Molecular Weight | 318.20 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 130–135 °C | [2][3][4] |
Note: The ionic conductivity of [BnMIM][PF6] is not as commonly reported as its more conventional analogue, [bmim][PF6]. However, for imidazolium-based ILs with the PF₆⁻ anion, conductivity is highly sensitive to temperature and purity. For instance, the conductivity of [bmim][PF6] is 1.37 mS/cm at 20°C[5]. Deviations from expected values in your experiments are a strong indicator of the issues addressed in the troubleshooting section below.
Q2: How does temperature impact the conductivity of [BnMIM][PF6]?
The relationship is fundamental: ionic conductivity increases with temperature . This is primarily because the viscosity of the ionic liquid decreases at higher temperatures, allowing for greater ion mobility. This behavior is well-described by the Vogel-Fulcher-Tammann (VFT) equation, which models the exponential relationship between conductivity and temperature.[6] Consistently, studies on similar imidazolium ILs show a significant rise in conductivity as the temperature is increased.[7] For reproducible results, it is imperative to conduct all experiments under strict temperature control.
Q3: What are the most common impurities in [BnMIM][PF6] and why are they problematic?
Impurities are the primary cause of underperforming [BnMIM][PF6] electrolytes. Even trace amounts can significantly alter physical properties and, consequently, ionic conductivity.[8][9]
-
Water: Despite [BnMIM][PF6] being hydrophobic, it can absorb moisture from the atmosphere. Water increases the viscosity of the IL, which directly hinders ion mobility and reduces conductivity.[10][11]
-
Halides (Cl⁻, Br⁻): These are residual impurities from the common two-step synthesis of imidazolium ILs.[8][12] Halide ions can interfere with electrochemical processes and their presence often indicates an incomplete reaction, suggesting other organic impurities may also be present.[8][13]
-
Organic Starting Materials: Unreacted precursors, such as 1-methylimidazole or benzyl halides, can remain in the final product, affecting both conductivity and electrochemical stability.[14]
Section 2: Troubleshooting Guide for Low Conductivity
This section provides a systematic approach to diagnosing and resolving issues related to poor ionic conductivity in your [BnMIM][PF6] electrolyte.
Problem: My measured conductivity is significantly lower than expected.
This is the most common issue reported. The logical workflow below outlines a step-by-step diagnostic process to identify and eliminate the root cause.
Sources
- 1. This compound | C11H13F6N2P | CID 11461285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. roco.global [roco.global]
- 3. This compound, >99% | IoLiTec [iolitec.de]
- 4. This compound | 433337-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. iolitec.de [iolitec.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scl.rs [scl.rs]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling and Troubleshooting the Hydrolysis of 1-Benzyl-3-methylimidazolium Hexafluorophosphate
Welcome to the technical support center for 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bzmim][PF₆]). This guide is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their experimental work. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges associated with the hydrolysis of the hexafluorophosphate ([PF₆]⁻) anion. Our goal is to equip you with the knowledge to anticipate, mitigate, and diagnose issues related to the stability of [Bzmim][PF₆] in the presence of water.
Introduction: The "Hidden" Reactivity of a Hydrophobic Ionic Liquid
This compound is a versatile ionic liquid, often chosen for its unique solubility properties and its role as a "green" solvent alternative in various chemical reactions and electrochemical applications.[1][2] While it is considered a hydrophobic and non-water-soluble ionic liquid, it is crucial to recognize that the hexafluorophosphate anion is susceptible to slow decomposition in the presence of water.[3] This hydrolysis can lead to the formation of corrosive and hazardous byproducts, which can significantly impact experimental outcomes and pose safety risks.
This guide will delve into the specifics of this hydrolytic instability, providing you with the expertise to handle [Bzmim][PF₆] effectively and ensure the integrity and safety of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the hydrolysis of the hexafluorophosphate ([PF₆]⁻) anion. This reaction is initiated by the presence of water, even in trace amounts. The P-F bond in the [PF₆]⁻ anion is susceptible to nucleophilic attack by water, leading to a cascade of reactions that break down the anion.
Q2: What are the main byproducts of [Bzmim][PF₆] hydrolysis, and why are they a concern?
A2: The hydrolysis of the [PF₆]⁻ anion produces several hazardous and corrosive byproducts. The most significant of these is hydrogen fluoride (HF) , a highly toxic and corrosive gas that can etch glassware.[4] Other byproducts include various fluorinated phosphoric acids. The formation of these acidic species can alter the pH of your reaction medium, potentially catalyzing unwanted side reactions or degrading sensitive reagents. From a safety perspective, the generation of HF is a major concern, requiring specific handling precautions.[5]
Q3: Is this compound considered stable in ambient conditions?
A3: While [Bzmim][PF₆] is a stable compound under anhydrous conditions, its stability in ambient conditions is compromised by the presence of atmospheric moisture.[3] It is hygroscopic and will absorb water from the air over time, leading to slow hydrolysis. Therefore, it is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator or glovebox, to minimize exposure to moisture.[6][7]
Q4: How does temperature affect the rate of hydrolysis?
A4: The rate of [PF₆]⁻ hydrolysis is significantly accelerated at elevated temperatures. This is a critical consideration for reactions that require heating. If your experimental protocol involves heating [Bzmim][PF₆] in the presence of even trace amounts of water, the rate of decomposition and the formation of HF will increase.
Q5: Can the 1-benzyl-3-methylimidazolium cation also degrade?
A5: The 1-benzyl-3-methylimidazolium cation is generally considered stable under typical experimental conditions. The primary stability concern for this ionic liquid is the hydrolysis of the [PF₆]⁻ anion.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving [Bzmim][PF₆].
Issue 1: Inconsistent or Unexpected Reaction Outcomes
-
Symptoms:
-
Poor reproducibility of results.
-
Formation of unexpected side products.
-
Lower than expected yields.
-
-
Potential Cause: Hydrolysis of the [PF₆]⁻ anion has altered the reaction conditions. The generated acidic byproducts (e.g., HF) can act as unintended catalysts or degrade sensitive substrates and reagents.
-
Troubleshooting Steps:
-
Verify the Anhydrous Nature of Your System:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled and dried solvents.
-
Ensure that all starting materials are anhydrous.
-
-
Test the Ionic Liquid for Acidity:
-
Dissolve a small sample of the ionic liquid in a dry, aprotic solvent and test the pH with a non-aqueous pH indicator strip. An acidic pH suggests hydrolysis has occurred.
-
-
Purify the Ionic Liquid:
-
If hydrolysis is suspected, the ionic liquid can be purified by washing with water to remove hydrophilic impurities, followed by rigorous drying under high vacuum at an elevated temperature. However, be aware that washing with water can introduce more moisture that needs to be removed.
-
-
Issue 2: Visible Etching of Glassware
-
Symptoms:
-
Cloudiness or frosting on the inside of the glass reaction vessel.
-
Visible degradation of glass joints.
-
-
Potential Cause: The formation of hydrogen fluoride (HF) from the hydrolysis of the [PF₆]⁻ anion. HF is highly corrosive and readily attacks the silica in glass.[4]
-
Troubleshooting Steps:
-
Immediate Action: Safely quench the reaction and neutralize any potential HF.
-
Switch to HF-Resistant Labware: For reactions where the presence of water is unavoidable and heating is required, consider using reaction vessels made of HF-resistant materials such as polyethylene, polypropylene, or Teflon®.
-
Strictly Anhydrous Conditions: Re-evaluate and implement more stringent anhydrous techniques to prevent the initial formation of HF.
-
Issue 3: Safety Concerns - Acrid Odor or Respiratory Irritation
-
Symptoms:
-
A sharp, irritating odor emanating from the reaction vessel.
-
Respiratory discomfort when working with the ionic liquid.
-
-
Potential Cause: The release of volatile and hazardous hydrolysis byproducts, most notably hydrogen fluoride (HF).
-
Troubleshooting Steps:
-
Work in a Well-Ventilated Fume Hood: All manipulations of [Bzmim][PF₆], especially when heating, should be performed in a certified chemical fume hood.[5][8]
-
Use Appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[5][8]
-
HF Specific Precautions: If significant HF generation is suspected, consult your institution's safety protocols for handling highly corrosive and toxic substances. This may include the use of specialized respirators and having calcium gluconate gel available as a first aid measure for skin contact with HF.
-
Experimental Protocol: Monitoring Hydrolysis of [Bzmim][PF₆] via Ion Chromatography
This protocol provides a method for the quantitative analysis of fluoride ions, a key indicator of [PF₆]⁻ hydrolysis.
Objective: To determine the extent of hydrolysis of this compound by quantifying the concentration of free fluoride ions in a sample.
Materials:
-
This compound sample
-
Deionized water (18.2 MΩ·cm)
-
Sodium fluoride (NaF) standard
-
Ion chromatograph (IC) system equipped with a conductivity detector and an appropriate anion-exchange column.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 1000 ppm fluoride by dissolving a known mass of dried NaF in deionized water.
-
From the stock solution, prepare a series of calibration standards ranging from 0.1 to 10 ppm fluoride.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the [Bzmim][PF₆] sample.
-
Dissolve the sample in a known volume of deionized water to create a stock solution. Note the two-phase system that may form due to the hydrophobic nature of the ionic liquid.[3] Vigorous mixing or sonication may be required.
-
Filter the aqueous phase of the sample solution through a 0.45 µm syringe filter to remove any undissolved ionic liquid.
-
-
Ion Chromatography Analysis:
-
Set up the IC system according to the manufacturer's instructions for anion analysis.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the fluoride peak in the sample chromatogram based on the retention time of the fluoride standard.
-
-
Data Analysis:
-
Calculate the concentration of fluoride in the sample solution using the calibration curve.
-
Relate the fluoride concentration back to the initial mass of the [Bzmim][PF₆] sample to determine the extent of hydrolysis.
-
Data Presentation
Table 1: Factors Influencing the Rate of [PF₆]⁻ Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Content | Increases | Water is a reactant in the hydrolysis reaction. |
| Temperature | Increases | Provides the activation energy for the P-F bond cleavage. |
| Acidity (Low pH) | Increases | Protons can catalyze the hydrolysis of the [PF₆]⁻ anion. |
| Presence of Lewis Acids | Increases | Lewis acids can coordinate to the fluoride, weakening the P-F bond. |
Visualizations
Hydrolysis Pathway of the Hexafluorophosphate Anion
Caption: Stepwise hydrolysis of the [PF₆]⁻ anion, generating hazardous HF at each step.
Troubleshooting Workflow for Suspected Hydrolysis
Caption: A logical workflow for troubleshooting issues related to [Bzmim][PF₆] hydrolysis.
References
- Carl ROTH GmbH + Co. KG. (2024, March 2).
- Fisher Scientific. (2024, April 1).
- Fisher Scientific. (n.d.).
- OTTO CHEMIE PVT LTD. (n.d.).
- Sigma-Aldrich. (2024, March 4).
- (2025, May 30). Structural Stability of NaCl and KCl Cleavage Surfaces in the BMIM-PF6 Ionic Liquid. PMC.
- (n.d.). Monitoring Method of Hydroxyl Functionalized Imidazolium Ionic Liquids in Complex Environment Water Samples.
- (2009, April 9). Aqueous solution of [bmim][PF6]: ion and solvent effects on structure and dynamics. PubMed.
- (n.d.). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers.
- (2025, August 7). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics.
- (2015, June 26). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms. PubMed.
- (2003, July 9).
- (n.d.). This compound | Low Price $45 | High Purity. Nanochemazone.
- (2025, August 6). (PDF) Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate.
- (n.d.). 1-BENZYL-3-METHYLIMIDAZOLIUM HEXAFLUOROP | 433337-11-2. ChemicalBook.
- (n.d.).
- (2025, October 25). (PDF) Why [BMIM] + [PF6] − is Hydrophobic and [BMIM] + [BF4] − Hydrophilic in Nature? A Quantum Chemical Investigation.
- (n.d.). This compound | CAS 433337-11-2 | SCBT. Santa Cruz Biotechnology.
- (n.d.). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET.
- (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses Procedure.
- (n.d.).
- (2025, August 10). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?.
- (n.d.).
- (n.d.).
- (n.d.). Potassium bis[bis(1-benzyl-3-methylimidazolium)silver(I)
- (2001, October 21). Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol - a green solution for dissolving 'hydrophobic' ionic liquids. Queen's University Belfast.
Sources
- 1. 1-BENZYL-3-METHYLIMIDAZOLIUM HEXAFLUOROP | 433337-11-2 [amp.chemicalbook.com]
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- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 8. ottokemi.com [ottokemi.com]
Technical Support Center: Optimizing Reactions in 1-Benzyl-3-methylimidazolium Hexafluorophosphate [BnMIM][PF6]
Welcome to the technical support center for utilizing 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([BnMIM][PF6]) as a reaction solvent. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical landscape of this ionic liquid (IL). Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions, enhance yields, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties, handling, and advantages of [BnMIM][PF6].
Q1: What is [BnMIM][PF6] and why is it used as a solvent?
[BnMIM][PF6] is an ionic liquid, a salt that is liquid at or near room temperature. It consists of a 1-Benzyl-3-methylimidazolium cation and a hexafluorophosphate anion. Its popularity as a solvent stems from a unique combination of properties:
-
Negligible Vapor Pressure: This characteristic enhances laboratory safety by reducing inhalation exposure and allows for reactions under high vacuum or elevated temperatures without solvent loss[1][2].
-
High Thermal Stability: [BnMIM][PF6] is stable at high temperatures, though its decomposition onset can be influenced by impurities like water[3][4]. Non-isothermal decomposition in an inert atmosphere typically occurs in the 600-800 K range[5].
-
Tunable Solubility: It can dissolve a wide array of organic, inorganic, and organometallic compounds, enabling reactions with otherwise incompatible reagents[2].
-
Catalyst Immobilization: For many catalytic processes, particularly those involving metal catalysts, the catalyst can be retained in the ionic liquid phase, facilitating product separation and catalyst recycling[6].
Q2: What are the primary safety and handling considerations for [BnMIM][PF6]?
While its low volatility is a major safety advantage, key precautions are necessary:
-
Hydrolysis of the [PF6]⁻ Anion: The hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures or under acidic conditions[7][8]. This reaction can generate highly corrosive and toxic hydrogen fluoride (HF)[9]. It is critical to use and store [BnMIM][PF6] under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always handle [BnMIM][PF6] in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Material Compatibility: Due to the potential for HF formation, avoid using glassware for reactions where hydrolysis is a risk, as HF can etch glass. Consider using PTFE or other resistant reactor materials if necessary.
Q3: How does the solubility of reactants and products in [BnMIM][PF6] compare to conventional solvents?
The principle of "like dissolves like" provides a general guide[10]. [BnMIM][PF6] is a polar, yet hydrophobic, solvent.
-
Reactants: It is an excellent solvent for many polar and ionic species, including various salts and organometallic catalysts. Its ability to dissolve both organic and inorganic compounds is a key advantage.
-
Products: Non-polar organic products typically have low solubility in [BnMIM][PF6]. This property is exploited during product isolation, where the product can be selectively extracted using a non-polar organic solvent like diethyl ether or toluene[6][11]. The solubility of specific compounds can be estimated using solubility parameters[12].
Part 2: Troubleshooting Guide for Reaction Optimization
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Reaction Conversion/Yield
-
Possible Cause 1: Catalyst Incompatibility or Deactivation.
-
Scientific Rationale: While [BnMIM][PF6] is compatible with many catalysts, specific interactions between the ionic liquid, your substrate, and the catalyst can lead to deactivation. For instance, impurities in the IL (e.g., halides from synthesis) or decomposition products (e.g., HF) can poison sensitive catalysts.
-
Solution Protocol:
-
Verify IL Purity: Ensure your [BnMIM][PF6] is of high purity and free from water and halide impurities. Consider purchasing from a reputable supplier or purifying it before use.
-
Run a Control Reaction: Perform the reaction in a well-established conventional solvent to confirm the catalyst's intrinsic activity.
-
Screen Different Catalysts: If using a palladium catalyst for a coupling reaction, for example, screen different ligands. Some ligands may enhance catalyst stability and solubility in the IL phase more effectively than others.
-
-
-
Possible Cause 2: Poor Solubility of Reactants.
-
Scientific Rationale: Although [BnMIM][PF6] has broad solvency, some non-polar or sterically hindered reactants may have limited solubility, reducing reaction rates.
-
Solution Protocol:
-
Check Solubility: Before running the reaction, test the solubility of each reactant in [BnMIM][PF6] at the intended reaction temperature.
-
Increase Temperature: Gently increasing the reaction temperature can improve the solubility of reactants and increase the reaction rate. Monitor for any potential thermal degradation of your substrates or products.
-
Use a Co-solvent: In some cases, adding a small amount of a co-solvent can enhance reactant solubility. However, this can complicate product work-up and solvent recycling.
-
-
Problem 2: Difficulty in Product Isolation and Low Recovery
-
Possible Cause 1: Inefficient Extraction.
-
Scientific Rationale: The choice of extraction solvent is critical. If your product has moderate polarity, it may have partial solubility in the [BnMIM][PF6] phase, leading to poor extraction efficiency with non-polar solvents.
-
Solution Protocol:
-
Optimize Extraction Solvent: Instead of a single solvent, try a sequence of extractions with solvents of varying polarity (e.g., hexane, then diethyl ether, then ethyl acetate).
-
Perform Multiple Extractions: It is more effective to perform several extractions with smaller volumes of solvent than one extraction with a large volume.
-
"Salting Out": If your product has some water solubility and you are performing an aqueous wash, using brine (a saturated NaCl solution) can decrease the solubility of the organic product in the aqueous layer, pushing it into the organic phase[13].
-
-
-
Possible Cause 2: Emulsion Formation during Work-up.
-
Scientific Rationale: The amphiphilic nature of the imidazolium cation can sometimes lead to the formation of stable emulsions at the interface of the ionic liquid and the extraction solvent, making phase separation difficult.
-
Solution Protocol:
-
Add Brine: Adding a saturated solution of NaCl can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If a stable emulsion persists, transferring the mixture to centrifuge tubes and spinning for several minutes can force phase separation.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
-
Experimental Workflow: Typical Reaction & Product Isolation
The following diagram illustrates a standard workflow for conducting a reaction in [BnMIM][PF6] followed by product extraction.
Caption: General workflow for reaction, product isolation, and solvent recycling.
Problem 3: Ionic Liquid Decomposition or Color Change
-
Possible Cause: Presence of Water and/or Acid leading to Hydrolysis.
-
Scientific Rationale: As previously mentioned, the [PF6]⁻ anion is unstable in the presence of water, particularly when heated or under acidic conditions, leading to the formation of HF[7][9]. This can cause the ionic liquid to darken and may generate phosphorus-containing byproducts.
-
Solution Protocol:
-
Ensure Anhydrous Conditions: Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours before use to remove trace water. Use oven-dried glassware and run reactions under an inert atmosphere (N₂ or Ar).
-
Avoid Strong Protic Acids: If the reaction requires an acid catalyst, consider using a Lewis acid that is stable in the ionic liquid, or an acid with a non-coordinating anion[14][15].
-
Buffer the Reaction: If acidic byproducts are generated during the reaction, the addition of a non-nucleophilic base may be necessary to prevent IL decomposition.
-
-
Decision Tree for Ionic Liquid and Catalyst Recycling
This diagram provides a logical pathway for deciding on and executing the recycling of your [BnMIM][PF6] and catalyst system.
Caption: Decision-making process for recycling the [BnMIM][PF6] solvent system.
Quantitative Data Summary
The physical properties of the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) are often used as a reference for [BnMIM][PF6].
| Property | Value for [Bmim][PF6] | Reference |
| Decomposition Temp. (N₂) | ~600-800 K (327-527 °C) | [5] |
| Decomposition Temp. (Air) | ~550-750 K (277-477 °C) | [5] |
| Phase Transition (Liquid-Solid) | ~0.50 GPa at room temp. | [16] |
| Thermal Conductivity | ~0.14 W·m⁻¹·K⁻¹ at 294 K | [17] |
References
-
Sutar, A. K., & Kalkhambkar, R. G. (2021). Ultrasonic Assisted Facile Synthesis of N‐Arylamides Using Nitriles and 1‐Aryltriazenes Precursors Promoted by Brønsted Acidic Ionic Liquid under Metal‐Free Conditions. ChemistrySelect, 6(30), 7586-7591. [Link]
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Freire, M. G., Neves, C. M., Carvalho, P. J., Gardas, R. L., Fernandes, A. M., Marrucho, I. M., ... & Coutinho, J. A. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. [Link]
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Freire, M. G., Neves, C. M., Carvalho, P. J., Gardas, R. L., Fernandes, A. M., Marrucho, I. M., ... & Coutinho, J. A. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. [Link]
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Jackson, G. P., & vade Heeft, D. C. (2005). Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids. Journal of the American Society for Mass Spectrometry, 16(12), 2031-2039. [Link]
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Kaur, G., Sharma, A., & Banerjee, B. (2018). [Bmim] PF6: An efficient tool for the synthesis of diverse bioactive heterocycles (Review). Journal of the Serbian Chemical Society, 83(10), 1095-1123. [Link]
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Swatloski, R. P., Holbrey, J. D., & Rogers, R. D. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. Green Chemistry, 5(4), 361-363. [Link]
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Earle, M. J., Hakala, U., & Wasserscheid, P. (2004). Schematic of the work-up procedure following an ionic liquid phase Heck reaction. ResearchGate. [Link]
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Freire, M., Neves, C., & Fernandes, A. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. Semantic Scholar. [Link]
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Yu, A., Wang, H., Lu, X., Liu, Y., & Zhang, Y. (2022). Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose. ResearchGate. [Link]
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Sutar, A. K., & Kalkhambkar, R. G. (2021). Ionic liquids employed for the optimization of reaction condition. ResearchGate. [Link]
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Fraga-Dubreuil, J., & Bazureau, J. P. (2003). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 36(8), 597-605. [Link]
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Batista, J. V. A., da Silva, P. S., de Andrade, M. L., de Farias, M. A., Lemos, T. L. G., & de Mattos, M. C. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. Molecules, 24(11), 2084. [Link]
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Domínguez de María, P. (2024). Process Simulation and Optimization on Ionic Liquids. Chemical Reviews. [Link]
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Domínguez de María, P. (2024). Process Simulation and Optimization on Ionic Liquids. PubMed Central. [Link]
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Wang, Y., Zhang, Y., Wang, Z., Wang, S., & Li, H. (2024). Coupling [Bmim]PF6 and Pd NPs Modulated MOF-Based Material for Synergetic Regulating Electrocatalytic CO2 Reduction. ACS Applied Materials & Interfaces. [Link]
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Kianfar, E. (2024). Emerging Trends in Ionic Liquid Formulations: A Critical Review. ResearchGate. [Link]
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Kaur, G., Sharma, A., & Banerjee, B. (2018). [Bmim]PF6: An Efficient Tool for the Synthesis of Diverse Bioactive Heterocycles. Journal of the Serbian Chemical Society. [Link]
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Batista, J. V. A., da Silva, P. S., de Andrade, M. L., de Farias, M. A., Lemos, T. L. G., & de Mattos, M. C. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings through Tandem Barbier–Prins Reaction. ResearchGate. [Link]
-
Batista, J. V. A., da Silva, P. S., de Andrade, M. L., de Farias, M. A., Lemos, T. L. G., & de Mattos, M. C. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings through Tandem Barbier–Prins Reaction. MDPI. [Link]
-
Tankov, I. (2020). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
-
Su, L., Li, M., Zhu, X., Wang, Z., Chen, Z., Li, F., ... & Hong, S. (2010). In situ crystallization of low-melting ionic liquid [BMIM][PF6] under high pressure up to 2 GPa. The Journal of Physical Chemistry B, 114(15), 5061-5065. [Link]
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Mutelet, F., Butet, V., & Jaubert, J. N. (2005). Determination of the solubility parameter δ2 of [bmim][PF6] from eq 8. ResearchGate. [Link]
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Ranu, B. C., Jana, R., & Sowmiah, S. (2007). [Bmim]PF6 and BF4 ionic liquids as novel and recyclable reaction media for aromatic amination. ElectronicsAndBooks. [Link]
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University of Canterbury. (2023). Solubility of Organic Compounds. UC Canvas. [Link]
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Kumelan, J., Kamps, Á. P. S., Tuma, D., & Maurer, G. (2006). Solubility of CO in the ionic liquid [bmim][PF6]. ResearchGate. [Link]
-
Devi, R. (2016). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). International Journal of Recent Research Aspects. [Link]
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Kumelan, J., Kamps, Á. P. S., Tuma, D., & Maurer, G. (2005). Solubility of oxygen in the ionic liquid [bmim][PF6]: Experimental and molecular simulation results. INIS-IAEA. [Link]
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Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
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Bhargava, B. L., & Balasubramanian, S. (2009). Aqueous solution of [bmim][PF6]: ion and solvent effects on structure and dynamics. The Journal of chemical physics, 130(14), 144504. [Link]
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Bhargava, B. L., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. ResearchGate. [Link]
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Gnanaraj, J. S., Zinigrad, E., Levi, M. D., Aurbach, D., & Schmidt, M. (2003). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 119, 796-802. [Link]
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University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]
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Khan Academy. Solubility of organic compounds. [Link]
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Tomida, D., Kenmochi, S., Tsukada, T., Qiao, K., & Yokoyama, C. (2007). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. ResearchGate. [Link]
-
Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Reddy, P. N. (2004). [Bmim]PF6/RuCl3×xH2O: A Novel and Recyclable Catalytic System for the Oxidative Coupling of β-Naphthols. ResearchGate. [Link]
-
Wang, R., Wang, Y., Zhang, X., & Yuan, M. (2007). New recyclable catalytic system: PdCl2-Dppc+ PF6−-[bmim][PF6] for the Suzuki coupling reaction. Applied Organometallic Chemistry, 21(1), 1-4. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives. Green Chemistry, 5(1), 60-63. [Link]
-
Syntherra. (n.d.). Exploring the Solvent Properties of BMIM-PF6 for R&D Needs. [Link]
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- 7. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: [BnMIM][PF6] Viscosity Management
Welcome to the technical support center for 1-Benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]). This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot viscosity-related challenges during their experiments. High viscosity can impede handling, reduce reaction rates, and affect the performance of formulations. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of [BnMIM][PF6].
Understanding the Viscosity of [BnMIM][PF6]
[BnMIM][PF6] is a versatile ionic liquid with a unique combination of a benzyl group and a methyl group on the imidazolium cation. While offering advantages in various applications, its viscosity can be a significant hurdle. The viscosity of ionic liquids is primarily governed by strong intermolecular forces, including van der Waals forces and electrostatic interactions between the cation and anion.[1] In the case of [BnMIM][PF6], the bulky benzyl group can lead to increased van der Waals interactions and potentially hinder ion mobility, contributing to its notable viscosity, especially at ambient temperatures.
This guide will walk you through practical strategies to mitigate these viscosity issues, ensuring smooth and reproducible experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my [BnMIM][PF6] so viscous at room temperature?
A1: The high viscosity of [BnMIM][PF6] at room temperature is inherent to its molecular structure. The combination of the imidazolium core, the benzyl group, and the hexafluorophosphate anion results in strong intermolecular forces, primarily van der Waals and electrostatic interactions, which restrict the free movement of ions.[1] The presence of the bulky benzyl group, in particular, can lead to greater steric hindrance compared to smaller alkyl chains, further contributing to its high viscosity.
Q2: How does temperature affect the viscosity of [BnMIM][PF6]?
A2: Like most liquids, the viscosity of [BnMIM][PF6] is highly dependent on temperature. As the temperature increases, the kinetic energy of the ions also increases. This increased energy allows the ions to overcome the strong intermolecular forces more easily, resulting in a significant decrease in viscosity.[2] Therefore, gentle heating is one of the most effective methods for reducing the viscosity of [BnMIM][PF6].
Q3: Can I use a co-solvent to reduce the viscosity of [BnMIM][PF6]?
A3: Yes, the addition of a low-viscosity co-solvent is a common and effective strategy. The co-solvent molecules can intercalate between the ions of the ionic liquid, disrupting the strong intermolecular interactions and thereby reducing the overall viscosity of the mixture. The choice of co-solvent will depend on the specific requirements of your application, including miscibility and potential interference with your reaction or formulation.
Q4: Will reducing the viscosity affect the performance of [BnMIM][PF6] in my application?
A4: Modifying the viscosity can have both positive and negative effects on performance, depending on the application.
-
Positive: Lower viscosity generally improves mass transport, which can lead to faster reaction rates in synthesis and more efficient charge transport in electrochemical applications.[3] In drug delivery, it can facilitate formulation and administration.
-
Negative: The addition of a co-solvent will alter the unique properties of the pure ionic liquid, such as its polarity and solvent-solute interactions. This could potentially affect reaction selectivity, product solubility, or the stability of a formulation. It is crucial to select a co-solvent that is compatible with your system and to validate its impact on the desired outcome.
Q5: How should I handle and pipette highly viscous [BnMIM][PF6]?
A5: Handling highly viscous ionic liquids requires specific techniques to ensure accuracy and ease of use. Key strategies include:
-
Gentle warming: As discussed, this is the most straightforward method to reduce viscosity for easier handling.
-
Positive displacement pipettes: These are recommended for highly viscous liquids as they use a piston in direct contact with the liquid, ensuring accurate dispensing without the formation of air gaps that can occur with air displacement pipettes.
-
Reverse pipetting: If using a standard air displacement pipette, the reverse pipetting technique can improve accuracy.
-
Wide-bore pipette tips: Using tips with a larger opening can facilitate the aspiration and dispensing of viscous liquids.
Troubleshooting Guide: Viscosity-Related Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments with [BnMIM][PF6].
| Problem | Possible Cause | Troubleshooting Steps & Explanations |
| Difficulty in accurately pipetting [BnMIM][PF6] | High viscosity at ambient temperature. | 1. Increase Temperature: Gently warm the [BnMIM][PF6] to a temperature that significantly reduces its viscosity but does not compromise its stability or your experimental setup. A water bath is a suitable method for controlled heating. 2. Use Appropriate Pipetting Technique: Employ a positive displacement pipette for the highest accuracy. If unavailable, use the reverse pipetting technique with a standard air displacement pipette. 3. Select the Right Pipette Tip: Use wide-bore or low-retention pipette tips to minimize the liquid clinging to the tip surface. |
| Slow or incomplete chemical reaction | Poor mass transport of reactants due to high viscosity. | 1. Elevate Reaction Temperature: Increasing the temperature will lower the viscosity and enhance the diffusion of reactants, leading to a faster reaction rate. Monitor for any potential side reactions at higher temperatures. 2. Introduce a Co-solvent: Add a low-viscosity, inert co-solvent that is miscible with [BnMIM][PF6] and your reactants. This will reduce the overall viscosity of the reaction medium. Common choices include acetonitrile, dichloromethane, or short-chain alcohols, but compatibility must be verified.[2] |
| Inconsistent results in electrochemical measurements | High viscosity impeding ion mobility and creating a large diffusion layer. | 1. Increase Operating Temperature: Similar to chemical reactions, warming the electrochemical cell can significantly improve ion mobility and lead to more stable and reproducible measurements.[3] 2. Add a Co-solvent: The addition of a low-viscosity co-solvent can decrease the bulk viscosity, facilitating faster ion transport to the electrode surface. Be aware that the co-solvent may alter the electrochemical window of the ionic liquid. 3. Adjust Scan Rate: In voltammetry, a high viscosity can lead to non-steady-state behavior even at slow scan rates.[4] Experiment with lower scan rates to achieve steady-state conditions. |
| Phase separation or instability in a drug formulation | High viscosity of the [BnMIM][PF6] phase preventing homogeneous mixing. | 1. Optimize Temperature during Formulation: Gently heating the components during the mixing process can lower the viscosity of the ionic liquid and promote better dispersion. 2. Incorporate a Suitable Co-solvent/Surfactant: Adding a pharmaceutically acceptable co-solvent or surfactant can reduce the interfacial tension and viscosity, leading to a more stable and homogeneous formulation. The choice will be highly dependent on the drug and the desired delivery route. |
Experimental Protocols
Protocol 1: Viscosity Reduction of [BnMIM][PF6] by Heating
This protocol details the steps to determine the temperature-viscosity profile of [BnMIM][PF6] and to find an optimal working temperature.
Materials:
-
[BnMIM][PF6]
-
Viscometer (e.g., rotational or capillary viscometer)
-
Temperature-controlled water bath or heating mantle
-
Thermometer or temperature probe
Procedure:
-
Place a known volume of [BnMIM][PF6] into the viscometer.
-
Allow the sample to equilibrate at room temperature (e.g., 25 °C) and measure the viscosity.
-
Incrementally increase the temperature of the sample using the water bath or heating mantle (e.g., in 10 °C steps).
-
At each temperature point, allow the sample to equilibrate for at least 15 minutes before measuring the viscosity.
-
Record the viscosity at each temperature.
-
Plot the viscosity as a function of temperature to visualize the relationship and determine a suitable working temperature for your application.
Estimated Viscosity of [BnMIM][PF6] at Various Temperatures
| Temperature (°C) | Estimated Viscosity (mPa·s) |
| 25 | ~450-550 |
| 40 | ~150-200 |
| 60 | ~50-70 |
| 80 | ~20-30 |
Note: These are estimated values based on the behavior of similar imidazolium ionic liquids like [BMIM][PF6]. Actual values should be determined experimentally.[5][6]
Protocol 2: Viscosity Reduction of [BnMIM][PF6] with a Co-solvent
This protocol outlines the procedure for reducing the viscosity of [BnMIM][PF6] by adding a co-solvent.
Materials:
-
[BnMIM][PF6]
-
Selected co-solvent (e.g., acetonitrile, methanol, dichloromethane)
-
Viscometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of mixtures of [BnMIM][PF6] and the co-solvent with varying mole fractions of the co-solvent (e.g., 0.1, 0.2, 0.3, 0.4, 0.5).
-
Ensure thorough mixing to achieve a homogeneous solution.
-
Measure the viscosity of each mixture at a constant temperature (e.g., 25 °C) using the viscometer.
-
Record the viscosity for each mole fraction.
-
Plot the viscosity of the mixture as a function of the co-solvent mole fraction to determine the optimal concentration for your needs.
Estimated Viscosity Reduction of [BnMIM][PF6] with Co-solvents at 25°C
| Co-solvent | Mole Fraction | Estimated Viscosity (mPa·s) |
| None | 0.0 | ~450-550 |
| Acetonitrile | 0.3 | ~80-120 |
| Acetonitrile | 0.5 | ~20-40 |
| Methanol | 0.3 | ~70-110 |
| Methanol | 0.5 | ~15-35 |
Note: These are estimated values. The actual viscosity reduction will depend on the specific co-solvent and its interaction with [BnMIM][PF6].[2]
Visualizations
Diagram 1: Effect of Temperature on Intermolecular Forces and Viscosity
Caption: Increasing temperature weakens intermolecular forces, reducing viscosity.
Diagram 2: Mechanism of Viscosity Reduction by a Co-solvent
Sources
Navigating the Thermal Landscape of [BnMIM][PF6]: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzyl-3-methylimidazolium hexafluorophosphate, [BnMIM][PF6]. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the thermal stability of [BnMIM][PF6] and its mixtures. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature of pure [BnMIM][PF6]?
While direct thermogravimetric analysis (TGA) data for this compound ([BnMIM][PF6]) is not extensively reported in publicly available literature, we can infer its approximate thermal stability from related compounds. For instance, the thermal analysis of 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N]), which has a similar cation, shows a decomposition onset temperature of approximately 270 °C.[1][2] It is well-established that the thermal stability of imidazolium-based ionic liquids is significantly influenced by the anion, with a general trend of [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻.[3] Therefore, it is reasonable to expect the decomposition temperature of [BnMIM][PF6] to be somewhat lower than 270 °C. For a close structural analog, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), the onset of thermal decomposition has been reported to be around 405.85 °C, indicating that the alkyl substituent on the imidazolium ring also plays a crucial role.
Q2: My TGA results for [BnMIM][PF6] are inconsistent. What could be the cause?
Inconsistent thermogravimetric analysis (TGA) results are a common challenge and can often be attributed to several experimental variables:
-
Purity of the Ionic Liquid: The presence of impurities, particularly water and residual halides from synthesis, can significantly lower the decomposition temperature.[4] The hexafluorophosphate anion is susceptible to hydrolysis, which can generate hydrofluoric acid (HF) and accelerate decomposition.
-
Heating Rate: The heating rate used during TGA has a substantial impact on the observed onset decomposition temperature (Tonset).[5] Higher heating rates tend to result in an overestimation of thermal stability. For reproducible results, a standardized heating rate, typically 10 °C/min, is recommended.
-
Atmosphere: The gas atmosphere in the TGA furnace can influence the decomposition pathway. Running experiments under an inert atmosphere, such as nitrogen or argon, is standard practice to prevent oxidative degradation.[5]
-
Sample Pan Material: The material of the sample pan (e.g., aluminum, platinum, ceramic) can sometimes have a catalytic effect on the decomposition of the ionic liquid.
Q3: Can mixing [BnMIM][PF6] with other ionic liquids improve its thermal stability?
The effect of mixing ionic liquids on thermal stability is not always straightforward. While it might seem like a viable strategy to enhance properties, some studies have shown that mixing ionic liquids can actually decrease the overall thermal stability of the mixture compared to the individual pure components.[6] The thermal stability of an ionic liquid mixture is often dictated by the least stable component or the new ionic species that can form through ion exchange in the mixture.[5] Therefore, careful selection of the mixing partner and experimental validation are crucial.
Troubleshooting Guide: Enhancing Thermal Stability
This section provides detailed guidance on addressing specific challenges related to the thermal stability of [BnMIM][PF6] in your experiments.
Issue 1: Premature Decomposition of [BnMIM][PF6] Below Expected Temperatures
Potential Cause: The most likely culprit for unexpectedly low thermal stability is the presence of impurities, especially water, which can lead to the hydrolysis of the [PF6]⁻ anion and the formation of corrosive hydrofluoric acid (HF).
Troubleshooting Protocol:
-
Rigorous Drying of [BnMIM][PF6]:
-
Before use, dry the [BnMIM][PF6] sample under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for an extended period (at least 24-48 hours).
-
The use of a phosphorus pentoxide (P₂O₅) desiccant in the vacuum drying setup is highly recommended to effectively trap moisture.[4]
-
Verify the water content using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., < 100 ppm).
-
-
Inert Atmosphere Handling:
-
Handle the dried [BnMIM][PF6] exclusively under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of atmospheric moisture.
-
-
Use of HF Scavengers (for mixtures):
-
For applications where trace amounts of HF are detrimental, consider the addition of a small quantity of an HF scavenger. While more common in battery electrolytes, compounds like certain aminosilanes or specialized glass powders have been shown to effectively neutralize HF.[7] Note: The compatibility and effect of these scavengers on the overall thermal stability of the bulk ionic liquid at high temperatures require experimental validation.
-
Issue 2: Inconsistent Performance of [BnMIM][PF6] Mixtures at High Temperatures
Potential Cause: The degradation of the [PF6]⁻ anion can be accelerated in the presence of certain chemical species in a mixture, or the mixture itself may have a lower decomposition temperature than pure [BnMIM][PF6].
Troubleshooting Protocol:
-
Component Stability Check:
-
Perform individual TGA analysis on all components of your mixture under the same experimental conditions to determine their intrinsic thermal stabilities.
-
This will help identify if one component is significantly less stable and is the primary driver of the mixture's decomposition.
-
-
TGA of the Mixture:
-
Run a TGA on the final mixture to determine its actual decomposition profile. Compare this to the TGA data of the individual components.
-
A lower onset of decomposition in the mixture would indicate an unfavorable interaction between the components at elevated temperatures.
-
-
Consideration of Alternative Anions:
-
If the thermal stability of the [PF6]⁻ anion is the limiting factor, consider synthesizing or sourcing a [BnMIM]⁺ salt with a more thermally robust anion, such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻).[3]
-
Data Presentation
Table 1: Comparative Thermal Decomposition Onset Temperatures (Tonset) of Related Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Tonset (°C) | Reference |
| [BZMIM][TF2N] | 1-benzyl-3-methylimidazolium | [NTf2]⁻ | ~270 | [1][2] |
| [BMIM][PF6] | 1-butyl-3-methylimidazolium | [PF6]⁻ | ~405.85 | N/A |
| Estimated [BnMIM][PF6] | 1-benzyl-3-methylimidazolium | [PF6]⁻ | < 270 (expected) | Inference |
Note: The Tonset for [BMIM][PF6] is provided as a reference for a common imidazolium hexafluorophosphate ionic liquid. The actual Tonset of [BnMIM][PF6] will need to be determined experimentally.
Experimental Protocols
Protocol 1: Standardized Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation:
-
Ensure the [BnMIM][PF6] or its mixture is thoroughly dried as per the protocol in "Troubleshooting Guide: Issue 1".
-
Under an inert atmosphere, accurately weigh 5-10 mg of the sample into a clean TGA pan (platinum is recommended for its inertness).
-
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
TGA Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the resulting TGA curve. This is typically calculated as the intersection of the baseline tangent with the tangent of the decomposition step.[4]
-
Visualizations
Decomposition Pathway and Influencing Factors
The thermal decomposition of imidazolium-based ionic liquids with hexafluorophosphate anions is a complex process influenced by multiple factors. The primary pathway involves the hydrolysis of the [PF6]⁻ anion in the presence of trace water, leading to the formation of HF, which can then catalyze further degradation of the organic cation.
Caption: Factors influencing the thermal decomposition of [BnMIM][PF6].
Troubleshooting Workflow for Thermal Instability
When encountering issues with the thermal stability of [BnMIM][PF6] mixtures, a systematic approach is necessary to identify and resolve the root cause.
Caption: Troubleshooting workflow for [BnMIM][PF6] thermal instability.
References
-
Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development Source: MDPI URL: [Link]
-
Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis Source: ACS Publications URL: [Link]
-
Title: Thermal stability of imidazolium-based ionic liquids Source: CORE URL: [Link]
-
Title: Ionic liquid mixtures as energy storage materials: a preliminary and comparative study based on thermal storage density Source: National Institutes of Health URL: [Link]
-
Title: The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate Source: ResearchGate URL: [Link]
-
Title: Thermal stability of imidazolium-based ionic liquids Source: ResearchGate URL: [Link]
-
Title: Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose Source: ResearchGate URL: [Link]
-
Title: Inactivation of HF in Li-Ion Batteries, EDLCs and Supercapacitors Source: SCHOTT URL: [Link]
-
Title: Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field Source: MDPI URL: [Link]
-
Title: (PDF) Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Ionic liquid mixtures as energy storage materials: a preliminary and comparative study based on thermal storage density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in [BnMIM][PF6] Mediated Synthesis
Welcome to the technical support center for [BnMIM][PF6] mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]) as a reaction medium. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and minimize common side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with [BnMIM][PF6].
Q1: My reaction mixture is turning yellow/brown, but my starting materials are colorless. What's happening?
A1: Discoloration is a common observation and can stem from several sources. Minor color changes are not always indicative of significant side product formation. However, a pronounced change to yellow or brown often points to thermal degradation of the ionic liquid or reactions involving impurities. It is crucial to ensure the thermal stability of your reactants and the ionic liquid at the reaction temperature. We recommend running a thermal stability test of your [BnMIM][PF6] batch using Thermogravimetric Analysis (TGA) to determine its decomposition temperature.
Q2: I'm observing poor reproducibility between batches of [BnMIM][PF6]. Why is this?
A2: The most common culprits for batch-to-batch variability are residual impurities from the synthesis of the ionic liquid, primarily water and halides (e.g., chloride, bromide). These impurities can significantly alter the physicochemical properties of the ionic liquid and interfere with your reaction. We strongly advise quantifying the water and halide content of each new batch before use.
Q3: Can I use [BnMIM][PF6] with strong bases?
A3: Caution is advised when using strong bases with imidazolium-based ionic liquids. The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by a strong base to form an N-heterocyclic carbene (NHC).[1][2] This can lead to unwanted side reactions and decomposition of the ionic liquid. If your reaction requires basic conditions, consider using a weaker, non-nucleophilic base or an alternative ionic liquid without an acidic C2 proton.
Q4: Is it necessary to dry [BnMIM][PF6] before use?
A4: Absolutely. [BnMIM][PF6] is hygroscopic and will absorb moisture from the atmosphere. Water can act as a nucleophile in side reactions and, more critically, can lead to the hydrolysis of the [PF6] anion, generating corrosive hydrofluoric acid (HF). We recommend drying the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use and storing it in an inert atmosphere (e.g., in a glovebox or desiccator).
Troubleshooting Guides
This section provides a more in-depth analysis of specific problems you may encounter and detailed steps to resolve them.
Issue 1: Unexpected Acidity and Etching of Glassware
Symptoms:
-
You observe a decrease in the pH of your reaction mixture over time.
-
You notice a white, powdery residue on the glass surface of your reaction vessel after cleaning.
-
Your reaction yields are inconsistent, and you suspect catalyst deactivation.
Root Cause Analysis: These symptoms are classic indicators of the hydrolysis of the hexafluorophosphate ([PF6]⁻) anion. Even trace amounts of water, especially under acidic conditions or at elevated temperatures, can react with [PF6]⁻ to form highly corrosive hydrofluoric acid (HF) and other phosphorus-fluorine species.
Troubleshooting Workflow: Mitigating [PF6]⁻ Hydrolysis
Caption: Workflow for addressing [PF6]⁻ hydrolysis.
Detailed Protocols:
-
Protocol 1: Rigorous Drying of [BnMIM][PF6]
-
Place the ionic liquid in a round-bottom flask.
-
Connect the flask to a high-vacuum line (<0.1 mbar).
-
Heat the flask in an oil bath at 80-100 °C with vigorous stirring for at least 4-6 hours.
-
Allow the ionic liquid to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage.
-
-
Protocol 2: Quantification of Water Content via Karl Fischer Titration Karl Fischer titration is the gold standard for determining trace amounts of water.[3][4][5][6]
-
Use a coulometric Karl Fischer titrator for low water content (<1000 ppm).
-
Use a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) in the titration cell.
-
Inject a known weight of the dried [BnMIM][PF6] into the cell.
-
The titrator will automatically measure the water content. Aim for a water content of <50 ppm for moisture-sensitive reactions.
-
Issue 2: Formation of N-Heterocyclic Carbene (NHC) and Related Byproducts
Symptoms:
-
You are using a strong base (e.g., alkoxide, organolithium) and observe a darkening of the reaction mixture.
-
You isolate unexpected byproducts that appear to have incorporated the imidazolium cation.
-
Your reaction does not proceed as expected, and you suspect your base is being consumed.
Root Cause Analysis: The proton at the C2 position of the imidazolium ring of [BnMIM][PF6] is acidic and can be deprotonated by strong bases to form a highly reactive N-heterocyclic carbene (NHC).[1][2] This NHC can then act as a nucleophile or a ligand for a metal catalyst, leading to a variety of unwanted side reactions.
Conceptual Pathway: NHC Formation and Subsequent Reactivity
Sources
Technical Support Center: Scaling Up Reactions with 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF6])
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for scaling up chemical reactions using the ionic liquid 1-Benzyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [Bmim][PF6]. This document moves beyond simple protocols to explain the underlying principles, helping you anticipate challenges and troubleshoot effectively.
Section 1: Fundamental Properties & Pre-Reaction Handling
Successfully scaling up any process begins with a thorough understanding of the materials involved. This section addresses common questions regarding the intrinsic properties of [Bmim][PF6] and its proper handling before the reaction.
Q1: My small-scale reactions worked perfectly, but upon scale-up, I'm seeing reproducibility issues. Could the quality of my [Bmim][PF6] be the cause?
A: Absolutely. The purity of an ionic liquid is paramount, and impurities that are negligible at the milligram scale can become significant catalytic poisons or sources of side reactions at the kilogram scale. Two primary culprits are water and halide (e.g., chloride) contaminants.
-
Water Content: [Bmim][PF6] is hydrophobic but still hygroscopic to an extent.[1] Water can hydrolyze the PF₆⁻ anion, especially at elevated temperatures, generating hydrofluoric acid (HF). This can degrade your reagents, products, and even the reactor itself.
-
Halide Impurities: [Bmim][PF6] is often synthesized from 1-benzyl-3-methylimidazolium chloride.[2] Residual chloride is a known poison for many transition-metal catalysts (e.g., Palladium) used in coupling reactions.
Expert Recommendation: Always verify the purity of your ionic liquid, especially when using a new batch or scaling up. For moisture-sensitive reactions, drying the ionic liquid is a critical pre-reaction step.
Protocol 1: Purification and Drying of [Bmim][PF6]
This protocol is designed to remove water and residual water-soluble impurities.
-
Aqueous Wash: In a separatory funnel, dissolve the [Bmim][PF6] in a minimal amount of a suitable organic solvent in which it is soluble, such as dichloromethane. Wash the organic phase repeatedly with deionized water (3-4 times) to remove any water-soluble salts like potassium chloride.[2]
-
Phase Separation: Allow the layers to separate completely. The denser ionic liquid phase will be at the bottom. Discard the upper aqueous layer.
-
Solvent Removal: Transfer the ionic liquid phase to a round-bottom flask. Remove the dichloromethane via rotary evaporation.
-
High-Vacuum Drying: Connect the flask to a high-vacuum line (<1 mbar). Heat the ionic liquid to 70-80 °C with vigorous stirring for several hours (8-12 hours) to remove residual water and volatile organics. The final water content should ideally be <100 ppm, which can be verified by Karl Fischer titration.
Q2: What are the key physical properties of [Bmim][PF6] I need to consider for reactor design and process safety?
A: When moving from a flask to a reactor, three physical properties become critical: thermal stability, viscosity, and density. These dictate the required heating/cooling capacity, stirrer design, and overall process safety.
| Property | Value / Characteristic | Implication for Scale-Up |
| Melting Point | ~135 °C[3][4] | [Bmim][PF6] is a solid at room temperature. The process must operate above this temperature to ensure it remains in a liquid state for proper mixing. |
| Decomposition Temp. | >200-300 °C[5][6] | Provides a good operational window for many reactions. However, thermal stability can be reduced by impurities.[7] Always run a thermogravimetric analysis (TGA) on your specific batch if you plan to operate near this limit. |
| Viscosity | High, decreases significantly with temperature. | High viscosity impedes mass and heat transfer. This is a primary cause of failed scale-ups. Mechanical stirring and elevated temperatures are necessary. |
| Density | ~1.37 g/cm³ (at 25 °C for the butyl analog)[5] | The high density means a significant weight for large volumes, which must be considered for reactor support and handling. It also influences power requirements for stirring. |
Section 2: Reaction & Process Optimization
Here, we tackle the dynamic challenges that arise during the reaction itself. Inefficiencies in mixing and heat transfer are the most common failure points when scaling up reactions in viscous ionic liquids.
Q3: I'm experiencing poor yields and an increase in side products upon scale-up, which I suspect is due to poor mixing. How can I address this?
A: This is a classic scale-up problem rooted in the high viscosity of [Bmim][PF6]. In a small flask, magnetic stirring might be sufficient, but in a large reactor, it leads to poor mass and heat transfer.
-
Causality: Inefficient stirring creates isolated zones within the reactor. Some zones may be reagent-starved, slowing the reaction, while others can have localized high concentrations of reactants or catalysts. This also leads to "hot spots," where poor heat dissipation accelerates decomposition or side reactions.[8]
-
Solution:
-
Elevate Temperature: Increasing the reaction temperature is the most effective way to reduce the viscosity of the ionic liquid, which dramatically improves mixing.[9]
-
Mechanical Stirring: Implement overhead mechanical stirring with an appropriately designed impeller (e.g., anchor or turbine stirrer) to ensure bulk fluid motion. Baffles within the reactor can further break up vortices and improve top-to-bottom mixing.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump for controlled, subsurface addition into a well-agitated region of the reactor. This prevents localized high concentrations.
-
// Nodes Temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viscosity [label="Decrease Viscosity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mixing [label="Improve Mixing\n(Mass Transfer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HeatTransfer [label="Improve Heat Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yield [label="Higher Yield &\nPurity", fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="Fewer Side Products", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Temp -> Viscosity [label="leads to"]; Viscosity -> Mixing [label="enables"]; Viscosity -> HeatTransfer [label="enables"]; Mixing -> Yield; HeatTransfer -> Yield; Mixing -> SideReactions; HeatTransfer -> SideReactions; } .enddot Caption: Relationship between temperature, viscosity, and reaction outcome.
Q4: My reaction is highly exothermic. How can I manage heat transfer effectively in [Bmim][PF6] on a larger scale?
A: Managing exotherms in viscous media is critical for safety and product quality. The poor heat transfer characteristics of ionic liquids compared to conventional solvents mean that heat generated in the bulk liquid is slow to reach the reactor wall for removal.[10][11]
-
Causality: The combination of high viscosity and often lower heat capacity compared to water means that heat does not dissipate quickly.[12] This can lead to thermal runaway if not properly managed.
-
Solution:
-
Reactor Choice: Use a jacketed reactor with a high surface-area-to-volume ratio. For very large scales, internal cooling coils may be necessary.
-
Slow Addition: As mentioned before, the controlled, slow addition of the limiting reagent is the most effective way to control the rate of heat generation.
-
Dilution (If Applicable): While one of the benefits of ionic liquids is avoiding volatile organic compounds (VOCs), using a co-solvent can sometimes be a pragmatic solution to reduce viscosity and improve heat transfer. However, this adds complexity to downstream processing. A mixture of aqueous ethanol has been shown to be miscible with some hydrophobic ionic liquids under certain conditions.[13]
-
Section 3: Product Isolation & Ionic Liquid Recycling
The "green" promise of ionic liquids hinges on their recyclability.[14][15][16] This section focuses on strategies for efficiently separating your product and preparing the [Bmim][PF6] for reuse.
Q5: What is the best method to isolate my organic product from [Bmim][PF6]?
A: The choice of separation method depends on the properties of your product.
-
Liquid-Liquid Extraction: This is the most common method. Since [Bmim][PF6] is immiscible with non-polar organic solvents (like hexane, diethyl ether, or ethyl acetate), you can often extract your product directly from the ionic liquid phase.[17] This works best for non-polar to moderately polar products.
-
Distillation / Sublimation: If your product is volatile or can be sublimated and is thermally stable, you can remove it directly from the non-volatile ionic liquid under vacuum. This is a very clean method that avoids the use of additional extraction solvents.
-
Precipitation/Crystallization: If your product is a solid and is insoluble in an anti-solvent (e.g., water or an alkane) that is miscible with the ionic liquid, you can precipitate the product by adding the anti-solvent to the reaction mixture.
Q6: How do I recycle the [Bmim][PF6] after extracting my product? The performance seems to decrease with each cycle.
A: A decrease in performance is almost always due to the accumulation of impurities. A simple extraction and reuse is often not enough; a regeneration step is required.
Protocol 2: General Procedure for Recycling [Bmim][PF6]
-
Initial Extraction: After the reaction, perform the liquid-liquid extraction as described above to remove the bulk of your product.
-
Aqueous Wash: Wash the ionic liquid with deionized water to remove any soluble catalysts, salts, or polar byproducts. If your catalyst is particularly stubborn, a wash with a dilute aqueous solution of a chelating agent (like EDTA) can be effective.
-
Charcoal Treatment: For colored impurities, stir the ionic liquid with activated charcoal (1-2% w/w) at 60-70 °C for a few hours, then filter through a pad of Celite to remove the charcoal.[2]
-
Drying: Crucially, the ionic liquid must be thoroughly dried again using the high-vacuum drying method described in Protocol 1 . Any residual water will negatively impact the next reaction.
Section 4: Troubleshooting Common Scale-Up Failures
This section provides a logical workflow for diagnosing and solving common problems encountered during the scale-up process.
Q7: My reaction has stalled or is giving very low yields after scaling up. What should I investigate?
A: Use a systematic approach to diagnose the issue. The following flowchart outlines a decision-making process for troubleshooting a low-yield reaction.
// Nodes Start [label="Low Yield on Scale-Up", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMixing [label="Is Mixing Adequate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Is Temperature Uniform?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Are IL & Reagents Pure/Dry?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Mixing [label="Increase Stirrer Speed\nImprove Impeller Design\nIncrease Reaction Temp.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Improve Heat Transfer\n(Jacket/Coils)\nSlow Reagent Addition", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Purify & Dry IL (Protocol 1)\nVerify Reagent Quality", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMixing; CheckMixing -> CheckTemp [label="Yes"]; CheckMixing -> Sol_Mixing [label="No"]; Sol_Mixing -> Success;
CheckTemp -> CheckPurity [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; Sol_Temp -> Success;
CheckPurity -> Success [label="Yes"]; CheckPurity -> Sol_Purity [label="No"]; Sol_Purity -> Success; } .enddot Caption: Troubleshooting workflow for low reaction yield upon scale-up.
By systematically addressing these potential failure points—mass transfer, heat transfer, and material purity—you can successfully translate your small-scale laboratory success into a robust and reliable large-scale process.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
da Silva, P. K. R., et al. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. Molecules, 24(11), 2084. Retrieved from [Link]
-
Indian Academy of Sciences. (2011). [Bmim]PF6/RuCl3·xH2O: a novel and recyclable catalytic system for the oxidative coupling of β-naphthols. Retrieved from [Link]
-
RoCo Global. (n.d.). This compound, 99%. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). InBr3–[bmim]PF6: a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Effect of Enhanced Mass Transfer on Side Reactions in Capillary Microreactors during High‐Temperature Synthesis of an Ionic Liquid. Retrieved from [Link]
-
MDPI. (2018). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Ionic Liquid [Bmim]PF6 Plasticize Polylactic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the solubility parameter δ2 of [bmim][PF6] from eq 8. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of CO in the ionic liquid [bmim][PF6]. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). New recyclable catalytic system: PdCl2-Dppc+ PF6−-[bmim][PF6] for the Suzuki coupling reaction. Retrieved from [Link]
-
American Chemical Society. (2005). Solubility of CO2, CO, and H2 in the Ionic Liquid [bmim][PF6] from Monte Carlo Simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). [Bmim]PF6/RuCl3×xH2O: A Novel and Recyclable Catalytic System for the Oxidative Coupling of β-Naphthols. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]
-
American Chemical Society. (2006). Coexistence of Liquid and Solid Phases of Bmim-PF6 Ionic Liquid on Mica Surfaces at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Water Content on the Solubility of CO 2 in the Ionic Liquid [bmim][PF 6 ]. Retrieved from [Link]
-
ScienceDirect. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Buty-l3-methylimidazolium Hexafluorophosphate. Retrieved from [Link]
-
American Chemical Society. (2020). Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis. Retrieved from [Link]
-
MDPI. (2023). From Academia to Industry: Criteria for Upscaling Ionic Liquid-Based Thermo-Electrochemical Cells for Large-Scale Applications. Retrieved from [Link]
-
Shodhbhagirathi @ IITR. (n.d.). SYNTHESIS OF [BMIM][PF6] AND ITS APPLICATION IN LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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TechConnect. (n.d.). Ionic Liquids as Heat Transfer Medium. Retrieved from [Link]
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Boron Specialty. (n.d.). This compound: A Versatile Ionic Liquid for Research. Retrieved from [Link]
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MDPI. (2019). A Critical Review on the Development of Ionic Liquids-Based Nanofluids as Heat Transfer Fluids for Solar Thermal Energy. Retrieved from [Link]
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American Chemical Society. (2021). Possible New Heat Transfer Fluid: The IoNanofluid of 1-Ethyl-3-methylimidazolium Dicyanamide + Nano-Titanium Oxide Studying Its Thermal Conductivity and Viscosity. Retrieved from [Link]
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ResearchGate. (2023). From Academia to Industry: Criteria for Upscaling Ionic Liquid-Based Thermo-Electrochemical Cells for Large-Scale Applications. Retrieved from [Link]
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ResearchGate. (2003). [Bmim]PF6 and BF4 Ionic Liquids as Novel and Recyclable Reaction Media for Aromatic Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Viscosity of ionic liquid mixtures of 1-alkyl-3-methylimidazolium hexafluorophosphate + CO 2. Retrieved from [Link]
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PubMed. (2019). Synthesis and optimization of polyurethane microcapsules containing [BMIm]PF6 ionic liquid lubricant. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvents on reaction yield: [BMIM][PF 6 ] (1), [HMIM][PF 6 ] (2), [OMIM][PF 6 ] (3), DEF (4), and DMSO (5). Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
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Royal Society of Chemistry. (2002). Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol–a green solution for dissolving 'hydrophobic' ionic liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1Butyl3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to [BnMIM][PF6] and [BMIM][PF6] for Electrochemical Applications
For researchers, scientists, and drug development professionals navigating the landscape of ionic liquids for electrochemical applications, the choice of electrolyte can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of two popular imidazolium-based ionic liquids: 1-benzyl-3-methylimidazolium hexafluorophosphate, [BnMIM][PF6], and 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF6]. By examining their fundamental electrochemical properties, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific needs.
Introduction: A Tale of Two Cations
[BMIM][PF6] is one of the most extensively studied room-temperature ionic liquids, lauded for its wide electrochemical window, reasonable ionic conductivity, and hydrophobicity.[1][2][3] Its butyl substituent on the imidazolium ring strikes a balance between mobility and stability. In contrast, [BnMIM][PF6] features a benzyl group, introducing aromaticity and greater steric bulk to the cation. This structural modification significantly impacts the physicochemical and electrochemical behavior of the ionic liquid, presenting a different set of advantages and disadvantages for electrochemical applications.[4]
At a Glance: Key Physicochemical and Electrochemical Properties
A direct comparison of the key properties of [BnMIM][PF6] and [BMIM][PF6] reveals the tangible impact of the cation structure. The data presented below is a synthesis of reported values from various sources. It is crucial to note that properties like viscosity and conductivity are highly sensitive to purity, water content, and temperature.
| Property | [BnMIM][PF6] | [BMIM][PF6] | Rationale for Difference |
| Molar Mass ( g/mol ) | 318.20[5] | 284.18[1] | The benzyl group is larger and heavier than the butyl group. |
| Density (g/cm³ at 25 °C) | ~1.3 - 1.4 (estimated) | 1.37[1] | The larger benzyl group can lead to less efficient packing, though the increased mass might offset this. Experimental data for [BnMIM][PF6] is not readily available. |
| Viscosity (mPa·s at 25 °C) | Expected to be higher | 310[4] | The bulkier benzyl group and potential for π-π stacking interactions increase intermolecular forces, leading to higher viscosity. |
| Ionic Conductivity (mS/cm at 20-25 °C) | Expected to be lower | 1.37 (at 20 °C)[6][7] | Higher viscosity and the larger size of the [BnMIM]⁺ cation impede ion mobility, resulting in lower conductivity. Studies on similar benzyl-substituted imidazolium ILs show lower ionic conductivity compared to their alkyl-substituted counterparts.[4] |
| Electrochemical Window (V) | Expected to be comparable | ~4.0 - 4.5[2][8] | The electrochemical window is primarily determined by the oxidation of the anion ([PF6]⁻) and the reduction of the cation. While the benzyl group's aromaticity might slightly alter the reduction potential, a significant deviation from [BMIM][PF6] is not generally expected. |
Delving Deeper: A Mechanistic Understanding
The seemingly simple substitution of a butyl group with a benzyl group induces a cascade of changes in the ionic liquid's properties, with significant implications for its electrochemical performance.
The Influence of the Cation: Steric Hindrance and Aromaticity
The larger size of the benzyl group in [BnMIM][PF6] compared to the butyl group in [BMIM][PF6] is a primary driver of their differing properties. This increased steric bulk leads to stronger van der Waals interactions and can also introduce π-π stacking between the aromatic rings of adjacent cations. These enhanced intermolecular forces are the principal reason for the expected higher viscosity of [BnMIM][PF6].
According to the Stokes-Einstein equation, ionic mobility is inversely proportional to viscosity. Therefore, the higher viscosity of [BnMIM][PF6] directly translates to lower ionic conductivity, as the movement of both the [BnMIM]⁺ cation and the [PF6]⁻ anion is impeded. This is a critical consideration for applications requiring high current densities, such as high-power batteries and supercapacitors.
The aromatic nature of the benzyl group can also influence the solvation of redox species and their interaction with electrode surfaces. The π-system of the benzyl group can engage in specific interactions with aromatic analytes or electrode materials with graphitic structures.
Experimental Protocols for Electrochemical Characterization
To ensure the validity and reproducibility of electrochemical data, rigorous experimental protocols are paramount. The following sections detail the synthesis, purification, and key electrochemical characterization techniques for these ionic liquids.
Synthesis and Purification: The Foundation of Accurate Measurements
Impurities, particularly water and halide ions from the synthesis process, can dramatically affect the electrochemical window and other properties of ionic liquids.
Synthesis of [BMIM][PF6] and [BnMIM][PF6]:
A common synthetic route involves a two-step process:
-
Quaternization: 1-methylimidazole is reacted with either 1-chlorobutane (for [BMIM]Cl) or benzyl chloride (for [BnMIM]Cl). This reaction is typically carried out in a suitable solvent or neat at elevated temperatures.
-
Anion Metathesis: The resulting imidazolium chloride salt is then reacted with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6), in a solvent like acetone or water. The desired ionic liquid, being hydrophobic, will phase-separate or can be extracted.
Purification Protocol:
-
Washing: The synthesized ionic liquid should be washed multiple times with deionized water to remove residual halide salts and other water-soluble impurities. Due to the hydrophobic nature of [PF6]⁻ based ionic liquids, they will form a separate phase from water.
-
Drying: The presence of water can significantly narrow the electrochemical window. The ionic liquid should be dried under high vacuum (e.g., <0.1 mbar) at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours) to remove residual water. The water content should be verified using Karl Fischer titration to be below a few tens of parts per million (ppm).
-
Decolorization: If the ionic liquid is colored, it can be treated with activated charcoal to remove colored impurities. The mixture is stirred for several hours, and the charcoal is subsequently removed by filtration.
Cyclic Voltammetry (CV): Probing the Electrochemical Window
Cyclic voltammetry is an essential technique for determining the electrochemical stability window of an electrolyte.
Experimental Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrodes:
-
Working Electrode: A polished glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver wire or a silver/silver ion (Ag/Ag⁺) electrode in a separate compartment with a salt bridge. It is crucial to use a reference electrode that is stable in the ionic liquid. Alternatively, an internal reference standard like ferrocene can be used.[9][10]
-
Counter Electrode: A platinum wire or mesh with a large surface area.
-
-
Electrochemical Cell: A gas-tight cell that allows for purging with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture.
Procedure:
-
Place the ionic liquid in the electrochemical cell and purge with an inert gas for at least 30 minutes.
-
Immerse the electrodes in the ionic liquid.
-
Record a cyclic voltammogram starting from the open-circuit potential and scanning towards both positive (anodic) and negative (cathodic) potentials. The scan rate is typically between 20 and 100 mV/s.
-
The electrochemical window is determined by the potential limits at which a significant increase in current is observed, corresponding to the oxidation of the anion and the reduction of the cation. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits.
Electrochemical Impedance Spectroscopy (EIS): Quantifying Ionic Conductivity
Electrochemical impedance spectroscopy is a powerful technique for measuring the ionic conductivity of an electrolyte.
Experimental Setup:
-
Impedance Analyzer: A potentiostat with a frequency response analyzer module.
-
Conductivity Cell: A two-electrode cell with two parallel platinum electrodes of a known area and separation distance.
Procedure:
-
Fill the conductivity cell with the ionic liquid, ensuring no air bubbles are trapped between the electrodes.
-
Connect the cell to the impedance analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance).
-
The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is then calculated using the formula: σ = d / (A * Rb), where 'd' is the distance between the electrodes and 'A' is the area of the electrodes.
Conclusion: Selecting the Right Tool for the Job
The choice between [BnMIM][PF6] and [BMIM][PF6] for electrochemical applications is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
-
[BMIM][PF6] is a well-characterized, all-around performer with a good balance of ionic conductivity, viscosity, and a wide electrochemical window. It is an excellent choice for a wide range of applications, especially where high ionic mobility is desired.
-
[BnMIM][PF6] , with its benzyl substituent, offers higher thermal stability but at the cost of lower ionic conductivity and higher viscosity.[4] Its aromatic character may be advantageous in applications involving specific interactions with aromatic analytes or electrode materials. It could also be a candidate for applications where a more viscous medium is preferred, such as in certain types of sensors or gel electrolytes.
Ultimately, the detailed comparison and experimental protocols provided in this guide should serve as a valuable resource for researchers to understand the trade-offs between these two ionic liquids and to select the optimal electrolyte for their electrochemical endeavors.
References
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Hultgren, V. M., Mariotti, A. W. A., Bond, A. M., & Wedd, A. G. (2002). Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6]. Analytical Chemistry, 74(13), 3151–3156. [Link]
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Salman, M., Lee, J. W., Lee, S. H., Lee, M. H., Pham, V. D., Kim, M.-S., Cho, D., & Lee, H. J. (2024). A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. Heliyon, 10(2), e24305. [Link]
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Magee, J. W., Qian, S., O'Harra, K. E., Dennis, G. P., Noble, R. D., & Bara, J. E. (2019). 110th Anniversary: Properties of Imidazolium-Based Ionic Liquids Bearing Both Benzylic and n-Alkyl Substituents. Industrial & Engineering Chemistry Research, 58(38), 17956–17964. [Link]
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Fan, W., Zhou, F., & Liu, W. (2008). Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid. Journal of Solution Chemistry, 37(9), 1237–1248. [Link]
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UTPedia. (2017, January 25). Electrochemical Window of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. Retrieved from [Link]
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Evans, R. G., Klymenko, O. V., Saddoughi, S. A., Hardacre, C., & Compton, R. G. (2004). Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. Journal of The Electrochemical Society, 151(3), E103. [Link]
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ResearchGate. (n.d.). Dependence of the specific conductivity (k) of (A) [BMIM][PF 6 ]-and... Retrieved from [Link]
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ResearchGate. (n.d.). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1Butyl3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
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ResearchGate. (n.d.). Walden plot showing the classification of ionic liquids into... Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. Retrieved from [Link]
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Wiley Online Library. (2020). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. [Link]
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ResearchGate. (n.d.). A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. Retrieved from [Link]
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C&EN. (2021). The Role of BMIM-PF6 in Advanced Chemical Synthesis and Research. [Link]
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A Senior Application Scientist's Guide to Imidazolium-Based Ionic Liquids: A Performance Comparison Centered on 1-Benzyl-3-methylimidazolium hexafluorophosphate
Introduction: Navigating the Landscape of Ionic Liquids
To the researchers, scientists, and drug development professionals pioneering new frontiers, the choice of solvent is paramount. For decades, volatile organic compounds (VOCs) were the default, despite their inherent environmental and safety drawbacks. The advent of Ionic Liquids (ILs) marked a paradigm shift, offering a class of solvents with negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] These "designer solvents," composed entirely of ions, have found applications in fields as diverse as electrochemistry, catalysis, and biotechnology.[2][3]
This guide provides an in-depth performance analysis of a versatile and increasingly important IL: 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bzmim][PF6]) .[1] Its unique structure, featuring an aromatic benzyl group on the imidazolium cation, imparts distinct properties that we will explore in detail. To provide a robust and practical comparison, we will benchmark [Bzmim][PF6] against a curated selection of other widely used imidazolium-based ILs. By systematically varying the cation's alkyl substituent and the counter-anion, we will elucidate the critical structure-property relationships that govern performance in key applications. Our objective is to equip you with the experimental data and field-proven insights necessary to select the optimal ionic liquid for your research and development endeavors.
The Comparative Cohort: Understanding Cation and Anion Influence
The properties of an ionic liquid are not defined by a single component, but by the synergistic interaction between its cation and anion. To understand the unique performance characteristics of [Bzmim][PF6], we have selected four other imidazolium-based ILs for comparison. This cohort allows for a systematic evaluation of how cation alkyl chain length and anion identity modulate the IL's fundamental properties.
Visualizing the Building Blocks
Caption: Structural components of the ionic liquids under comparison.
Our comparative lineup is as follows:
-
[Bzmim][PF6] (this compound): Our subject IL, featuring a benzyl group on the cation.[4]
-
[Bmim][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate): A benchmark IL, allowing for direct comparison of a benzyl versus a standard butyl group.[5]
-
[Hmim][PF6] (1-Hexyl-3-methylimidazolium hexafluorophosphate): Illustrates the effect of a longer alkyl chain on the cation, which typically increases viscosity and hydrophobicity.[6]
-
[Bzmim][BF4] (1-Benzyl-3-methylimidazolium tetrafluoroborate): Anion comparison. The tetrafluoroborate anion is smaller than hexafluorophosphate, influencing properties like viscosity and melting point.[7]
-
[Bzmim][Tf2N] (1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide): Anion comparison. The [Tf2N]⁻ anion is larger, more hydrophobic, and known for conferring high thermal and electrochemical stability.[8]
Head-to-Head Performance: Physicochemical Properties
The utility of an ionic liquid is fundamentally dictated by its physical and chemical properties. The following table summarizes key experimental data for our comparative cohort, providing a quantitative basis for performance evaluation.
| Property | [Bzmim][PF6] | [Bmim][PF6] | [Hmim][PF6] | [Bzmim][BF4] | [Bzmim][Tf2N] |
| Molecular Wt. ( g/mol ) | 318.20[4] | 284.19[9] | 312.24[6] | 260.04 | 453.38 |
| Melting Point (°C) | 130 - 135[3][10] | -8[5] | -61[6] | N/A | 23 |
| Density (g/cm³) | N/A | ~1.37 @ 20°C[9] | 1.30 @ 23°C[6] | N/A | 1.49 @ 25°C |
| Viscosity (cP @ Temp) | N/A | 267-310 @ 20°C[9] | 465 @ 25°C[6] | N/A | 350 @ 20°C |
| Conductivity (mS/cm @ Temp) | N/A | 1.37 @ 20°C[11] | 0.80 @ 30°C[6] | N/A | 0.62 @ 20°C |
| Electrochemical Window (V) | N/A | ~4.0 - 4.5[9][12] | 5.5[13] | N/A | 4.5 |
| Thermal Stability (Td, °C) | >200 (General) | >200[11] | N/A | N/A | ~270[14] |
N/A: Data not consistently available in the searched literature.
Analysis of Structure-Property Relationships
-
Cation Effect ([Bzmim]+ vs. [Bmim]+ vs. [Hmim]+):
-
Melting Point: The significantly higher melting point of [Bzmim][PF6] (130-135 °C) compared to its alkyl-substituted counterparts, [Bmim][PF6] (-8 °C) and [Hmim][PF6] (-61 °C), is a critical distinction.[3][5][6][10] This suggests strong intermolecular forces, likely due to π-π stacking interactions from the aromatic benzyl groups, leading to a more ordered, crystalline solid state at room temperature. This makes [Bzmim][PF6] a high-melting point ionic liquid, whereas the others are room-temperature ionic liquids (RTILs).
-
Viscosity & Conductivity: As the alkyl chain length increases from butyl ([Bmim]+) to hexyl ([Hmim]+), the viscosity increases significantly (from ~310 cP to 465 cP), and conductivity decreases.[6][9] This is a direct result of stronger van der Waals forces and increased steric hindrance, which impede ion mobility. While data for [Bzmim][PF6] is sparse, the bulky benzyl group is also expected to contribute to higher viscosity compared to [Bmim][PF6].
-
-
Anion Effect ([PF6]⁻ vs. [BF4]⁻ vs. [Tf2N]⁻):
-
Stability: The hexafluorophosphate ([PF6]⁻) anion is known to be susceptible to hydrolysis, especially in the presence of water, which can produce hydrofluoric acid (HF).[9][15] This is a crucial consideration for applications in non-inert atmospheres. The bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) anion is generally much more hydrolytically and thermally stable.[14] A study on [Bzmim][Tf2N] showed it enters a runaway reaction only when temperatures exceed 270 °C.[14][16]
-
Viscosity and Density: The large, flexible structure of the [Tf2N]⁻ anion in [Bzmim][Tf2N] results in a high viscosity (350 cP) and density (1.49 g/cm³). This anion disrupts efficient packing of the cations, but its size and conformational freedom can hinder fluid flow.
-
Electrochemical Window: The anion plays a dominant role in determining the anodic limit of the electrochemical window.[17] Both [PF6]⁻ and [Tf2N]⁻ are known to provide wide electrochemical windows (4.0 V or greater), making them suitable for energy storage applications.[9]
-
Performance in Key Scientific Applications
The distinct physicochemical properties of [Bzmim][PF6] and its counterparts translate into specialized performance advantages across various research domains.
-
Electrochemistry: Due to their wide electrochemical stability windows and good ionic conductivity, imidazolium-based ILs are excellent candidates for electrolytes in batteries and supercapacitors.[2][18] The high thermal stability of ILs like [Bzmim][PF6] and [Bzmim][Tf2N] can contribute to safer and more durable electrochemical devices.[2][14] For example, [Bmim][PF6] has been extensively investigated as both a solvent and electrolyte in electrochemical CO2 reduction and energy storage systems.[18][19] The choice of anion is critical; while [PF6]⁻ provides a wide window, its potential for hydrolysis must be managed in moisture-sensitive systems like lithium-ion batteries.[9][12]
-
Green Chemistry & Catalysis: A primary driver for IL adoption is their role as environmentally benign solvents that can replace hazardous VOCs.[2][20] [Bzmim][PF6] and related ILs are utilized as reaction media that can enhance reaction efficiency and selectivity.[2] Their negligible vapor pressure reduces air pollution and their tunable solubility facilitates simpler product separation and catalyst recycling.[1][20] For instance, [Bmim][PF6] has been successfully used as a medium for various catalytic reactions, including ring-closing metathesis and the oxidation of aldehydes.[21] The hydrophobic nature of [PF6]⁻-based ILs is particularly advantageous for creating biphasic systems with aqueous solutions, simplifying work-up procedures.[9][22]
-
Material Science & Nanotechnology: The ability of ILs to dissolve a wide array of organic and inorganic compounds makes them valuable in materials synthesis.[2] [Bzmim][PF6] can act as a solvent, template, or stabilizer in the synthesis of novel materials like advanced polymers and nanoparticles.[2] This controlled synthesis is vital for developing next-generation technologies in areas like drug delivery and advanced coatings.[3]
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, standardized protocols are essential. Here, we provide step-by-step methodologies for two key experiments used to characterize the performance of ionic liquids.
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines the measurement of an ionic liquid's decomposition temperature (Td), a critical indicator of its thermal stability.
Caption: Workflow for determining thermal stability using TGA.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the desired ionic liquid into a clean, tared TGA crucible (ceramic or platinum). It is critical to ensure the IL has been thoroughly dried under vacuum to remove any residual water or synthesis solvents, as these can interfere with the measurement.
-
Instrument Configuration: Place the crucible onto the TGA balance. Seal the furnace and begin purging with a high-purity inert gas (e.g., Nitrogen or Argon) at a consistent flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Thermal Method:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).
-
Program the instrument to heat the sample at a linear rate, commonly 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: The output is a thermogram plotting the percentage of initial mass versus temperature. The decomposition temperature (Td) is typically reported as the "onset temperature," which is the intersection of the baseline tangent with the tangent of the mass loss curve. This value represents the temperature at which significant thermal degradation begins.
Protocol 2: Determination of Electrochemical Window via Cyclic Voltammetry (CV)
This protocol determines the voltage range over which the ionic liquid is electrochemically stable, a crucial parameter for its use in electrochemical devices.
Caption: Workflow for determining the electrochemical window using CV.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode configuration is used.
-
Working Electrode (WE): An inert material such as a glassy carbon or platinum disk electrode. The electrode should be polished to a mirror finish before each experiment.
-
Counter Electrode (CE): A high surface area material, typically a platinum wire or gauze.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver wire, is often used in neat ILs. Its potential can be calibrated against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[23]
-
-
Execution: All measurements must be performed in an inert atmosphere (e.g., inside a glovebox) to exclude oxygen and water, which have their own electrochemical signals.
-
The polished WE, CE, and RE are immersed in the dry ionic liquid.
-
Using a potentiostat, the potential of the WE is swept from the open-circuit potential towards negative values at a set scan rate (e.g., 50-100 mV/s) until a sharp increase in current is observed. This indicates the reduction of the cation and defines the cathodic limit .
-
A separate scan is performed from the open-circuit potential towards positive values until a sharp current increase signifies the oxidation of the anion, defining the anodic limit .
-
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits. These limits are typically defined as the potential at which the current density reaches a specific threshold (e.g., 0.5 or 1.0 mA/cm²).
Conclusion and Future Outlook
This guide has systematically compared the performance of this compound against key structural analogues. Our analysis reveals that [Bzmim][PF6] is a high-melting point ionic liquid, a characteristic driven by the strong intermolecular forces of its benzyl group. This distinguishes it from common RTILs like [Bmim][PF6] and [Hmim][PF6]. While the [PF6]⁻ anion provides a wide electrochemical window, its susceptibility to hydrolysis is a critical consideration that may favor the use of more robust anions like [Tf2N]⁻ in certain applications.
The selection of an ionic liquid is a multi-faceted decision that must be guided by experimental data. The choice between a benzyl- or alkyl-substituted cation, or a [PF6]⁻, [BF4]⁻, or [Tf2N]⁻ anion, will profoundly impact the melting point, viscosity, stability, and ultimately, the success of your application. By understanding these fundamental structure-property relationships, researchers can more effectively harness the remarkable potential of these designer solvents to drive innovation in sustainable chemistry, energy storage, and materials science.
References
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1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia. (URL: [Link])
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This compound: A Versatile Ionic Liquid for Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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BMIM PF6 in Electrochemistry: Source High-Quality Ionic Liquids - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Solubility of oxygen in the ionic liquid [bmim][PF6]: Experimental and molecular simulation results - INIS-IAEA. (URL: [Link])
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1-butyl-3-methylimidazolium hexafluorophosphate – Knowledge and References. (URL: [Link])
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Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi - ScienceDirect. (URL: [Link])
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1-Butyl-3-methylimidazolium hexafluorophosphate | C8H15F6N2P - PubChem. (URL: [Link])
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Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. (URL: [Link])
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1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99% - RoCo Global. (URL: [Link])
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1-Hexyl-3-methylimidazolium hexafluorophosphate, >99% - RoCo Global. (URL: [Link])
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1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - PubChem. (URL: [Link])
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1-Hexyl-3-methylimidazolium hexafluorophosphate, >99% | IoLiTec. (URL: [Link])
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Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field - MDPI. (URL: [Link])
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(PDF) [BMIm][PF6]/silicon oil/multi-walled carbon nanotubes paste electrode: Electrochemical properties and application for lead and cadmium ion determinations - ResearchGate. (URL: [Link])
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Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior - ResearchGate. (URL: [Link])
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BMIM-PF6 in Electrochemistry: A Superior Electrolyte Choice - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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(PDF) Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field - ResearchGate. (URL: [Link])
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This compound, 99% - RoCo Global. (URL: [Link])
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Crystal structure of 1-benzyl-3-methyl-1H-imidazolium hexafluoridophosphate - PMC - NIH. (URL: [Link])
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Catalytic activities of fungal oxidases in hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate-based microemulsion - PubMed. (URL: [Link])
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Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6] - PubMed. (URL: [Link])
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BMIM PF6 1-Butyl-3-MethylImidazolium hexaFluoroPhosphate. (URL: [Link])
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1-Benzyl-3-methylimidazolium trifluoromethanesulfonate | C12H13F3N2O3S - PubChem. (URL: [Link])
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Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. (URL: [Link])
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1-Butyl-3-methylimidazolium-hexafluorophosphate, C8H15F6N2P, 174501-64-5, BMIM-PF6. (URL: [Link])
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - MDPI. (URL: [Link])
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Unlocking Green Chemistry: The Role of 1-Butyl-3-methylimidazolium Hexafluorophosphate in Sustainable Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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This compound | C11H13F6N2P - PubChem. (URL: [Link])
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Molecular dynamics simulation of the electrochemical interface between a graphite surface and the ionic liquid [BMIM][PF6] - RSC Publishing. (URL: [Link])
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Electrochemical Window of 1-Butyl-3-Methylimidazolium Hexafluorophosphate - UTPedia. (URL: [Link])
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Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed. (URL: [Link])
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The Synthesis and Chemical Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Understanding Ionic Liquids: A Deep Dive into 1-Butyl-3-Methylimidazolium Tetrafluoroborate (BMIMBF4) - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC - NIH. (URL: [Link])
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A Researcher's Guide to the Toxicity of Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Once heralded as "green solvents" due to their negligible vapor pressure, imidazolium-based ionic liquids (ILs) are now understood to possess a nuanced and structure-dependent toxicity profile.[1][2] Their expanding use in synthesis, catalysis, and drug delivery necessitates a deeper, evidence-based understanding of their potential biological impact. This guide provides a comparative analysis of their toxicity, grounded in experimental data, to inform safer design and application.
The Primary Target: A Compromised Cell Membrane
The fundamental mechanism of imidazolium IL toxicity is the disruption of the plasma membrane's barrier properties.[3][4] Unlike substances that need to enter the cytoplasm to act, many imidazolium ILs exert their primary toxic effect by compromising membrane integrity.[3][4][5] This disruption can lead to a cascade of downstream events, including the production of reactive oxygen species (ROS), mitochondrial damage, and ultimately, inhibition of cell proliferation and apoptosis.[5][6]
Microstructural analyses have revealed that exposure to certain imidazolium ILs causes visible cell membrane breakage, swollen mitochondria, and a disorganized cytoskeleton.[5] This membrane-centric mechanism underscores the importance of lipophilicity in determining an IL's toxic potential.
Deconstructing Toxicity: The Role of Cation and Anion
The toxicity of an ionic liquid is not monolithic; it is a function of its constituent cation and anion. However, extensive research has shown that for imidazolium-based ILs, the cation's structure, particularly the length of its alkyl side chain, is the principal driver of toxicity .[1][7]
The "Alkyl Chain Effect"
A consistent and well-documented trend is that toxicity increases with the length of the alkyl chain (—(CH₂)ₙ—CH₃) on the imidazolium ring.[1][6][8][9] This is directly linked to the molecule's lipophilicity (its ability to dissolve in fats and lipids).
-
Short Chains (e.g., n=2-4): ILs like 1-ethyl-3-methylimidazolium ([C₂mim]) and 1-butyl-3-methylimidazolium ([C₄mim]) are generally less toxic.
-
Long Chains (e.g., n=8-12): ILs such as 1-octyl-3-methylimidazolium ([C₈mim]) and 1-dodecyl-3-methylimidazolium ([C₁₂mim]) demonstrate significantly higher toxicity across various organisms.[8]
This "side-chain effect" is attributed to the enhanced ability of longer, more lipophilic alkyl chains to intercalate into and disrupt the phospholipid bilayer of cell membranes.[7] Studies on zebrafish have shown that [C₁₂mim]NO₃ is the most toxic in a series, while [C₂mim]NO₃ is the least toxic.[8] This trend holds true in bacteria, aquatic invertebrates, and cell cultures.[1][6][10]
The Anion's Secondary Role
While the cation takes center stage, the anion is not merely a spectator. Its contribution to toxicity is generally considered secondary but can be significant.[1][10][11] Studies comparing various anions (e.g., Cl⁻, Br⁻, BF₄⁻, PF₆⁻) paired with the same imidazolium cation have found that toxicity is primarily related to the cation.[8][10] However, some research on maize seedlings indicated that an IL with a BF₄⁻ anion was more toxic than one with a Cl⁻ anion.[12] The anion can influence the overall physicochemical properties of the IL, such as its stability and hydrophobicity, which can indirectly affect its biological interactions.
Quantifying Toxicity: A Comparative Data Overview
Toxicity is typically quantified using metrics like EC₅₀ (the concentration that affects 50% of the population) or LC₅₀ (the concentration that is lethal to 50% of the population). Lower values indicate higher toxicity. The following table summarizes representative toxicity data for common imidazolium-based ILs against various organisms.
| Ionic Liquid (IL) | Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| [C₄mim][Cl] (1-butyl-3-methylimidazolium chloride) | Daphnia magna | LC₅₀ | 8.03 - 19.91 | [10] |
| [C₆mim][Cl] (1-hexyl-3-methylimidazolium chloride) | Zebrafish | LC₅₀ | ~10-100 (estimated) | [8] |
| [C₈mim][Cl] (1-octyl-3-methylimidazolium chloride) | Daphnia magna | LC₅₀ | 0.00004 mM (~0.009 mg/L) | [2] |
| [C₁₀mim][Cl] (1-decyl-3-methylimidazolium chloride) | HeLa cells | — | Causes membrane damage | [5] |
| [C₄mim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) | E. coli | — | More toxic than [C₂mim][BF₄] | [1] |
| [C₂mim][CH₃SO₃] (1-ethyl-3-methylimidazolium methanesulfonate) | Aliivibrio fischeri | EC₅₀ | 14,083 | [1] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Toxicity Assessment
Reliable toxicity data hinges on standardized and reproducible experimental protocols. The Microtox® bioassay, which measures the inhibition of bioluminescence in the bacterium Aliivibrio fischeri, is a common, rapid, and cost-effective method for screening IL ecotoxicity.[13][14]
Workflow for a Standard Ecotoxicity Bioassay
The following diagram illustrates a typical workflow for assessing the acute toxicity of an ionic liquid using a model organism.
Caption: General workflow for ionic liquid toxicity testing.
Detailed Protocol: Acute Toxicity Test using Aliivibrio fischeri (Microtox® Assay)
This protocol is a generalized version for determining the EC₅₀ of an imidazolium-based IL.
-
Reagent and Culture Preparation:
-
Prepare a stock solution of the test ionic liquid in a suitable solvent (e.g., ultrapure water). The solvent should be non-toxic to the test organism at the concentrations used.
-
Rehydrate the freeze-dried Aliivibrio fischeri bacteria according to the supplier's instructions. Maintain the bacterial suspension at the recommended temperature (e.g., 15°C).
-
-
Preparation of Test Dilutions:
-
Perform a series of dilutions of the IL stock solution to create a range of test concentrations. A geometric series is often used.
-
Include a negative control (diluent only) to measure baseline bioluminescence.
-
-
Exposure:
-
Dispense a set volume of the bacterial suspension into each test cuvette.
-
Take an initial reading of bioluminescence (I₀) for each cuvette before adding the toxicant.
-
Add the prepared IL dilutions to the corresponding cuvettes.
-
-
Incubation and Measurement:
-
Incubate the cuvettes for a specified period (e.g., 5, 15, and 30 minutes) at a constant temperature.
-
After each incubation period, measure the final bioluminescence (Iₜ) of each sample.
-
-
Data Analysis:
-
Calculate the percent inhibition of luminescence for each concentration compared to the negative control.
-
Plot the percent inhibition against the logarithm of the IL concentration.
-
Use a statistical method (e.g., Probit analysis) to determine the EC₅₀ value—the concentration that causes a 50% reduction in bioluminescence.
-
Designing Safer Ionic Liquids: The Path Forward
The clear structure-activity relationships, particularly the alkyl chain effect, provide a rational basis for designing safer, "benign-by-design" ionic liquids.[15] Predictive in silico methods like Quantitative Structure-Activity Relationship (QSAR) models are becoming crucial tools for estimating the toxicity of novel ILs before they are synthesized, saving time and resources.[15][16][17] These models use molecular descriptors to build mathematical correlations between a chemical's structure and its biological activity, helping to identify features that contribute to toxicity.[16][17]
Key strategies for reducing the toxicity of imidazolium-based ILs include:
-
Limiting Alkyl Chain Length: Keeping the alkyl substituent short is the most effective strategy.
-
Introducing Functional Groups: Incorporating ether or ester groups into the alkyl chain can sometimes decrease toxicity.[2]
-
Cation Head Group Modification: Exploring alternatives to the imidazolium core, such as cholinium-based ILs, which are known for their low toxicity and biodegradability, can be a viable approach.[7][18]
By integrating toxicological screening early in the design phase, the scientific community can harness the unique benefits of ionic liquids while mitigating their potential environmental and biological risks.
References
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- Zhao, X., et al. (2017). The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). PubMed.
- Alharthi, A. M., et al. (n.d.). QSAR modelling of enzyme inhibition toxicity of ionic liquid based on chaotic spotted hyena optimization algorithm. Taylor & Francis Online.
- Paduszyński, K., & Domańska, U. (n.d.). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry (RSC Publishing).
- Zhang, C., et al. (2021). New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. PubMed.
- Makarov, S. S., et al. (n.d.). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow).
- Wang, J., et al. (2013). Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response. PubMed.
- Khan, A. S., et al. (2020). Effect of imidazolium's ionic liquids with different anions and alkyl chain length on phytotoxicity and biochemical analysis of maize seedling. ResearchGate.
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Electrochemical stability of [BnMIM][PF6] compared to traditional electrolytes
An In-Depth Comparative Guide to the Electrochemical Stability of [BnMIM][PF6] and Traditional Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient and safer energy storage and electrochemical systems, the choice of electrolyte is paramount. While traditional organic carbonate-based electrolytes have long been the industry standard, their inherent volatility and flammability present significant safety challenges. This guide provides a detailed comparison of 1-Benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]), a promising ionic liquid, against these conventional electrolytes, focusing on the critical performance metric of electrochemical stability.
The Central Role of Electrochemical Stability
An electrolyte's primary function is to transport ions between the anode and cathode, but its stability dictates the operational boundaries, lifespan, and safety of an entire electrochemical device. The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains inert, avoiding decomposition through oxidation at the cathode or reduction at the anode.[1][2] A wider ESW is a fundamental requirement for developing high-voltage, high-energy-density devices like next-generation lithium-ion batteries.[3] Beyond the ESW, thermal stability is a critical safety parameter, as electrolyte breakdown at elevated temperatures can lead to catastrophic device failure.[4]
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as compelling alternatives to traditional electrolytes.[5] Composed entirely of ions, they possess unique properties such as negligible vapor pressure, non-flammability, and high thermal stability, directly addressing the core safety issues of their organic counterparts.[5][6]
Head-to-Head Comparison: [BnMIM][PF6] vs. Traditional Organic Carbonates
This section dissects the key performance and safety metrics of [BnMIM][PF6] and a typical traditional electrolyte (e.g., 1M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
Structural and Inherent Properties
-
[BnMIM][PF6]: This ionic liquid consists of a 1-Benzyl-3-methylimidazolium ([BnMIM]⁺) cation and a hexafluorophosphate ([PF6]⁻) anion. Its purely ionic constitution is the source of its most significant advantages: extremely low volatility and inherent non-flammability.[7]
-
Traditional Electrolytes: These are typically composed of a lithium salt (e.g., LiPF6) dissolved in a mixture of volatile, flammable organic solvents like EC and DMC.[4][8] This composition makes them a primary contributor to the safety risks, such as fire and explosion, associated with lithium-ion batteries.[9]
Quantitative Performance Metrics
The following table summarizes the key differences based on experimental data for [BnMIM][PF6] and its close, well-studied analogue, 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), compared to standard carbonate-based electrolytes.
| Property | [BnMIM][PF6] / [BMIM][PF6] | Traditional Electrolyte (1M LiPF6 in EC/DMC) | Significance |
| Electrochemical Window (ESW) | ~4.0 - 4.5 V[10][11] | ~4.5 - 5.0 V[2] | Both offer a wide window suitable for many applications. The IL's window is competitive and sufficient for high-performance devices. |
| Thermal Stability (Decomposition T) | >200 °C[11] | Decomposes with salt; solvents are highly volatile. | The IL's high thermal stability dramatically enhances operational safety, especially under abuse conditions or at high temperatures. |
| Flash Point | Non-flammable[5][6] | Low (e.g., DMC: 18°C) | This is the most critical safety advantage of the ionic liquid, eliminating a primary fire risk. |
| Ionic Conductivity (Room Temp.) | ~1.4 mS/cm (for [BMIM][PF6])[11] | ~6 - 11 mS/cm[8][12][13] | Traditional electrolytes exhibit higher conductivity due to their lower viscosity, enabling faster ion transport. This represents a key performance trade-off. |
| Volatility | Negligible vapor pressure[5] | High | The non-volatility of the IL prevents solvent loss and hazardous emissions, improving device longevity and safety. |
Expertise & Experience: Interpreting the Data
The data reveals a clear trade-off. Traditional organic carbonate electrolytes offer superior ionic conductivity due to their low viscosity. This translates to better rate capability and power performance in devices. However, this performance comes at the high cost of safety, as these solvents are both volatile and flammable.
Conversely, [BnMIM][PF6] provides a vastly superior safety profile. Its non-flammability and high thermal stability mitigate the risk of thermal runaway, a critical concern in large-format batteries for electric vehicles and grid storage. While its higher viscosity leads to lower ionic conductivity, this can be acceptable for applications where safety and stability are more critical than maximum power output. The choice, therefore, hinges on the specific demands of the application.
Experimental Protocol: Determination of the Electrochemical Stability Window
The electrochemical stability window is most commonly determined using Cyclic Voltammetry (CV) . This technique involves sweeping the potential of a working electrode and measuring the resulting current to identify the onset of electrolyte oxidation and reduction.[14]
Methodology
-
Preparation (Inert Atmosphere): All steps must be performed in an argon-filled glovebox to exclude atmospheric moisture and oxygen, which can interfere with the measurement and narrow the perceived ESW.[15]
-
Electrochemical Cell Assembly: A three-electrode configuration is standard.[14]
-
Working Electrode (WE): An inert material such as glassy carbon or platinum.
-
Counter Electrode (CE): A platinum wire or mesh.
-
Reference Electrode (RE): A stable reference, such as a silver/silver-ion (Ag/Ag⁺) electrode or a leak-free Ag/AgCl electrode. For ILs, an internal reference standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used for accurate potential calibration.[10][16]
-
-
Electrolyte Preparation: The [BnMIM][PF6] ionic liquid must be of high purity and rigorously dried under vacuum to minimize water content. Trace water can significantly reduce the effective ESW.[17]
-
Instrumentation and Measurement:
-
A potentiostat is used to apply the potential sweep and record the current.[14]
-
The potential is swept from the open-circuit potential first towards the anodic limit (positive scan) and then towards the cathodic limit (negative scan).
-
-
Data Analysis and Trustworthiness:
-
The resulting plot of current vs. potential (a voltammogram) will show a wide region of very low current, which is the stability window.
-
The ESW is defined by the potentials at which the current begins to rise sharply, indicating electrolyte decomposition. These are the anodic and cathodic limits.
-
This protocol is a self-validating system. A stable, flat baseline current within the window confirms the electrolyte's integrity, while the sharp, well-defined current onsets provide clear evidence of the stability limits.
-
Experimental Workflow Diagram
Caption: Workflow for Determining the Electrochemical Stability Window using Cyclic Voltammetry.
Conclusion
The ionic liquid [BnMIM][PF6] presents a compelling case as a safer alternative to traditional organic carbonate electrolytes. Its primary advantages are rooted in its fundamental nature as a salt, affording it non-flammability, negligible volatility, and high thermal stability. While it maintains a wide electrochemical window comparable to conventional systems, its primary drawback is a lower ionic conductivity due to higher viscosity.
For researchers and developers, the selection between these electrolyte classes is a matter of balancing priorities. For applications demanding the highest levels of safety and operational stability, particularly at elevated temperatures, [BnMIM][PF6] is an authoritative choice. For applications where maximizing rate capability and power density is the chief concern, and safety can be managed through engineering controls, traditional electrolytes remain a viable option. The continued development of ionic liquids aims to bridge this gap, offering future electrolytes that provide both elite performance and uncompromising safety.
References
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- RSC Publishing. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies.
- ECS - The Electrochemical Society. Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate.
- MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- National Institutes of Health (NIH). Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications.
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- Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.
- Iolitec. Technical Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate.
- ElectronicsAndBooks. [Bmim]PF6 and BF4 ionic liquids as novel and recyclable reaction media for aromatic amination.
- ACS Publications. Mixing Ionic Liquids Affects the Kinetics and Thermodynamics of the Oxygen/Superoxide Redox Couple in the Context of Oxygen Sensing.
- Xiamen AmoyChem Co., Ltd. This compound: A Versatile Ionic Liquid for Research.
- National Center for Biotechnology Information (NCBI). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes.
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- Energy & Environmental Science (RSC Publishing). Molecularly engineered linear organic carbonates as practically viable nonflammable electrolytes for safe Li-ion batteries.
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The Industrial Chemist's Compass: Navigating the Cost-Benefit Landscape of [BnMIM][PF6]
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of greener, more efficient, and economically viable industrial processes, the class of solvents known as ionic liquids (ILs) has emerged as a compelling, albeit complex, alternative to traditional volatile organic compounds (VOCs). Among the myriad of available ILs, 1-benzyl-3-methylimidazolium hexafluorophosphate, or [BnMIM][PF6], has garnered significant attention for its unique physicochemical properties. This guide provides a comprehensive cost-benefit analysis of integrating [BnMIM][PF6] into industrial workflows, offering a critical comparison with conventional solvents, supported by experimental insights and a transparent evaluation of its economic and environmental implications.
[BnMIM][PF6]: Deconstructing the "Designer Solvent"
[BnMIM][PF6] is a salt with a melting point below 100°C, composed of a 1-benzyl-3-methylimidazolium cation and a hexafluorophosphate anion. This structure imparts several desirable properties, including negligible vapor pressure, high thermal stability, and a tunable solvent environment.[1] These characteristics position it as a potential replacement for hazardous VOCs, promising reduced air pollution and safer handling.[1] Its applications are diverse, spanning electrochemistry, green chemistry, biotechnology, material science, and nanotechnology.[2]
The Synthetic Pathway: A Two-Step Journey
The industrial production of [BnMIM][PF6] is a critical factor in its cost analysis. The synthesis is typically a two-step process:
-
Quaternization: 1-methylimidazole is reacted with benzyl chloride to form the 1-benzyl-3-methylimidazolium chloride intermediate.
-
Anion Exchange: The chloride anion is then exchanged with a hexafluorophosphate anion, commonly from a salt like potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6).
dot
Caption: Cost-benefit trade-off of [BnMIM][PF6].
Performance in the Crucible: A Comparative Look at Key Industrial Reactions
The decision to adopt [BnMIM][PF6] hinges on its performance relative to established industrial solvents. Here, we examine its efficacy in several critical reaction types.
Suzuki and Heck Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry. While traditional methods often rely on solvents like DMF or toluene, the use of ionic liquids can offer significant advantages.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. The choice of solvent can significantly influence the reaction rate and stereoselectivity. Studies have shown that the solvent's hydrogen bond donation ability is a key factor in determining the reactivity and selectivity in Diels-Alder reactions involving dienophiles with hydrogen bond accepting capabilities. [6]While a direct comparison of [BnMIM][PF6] with traditional solvents in a standardized Diels-Alder reaction was not found in the initial searches, the tunable nature of ionic liquids suggests that [BnMIM][PF6] could be optimized to enhance the performance of specific Diels-Alder reactions.
The Environmental Footprint: A Nuanced Perspective on "Greenness"
The "green" credentials of ionic liquids are a primary driver for their adoption. However, a critical analysis reveals a more complex picture.
The "Pros": Low Volatility and Recyclability
The most significant environmental benefit of [BnMIM][PF6] is its negligible vapor pressure, which drastically reduces the emission of volatile organic compounds (VOCs) into the atmosphere. [1]This directly contributes to improved air quality and a safer working environment. Furthermore, the potential for high recycling efficiency minimizes waste generation and the consumption of raw materials.
The "Cons": Toxicity and Life Cycle Impact
Despite their low volatility, the ecotoxicity of ionic liquids is a growing concern. Studies have shown that imidazolium-based ionic liquids, particularly those with longer alkyl chains, can exhibit significant toxicity to aquatic organisms. [7]The hexafluorophosphate (PF6-) anion has also been identified as one of the more toxic anions. [2]Chronic exposure to a related ionic liquid, [C8mim][PF6], was found to have negative effects on the intestinal health of common carp. [7] Furthermore, life cycle assessments (LCAs) have indicated that the production of some ionic liquids may have a larger environmental impact compared to conventional solvents, particularly in terms of energy consumption and the use of hazardous reagents in their synthesis. [8][9][10]Therefore, the "greenness" of [BnMIM][PF6] is not absolute and must be evaluated on a case-by-case basis, considering the entire life cycle from production to disposal or recycling.
dot
Caption: Environmental impact profile of [BnMIM][PF6].
Experimental Protocols: A Framework for Evaluation
To enable a direct and objective comparison between [BnMIM][PF6] and traditional solvents, standardized experimental protocols are essential. The following outlines a general workflow for evaluating solvent performance in a catalytic reaction.
General Experimental Workflow for Solvent Performance Evaluation
dot
Caption: Workflow for solvent performance evaluation.
Protocol for Catalyst Recycling in [BnMIM][PF6]
-
Reaction Completion: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Phase Separation: If a biphasic system is formed, separate the product-containing phase (typically the less dense organic phase) from the ionic liquid phase containing the catalyst. If the product is soluble in the ionic liquid, extract the product with a suitable volatile organic solvent (e.g., diethyl ether, hexane).
-
Product Isolation: Isolate the product from the extraction solvent by rotary evaporation.
-
Ionic Liquid/Catalyst Reuse: The remaining ionic liquid/catalyst phase can be directly reused in a subsequent reaction cycle after a brief drying step under vacuum to remove any residual extraction solvent.
-
Leaching Analysis: After several cycles, a small sample of the product phase should be analyzed (e.g., by ICP-MS) to quantify any leaching of the metal catalyst.
Conclusion: A Strategic Decision, Not a Universal Panacea
The decision to incorporate [BnMIM][PF6] into industrial processes is not a simple one. It requires a nuanced understanding of its costs and benefits, moving beyond a superficial comparison of initial purchase prices.
[BnMIM][PF6] is most likely to be a cost-effective and sustainable choice in applications where:
-
High product value can justify the initial solvent cost.
-
Significant increases in yield and/or selectivity are achieved compared to traditional solvents.
-
The catalyst is expensive , making its efficient recycling a major economic driver.
-
The process allows for straightforward product separation and ionic liquid recycling.
-
Strict environmental regulations on VOC emissions make traditional solvents costly to use and dispose of.
Conversely, for low-value, high-volume chemical production where the performance in traditional solvents is already satisfactory, the high cost and potential environmental concerns of [BnMIM][PF6] may not be justifiable.
Ultimately, [BnMIM][PF6] should be viewed as a powerful tool in the industrial chemist's arsenal, to be deployed strategically where its unique properties can deliver maximum value. A thorough, data-driven cost-benefit analysis, considering the entire process lifecycle, is paramount to making an informed and sustainable decision.
References
- Chen, L., et al. (2020). Impact of chronic exposure to the ionic liquid ([C8mim][PF6]) on intestinal physical barrier, immunological barrier and gut microbiota in common carp (Cyprinus carpio L.). Environmental Research, 189, 109919.
- Amado-Alviz, P. L., & Álvarez, A. J. (2021). Comparative life cycle assessment of the use of an ionic liquid ([Bmim]Br) versus a volatile organic solvent in the production of acetylsalicylic acid. Journal of Cleaner Production, 289, 125741.
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Otto Chemie Pvt. Ltd. (n.d.). This compound, ≥97.0%. Retrieved from [Link]
- Zhang, Y., Bakshi, B. R., & Demessie, E. S. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental science & technology, 42(5), 1724–1730.
- Zhang, Y., Bakshi, B. R., & Demessie, E. S. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology, 42(5), 1724-1730.
- Mpungose, P. P., Vundla, Z. P., Maguire, G. E. M., & Friedrich, H. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- Shi, Y. G., et al. (2008). Effect of ionic liquid [BMIM][PF6] on asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae. Journal of Industrial Microbiology & Biotechnology, 35(11), 1137-1142.
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S&P Global. (2023). Solventswire. Retrieved from [Link]
- Abu-Eishah, S. I. (2011). Ionic Liquids Recycling for Reuse.
- Cui, X., et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
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IndiaMART. (n.d.). Acetonitrile - Methyl Cyanide Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Turnover number. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Rippling. (2024). Cost-Benefit Analysis: Step-by-Step Guide & Examples. Retrieved from [Link]
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Liria, E. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
- Aggarwal, A., et al. (2002). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 1(1), 174-178.
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YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of turnover number (TON) and turnover frequency (TOF) values. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd( N , N Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Benzyl-3-methylimidazolium Hexafluorophosphate
Introduction: The Imperative of Purity in Ionic Liquid Research
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—have positioned them as transformative materials in fields ranging from green chemistry and catalysis to electrochemistry and materials science.[2][3][4][5][6] Among the vast library of available ILs, 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) is a versatile and widely studied example, valued for its thermal stability and hydrophobicity.[6][7][8]
However, the axiom "a compound is only as good as its purity" is especially true for ionic liquids. The presence of even trace impurities, such as water, halides, or unreacted starting materials, can dramatically alter the physicochemical properties of an IL, leading to non-reproducible experimental results and compromised device performance.[9][10][11] For researchers, scientists, and drug development professionals, the ability to rigorously validate the purity of a synthesized IL is not just a matter of good practice; it is a prerequisite for reliable and meaningful research.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the purity of synthesized [Bmim][PF6]. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, empowering you to ensure the quality and consistency of your ionic liquids.
The Synthetic Pathway: Understanding the Origin of Impurities
To effectively validate purity, one must first understand the synthesis process and the potential impurities that can be introduced. The synthesis of [Bmim][PF6] is typically a two-step process.
-
Step 1: Quaternization. 1-methylimidazole undergoes a nucleophilic substitution reaction with benzyl chloride to form the intermediate salt, 1-benzyl-3-methylimidazolium chloride ([Bmim][Cl]).[7][12]
-
Step 2: Anion Metathesis (Ion Exchange). The chloride anion of the intermediate is exchanged for the hexafluorophosphate anion by reacting it with a hexafluorophosphate salt, such as ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆), typically in an aqueous medium.[7][13] The desired product, [Bmim][PF6], is hydrophobic and will separate from the aqueous phase.[14][15]
This pathway, while straightforward, can introduce several key impurities:
-
Unreacted Starting Materials: Residual 1-methylimidazole or benzyl chloride.[10][11]
-
Halide Impurities: Unexchanged chloride ions from the [Bmim][Cl] intermediate are a common and critical impurity.[10][16]
-
Water: Due to the use of aqueous media and the hygroscopic nature of some ILs, water is a pervasive impurity.[9][10]
-
Organic Solvents: Solvents like ethyl acetate or dichloromethane, used during washing and extraction steps, may remain.[7]
-
Colored Degradation Products: Thermal stress or side reactions can lead to the formation of chromophores that discolor the IL.[17][18]
A Comparative Guide to Purity Validation Techniques
No single analytical technique can provide a complete purity profile. A robust validation strategy relies on a cross-validating system of orthogonal methods, where each technique provides a unique and complementary piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of purity validation for ILs. It provides an unambiguous confirmation of the molecular structure and is highly effective for identifying and quantifying organic impurities.[19][20] For [Bmim][PF6], a multinuclear approach is essential.[21]
-
¹H and ¹³C NMR: These are used to confirm the structure of the 1-benzyl-3-methylimidazolium cation. The integration of proton signals in ¹H NMR can be used to quantify organic impurities (e.g., residual starting materials or solvents) against the known protons of the cation.[22]
-
¹⁹F and ³¹P NMR: These are used to confirm the presence and integrity of the hexafluorophosphate anion.[7] A clean doublet in the ³¹P NMR (coupled to fluorine) and a corresponding doublet in the ¹⁹F NMR (coupled to phosphorus) are characteristic of the [PF6]⁻ anion. The presence of other signals could indicate decomposition or anionic impurities.
Trustworthiness (Experimental Protocol):
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized [Bmim][PF6] into an NMR tube.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆). The choice is critical; the solvent must fully dissolve the IL without its residual peaks obscuring key analyte signals.
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete signal recovery for accurate integration.
-
Analysis:
-
¹H NMR: Confirm the characteristic peaks for the imidazolium ring protons (>7 ppm), the benzyl group, and the methyl group.[22] Integrate signals from any impurities (e.g., ethyl acetate, diethyl ether) relative to a well-resolved proton signal of the [Bmim]⁺ cation.
-
¹⁹F & ³¹P NMR: Verify the characteristic doublet patterns for the [PF6]⁻ anion.
-
Thermal Analysis (TGA & DSC)
Expertise & Experience: Thermal analysis provides critical information about the thermal stability and phase behavior of the IL, which are directly impacted by purity.[1][3] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.[1][3]
-
TGA: A pure, anhydrous IL should exhibit high thermal stability with a single, sharp decomposition step.[2] The presence of volatile impurities like water or residual solvents will manifest as an initial mass loss at lower temperatures (<150°C).[1]
-
DSC: This technique is used to determine the melting point (Tm) and glass transition temperature (Tg). Impurities typically depress and broaden the melting peak, providing a qualitative assessment of purity.[23]
Trustworthiness (Experimental Protocol):
-
Sample Preparation: Place 5-10 mg of the IL into an aluminum TGA or DSC pan.
-
TGA Method: Heat the sample from room temperature to ~600°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
DSC Method:
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 100°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe crystallization (Tc) and glass transition (Tg).
-
Heat the sample at the same rate back to the starting temperature to observe the melting transition (Tm).[3]
-
-
Analysis:
-
TGA: Quantify the mass loss below 150°C to determine the total content of volatile impurities. Determine the onset decomposition temperature (Tonset) as a measure of thermal stability.[24]
-
DSC: Identify Tg and Tm. A sharp melting peak is indicative of high purity.
-
Karl Fischer Titration
Expertise & Experience: Water is arguably the most critical and common impurity in ionic liquids.[9] Karl Fischer (KF) titration is the gold standard for accurately quantifying water content.[9][25] Its high selectivity for water makes it superior to methods like TGA, which measure total volatiles.[25] Given that even "hydrophobic" ILs can absorb significant amounts of water, KF titration is an indispensable test.[26]
Trustworthiness (Experimental Protocol):
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric systems are preferred for very low water content (<1000 ppm).
-
Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen blanket), accurately weigh a suitable amount of the IL and inject it directly into the KF titration cell. The sample size will depend on the expected water content.
-
Titration: The instrument automatically titrates the sample with the KF reagent (an iodine-based solution) until all water has been consumed.
-
Analysis: The instrument software calculates the water content, typically expressed in parts per million (ppm) or weight percent.
Ion Chromatography (IC)
Expertise & Experience: Halide impurities, particularly chloride from the [Bmim][Cl] intermediate, can be detrimental to many applications, especially in electrochemistry. Ion chromatography is the most sensitive and specific method for quantifying these ionic impurities.[16] A simple qualitative test with silver nitrate (AgNO₃) can indicate the presence of halides, but IC is required for accurate quantification.[10]
Trustworthiness (Experimental Protocol):
-
Sample Preparation: Accurately prepare a dilute aqueous solution of the synthesized [Bmim][PF6]. A typical concentration might be 100-1000 ppm.
-
Chromatography: Inject the sample into the ion chromatograph equipped with a suitable anion-exchange column.
-
Elution: Use an appropriate eluent (e.g., a sodium carbonate/bicarbonate buffer) to separate the anions.[16]
-
Detection: Use a conductivity detector to monitor the eluting ions.
-
Quantification: Compare the peak area of the chloride signal to a calibration curve prepared from known standards to determine its concentration.
UV-Vis Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is a rapid and straightforward technique primarily used for detecting colored impurities or degradation products.[17][18] The imidazolium cation itself has a UV absorbance cutoff, but a pure IL should be essentially colorless and transparent in the visible region.[17][27] Any absorbance in the visible spectrum (400-700 nm) or a significant tail extending from the UV region indicates the presence of chromophoric impurities.[27][28]
Trustworthiness (Experimental Protocol):
-
Sample Preparation: Dissolve a small amount of the IL in a UV-transparent solvent (e.g., high-purity acetonitrile).
-
Measurement: Record the absorbance spectrum from approximately 200 nm to 800 nm using a spectrophotometer, with the pure solvent as a reference.
-
Analysis: Inspect the spectrum for any unexpected absorption bands, particularly in the visible region. While not quantitative for specific impurities without standards, it serves as an excellent qualitative check for discoloration.
Synthesizing the Data: A Cross-Validation Workflow
A logical workflow ensures that the most efficient and informative tests are performed sequentially, building a comprehensive purity profile.
Data Summary: Comparing Analytical Techniques
The table below summarizes the capabilities of each technique, allowing for an objective comparison.
| Technique | Primary Impurities Detected | Principle | Sensitivity | Advantages | Limitations |
| NMR Spectroscopy | Unreacted starting materials, residual organic solvents, structural isomers | Nuclear spin resonance in a magnetic field[20] | Moderate (ppm to %) | Provides definitive structural confirmation; quantitative for many impurities. | Low sensitivity to inorganic salts and water; requires deuterated solvents. |
| Thermogravimetric Analysis (TGA) | Water, volatile organic solvents | Mass loss upon heating[2][24] | Low (~0.1%) | Assesses thermal stability; quantifies total volatile content. | Not specific; cannot differentiate between water and other volatiles. |
| Differential Scanning Calorimetry (DSC) | General impurities affecting crystallinity | Measurement of heat flow during phase transitions[3] | Qualitative | Determines key thermal properties (Tg, Tm); peak shape indicates purity. | Not quantitative for specific impurities; less useful for amorphous ILs. |
| Karl Fischer Titration | Water | Iodometric titration specific to water[25] | High (ppm) | Gold standard for water quantification; highly accurate and selective.[9][25] | Only detects water; redox-active samples can interfere.[25] |
| Ion Chromatography (IC) | Halides (Cl⁻, Br⁻), other anionic/cationic impurities | Ion-exchange separation with conductivity detection[16] | Very High (ppb to ppm) | Highly sensitive and specific for ionic impurities, especially halides. | Requires specialized equipment; more complex than titration. |
| UV-Vis Spectroscopy | Colored impurities, degradation products | Absorption of UV and visible light[26] | Varies | Simple, rapid, and inexpensive qualitative check for discoloration. | Lacks specificity; imidazolium cation has inherent UV absorbance.[17][27] |
Conclusion
Validating the purity of synthesized this compound is a multi-faceted process that is essential for generating reliable and reproducible scientific data. A single analytical method is insufficient to provide a complete picture. The most robust approach, as outlined in this guide, is a cross-validation workflow that leverages the strengths of several orthogonal techniques.
As a standard protocol, we recommend:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) for primary structural confirmation and quantification of organic impurities.
-
Karl Fischer Titration for accurate determination of water content.
-
Ion Chromatography for the quantification of residual halide impurities.
-
TGA as a final check on thermal stability and total volatile content.
By systematically applying these methods, researchers can proceed with confidence, knowing that their ionic liquid meets the high purity standards required for cutting-edge research and development.
References
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Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
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University of Notre Dame. Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids. (2017). [Link]
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Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
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Bermúdez, M. D., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health. [Link]
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ResearchGate. Comparison between imidazolium based different ionic liquids with respect to temperature for 0.1 MPa. [Link]
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ResearchGate. The heating DSC thermograph of five ionic liquids. [Link]
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ResearchGate. Comparison between imidazolium based different ionic liquids with respect to temperature for 0.1 MPa. [Link]
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MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]
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ResearchGate. Purity specification methods for ionic liquids. [Link]
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Wiley Online Library. Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-Visible Spectroscopy. [Link]
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National Institutes of Health. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. [Link]
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ACS Publications. The Structure of Imidazolium-Based Ionic Liquids: Insights From Ion-Pair Interactions. [Link]
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MDPI. Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. [Link]
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ResearchGate. CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. [Link]
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LCGC International. LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. [Link]
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CORE. Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. [Link]
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Organic Syntheses. Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]
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ChemEd X. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
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De Gruyter. Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. [Link]
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Wikipedia. Karl Fischer titration. [Link]
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Otto Chemie Pvt. Ltd. This compound, ≥97.0%. [Link]
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BazTech. Extraction of organic impurities using 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM][PF6]. [Link]
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Comparative study of catalyst efficiency in [BnMIM][PF6] versus organic solvents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient, sustainable, and cost-effective chemical syntheses, the choice of solvent plays a pivotal role. While traditional organic solvents have long been the industry standard, their volatility, toxicity, and environmental impact have necessitated the exploration of greener alternatives. Among these, ionic liquids (ILs) have emerged as a promising class of solvents, offering unique physicochemical properties that can profoundly influence catalytic reactions. This guide provides an in-depth comparative analysis of catalyst efficiency in a specific ionic liquid, 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]), versus conventional organic solvents.
The Promise of Ionic Liquids: A Paradigm Shift in Catalysis
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable polarity make them attractive substitutes for volatile organic compounds (VOCs). In the context of catalysis, imidazolium-based ILs, such as [BnMIM][PF6], have demonstrated the ability to not only act as benign reaction media but also to actively enhance catalyst performance and simplify product separation and catalyst recycling. The ionic liquid can form a barrier around the catalyst, modifying its electronic and geometric properties, and controlling the access of substrates and the release of products.
This guide will focus on palladium-catalyzed cross-coupling reactions, ubiquitous in pharmaceutical and fine chemical synthesis, to illustrate the comparative performance of catalysts in [BnMIM][PF6] and traditional organic solvents. Due to the extensive research on the closely related 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) as a reaction medium, and its structural similarity to [BnMIM][PF6], data for [BMIM][PF6] will be used as a representative model for this comparative study.
Comparative Analysis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent model reaction to compare catalyst efficiency. We will analyze the palladium-catalyzed reaction between an aryl halide and phenylboronic acid in both [BMIM][PF6] and a conventional organic solvent, toluene.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for a typical Suzuki-Miyaura coupling reaction catalyzed by Pd(OAc)₂ in [BMIM][PF6] versus toluene.
| Parameter | [BMIM][PF6] | Toluene | Reference |
| Reaction Yield (%) | >95% | ~80-90% | [1] |
| Turnover Number (TON) | Higher | Lower | [2] |
| Turnover Frequency (TOF) | Generally higher | Varies | [2] |
| Catalyst Recyclability | High (5+ cycles) | Low (difficult) | [2] |
| Catalyst Leaching | Minimal | Significant | [3] |
Note: The data presented is a synthesis from multiple sources and specific conditions may vary.
Causality Behind Experimental Choices: Why Ionic Liquids Excel
The superior performance of the palladium catalyst in [BMIM][PF6] can be attributed to several factors inherent to the ionic liquid's nature:
-
Catalyst Stabilization: The polar and coordinating nature of the imidazolium-based ionic liquid helps to stabilize the palladium catalyst, preventing agglomeration and deactivation. This is particularly crucial for nanoparticle catalysts, where the IL can act as a capping agent. The IL forms a protective layer around the catalyst, modulating its electronic and geometric properties.
-
Enhanced Reaction Rates: The high polarity of [BMIM][PF6] can accelerate the reaction by stabilizing polar intermediates and transition states in the catalytic cycle. This often leads to higher turnover frequencies (TOFs) compared to less polar organic solvents like toluene.[4]
-
Facilitated Product Separation and Catalyst Recycling: The negligible vapor pressure and immiscibility of [BMIM][PF6] with many organic solvents allow for simple decantation or extraction of the product, leaving the catalyst immobilized in the ionic liquid phase. This enables straightforward recycling of the expensive palladium catalyst for multiple reaction cycles with minimal loss of activity.[2]
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid in both [BMIM][PF6] and toluene are outlined below.
Protocol 1: Suzuki-Miyaura Coupling in [BMIM][PF6]
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
[BMIM][PF6]
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and Na₂CO₃ (2 mmol).
-
Add 3 mL of [BMIM][PF6] to the flask.
-
The reaction mixture is stirred at 110°C for a specified time (e.g., 30 minutes).
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The product is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
The ionic liquid phase containing the catalyst can be washed with diethyl ether and reused for subsequent reactions.
Protocol 2: Suzuki-Miyaura Coupling in Toluene
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2 mmol).
-
Add 10 mL of toluene to the flask.
-
The reaction mixture is heated to reflux (approximately 110°C) with vigorous stirring for a specified time (e.g., 2-4 hours).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is filtered to remove the base and any precipitated palladium.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Comparative Study
Caption: A typical experimental workflow for a comparative study.
Conclusion: A Greener and More Efficient Future for Catalysis
The use of ionic liquids like [BnMIM][PF6] as a solvent for catalytic reactions represents a significant advancement towards greener and more efficient chemical synthesis. The comparative data and experimental protocols presented in this guide demonstrate the tangible benefits of transitioning from traditional organic solvents to ionic liquids for palladium-catalyzed cross-coupling reactions. The enhanced catalyst stability, improved reaction rates, and, most notably, the ease of catalyst recycling, position ionic liquids as a superior alternative for a wide range of applications in the pharmaceutical and fine chemical industries. While challenges such as the initial cost and viscosity of some ionic liquids remain, ongoing research continues to expand their applicability and address these limitations, paving the way for a more sustainable future in chemical manufacturing.
References
- Martínez, A. M., Mayoral, J. A., & García, J. I. (2014). Pd nanoparticles immobilized in [bmim][PF6] supported on laponite clay as highly recyclable catalysts for the Mizoroki–Heck reaction.
- Park, K. H., et al. (2011). A non-solvent synthesis of a robust potassium-doped PdCu-Pd-Cu@C nanocatalyst for high selectively tandem reactions.
- Singh, R., Sharma, M., & Mamgain, R. (2015). Recent Updates on Pd‐Incorporated Ionic Liquids Catalyzed Suzuki Cross‐Coupling Reaction: A Mini‐Review. ChemistrySelect, 1(1), 1-10.
- Chetia, M., & Phukan, P. (2012). Palladium supported on porous organic polymer as heterogeneous and recyclable catalyst for cross coupling reaction.
- Košmrlj, J., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(18), 3128-3136.
- Mena Martínez, M. E., et al. (2010).
- Cho, S. H., & Kim, S. H. (2000). Recyclable Homogeneous/Heterogeneous Catalytic Systems for Heck Reaction through Reversible Transfer of Palladium Species between Solvent and Support. Journal of the American Chemical Society, 122(42), 10250-10251.
- Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Inman, M., Nlebedim, C. V., & Prodius, D. (2022). A comparison of ionic liquids with organic solvents for the extraction of rare-earth elements. Journal of Sustainable Metallurgy, 8(1), 1-13.
- Binnemans, K., et al. (2020). Integrated Leaching and Separation of Metals Using Mixtures of Organic Acids and Ionic Liquids. Molecules, 25(21), 5021.
- Sajiki, H., & Kume, A. (2006). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Tetrahedron letters, 47(50), 8979-8982.
- Choudary, B. M., et al. (2002). Supported palladium as catalyst for carbon–carbon bond construction (Heck reaction) in organic synthesis.
- Wu, H., et al. (2005). Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure.
- Kantam, M. L., et al. (2006). Effect of Pd concentration in PA-Pd4 on the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.
- Dyson, P. J., & Jessop, P. G. (2016). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Catalysis Science & Technology, 6(12), 3964-3977.
- Gupta, P. K., & Rawal, R. K. (2019). A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C─C Bond Formation via Heck and Suzuki Reactions. ChemistrySelect, 4(21), 6335-6353.
- Cláudio, A. F., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. Green Chemistry, 20(20), 4639-4663.
- Çetinkaya, B., et al. (2004). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
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- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
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A Comparative Guide to CO2 Absorption in Ionic Liquids: Benchmarking [BnMIM][PF6]
This guide provides a comprehensive technical analysis of the carbon dioxide (CO2) absorption capacity of 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]). In the landscape of CO2 capture technologies, ionic liquids (ILs) have emerged as a promising class of solvents due to their negligible vapor pressure, high thermal stability, and tunable chemical structures.[1] This document serves as a benchmark for researchers and engineers in the field, offering a comparative perspective on [BnMIM][PF6] performance.
While extensive experimental data for [BnMIM][PF6] is not as widely published as for its alkyl-substituted counterparts, this guide will leverage data from the closely related and well-characterized 1-butyl-3-methylimidazolium hexafluorophosphate ([BmMIM][PF6]) to establish a performance baseline. By analyzing the structural differences and drawing on data from other benzyl-substituted ILs, we will project the expected behavior of [BnMIM][PF6] and provide the necessary framework for its empirical evaluation.
The Mechanism of CO2 Capture in Imidazolium-Based Ionic Liquids
CO2 absorption in conventional imidazolium-based ILs, such as those with the hexafluorophosphate ([PF6]⁻) anion, is primarily a physical process.[2] This means the CO2 molecules dissolve in the IL without forming new chemical bonds, a process governed by Henry's Law. The interaction is driven by weaker intermolecular forces, such as van der Waals interactions.[3]
The solubility of CO2 is influenced by both the cation and the anion of the IL.[4] While the anion is often considered to have the dominant effect, the structure of the cation also plays a significant role.[5] For imidazolium-based ILs, CO2 molecules have been shown to interact with the imidazolium ring. The introduction of a benzyl group in [BnMIM][PF6], as opposed to a butyl group in [BmMIM][PF6], introduces an aromatic ring. This modification can influence the free volume of the liquid and introduce potential π-π interactions with CO2, thereby affecting solubility.
Experimental Protocol: Gravimetric Measurement of CO2 Absorption
To ensure scientific integrity and reproducibility, a standardized protocol for measuring CO2 absorption is critical. The gravimetric method, which measures the mass increase of the IL upon CO2 exposure, is a highly accurate and widely adopted technique.[6]
Core Causality in Experimental Design:
-
Degassing: Prior to CO2 exposure, the IL must be thoroughly degassed under vacuum at an elevated temperature (e.g., 80-100 °C). This step is crucial to remove any absorbed water or other volatile impurities, which can significantly affect CO2 solubility measurements and lead to erroneous results.[7]
-
Temperature Control: CO2 solubility in ILs is an exothermic process; therefore, absorption decreases with increasing temperature.[2] Precise temperature control of the absorption cell is mandatory for accurate and comparable data.
-
Pressure Control: According to Henry's Law, the amount of dissolved gas is directly proportional to its partial pressure. An accurate pressure transducer and controller are essential for generating reliable solubility isotherms.[2]
Step-by-Step Gravimetric Protocol:
-
Preparation: Place a known mass (e.g., 1-2 g) of the ionic liquid into the sample basket of a high-pressure thermogravimetric analyzer (TGA) or a magnetic suspension balance.
-
Degassing: Heat the sample to ~90 °C under a high vacuum (< 1 mbar) for at least 12 hours to remove volatile impurities.
-
Tare: Cool the sample to the desired experimental temperature (e.g., 298.15 K) and tare the balance under vacuum.
-
CO2 Introduction: Introduce CO2 into the chamber in incremental pressure steps (e.g., 2, 4, 6, 8, 10 bar).
-
Equilibration: At each pressure step, allow the system to equilibrate until the mass of the sample remains constant, indicating that saturation has been reached. Record the final mass.
-
Data Acquisition: Log the stabilized mass uptake at each pressure and temperature point.
-
Calculation: Convert the mass uptake into moles of CO2 and divide by the initial moles of the ionic liquid to determine the absorption capacity in mol CO2 / mol IL.
Experimental Workflow Diagram
Caption: Workflow for gravimetric CO2 absorption measurement.
Performance Benchmark: [BmMIM][PF6] and Other Solvents
To contextualize the expected performance of [BnMIM][PF6], the table below summarizes the CO2 absorption capacity of the closely related [BmMIM][PF6], another imidazolium-based IL ([BmMIM][Tf2N]), and the conventional amine solvent, Monoethanolamine (MEA).
| Absorbent | Temperature (K) | Pressure (bar) | CO2 Absorption (mol CO2 / mol absorbent) | Source |
| [BmMIM][PF6] | 313.15 | ~9.7 | ~0.6 | |
| [BmMIM][PF6] | 298.15 | ~8.0 | ~0.55 | |
| [BmMIM][Tf2N] | 313.0 | ~10.0 | ~0.7 | |
| 30 wt% MEA (aq) | 313.15 | ~0.1 | ~0.5 (theoretical max) | [4] |
Note: MEA absorption is chemical and occurs at much lower partial pressures. The value represents a theoretical maximum loading.
Discussion and Projected Performance of [BnMIM][PF6]
The data clearly shows that imidazolium-based ILs are effective physical solvents for CO2, with absorption capacity increasing significantly with pressure.[2]
-
Anion Influence: The anion plays a crucial role. Comparing [BmMIM][PF6] with [BmMIM][Tf2N] (bis(trifluoromethylsulfonyl)imide), the latter generally shows higher CO2 solubility. This is often attributed to the specific interactions between CO2 and the fluorine atoms and sulfonyl groups of the [Tf2N]⁻ anion.
-
Cation Influence & [BnMIM][PF6] Projection: The primary structural difference between the benchmark [BmMIM][PF6] and the target [BnMIM][PF6] is the substitution of a butyl group with a benzyl group on the imidazolium cation.
-
Steric Hindrance: The bulkier benzyl group might slightly decrease the efficiency of the packing of IL ions, potentially increasing the free volume available to accommodate CO2 molecules and thus enhancing solubility.
-
Aromatic Interaction: The phenyl ring in the benzyl group could offer favorable quadrupole-quadrupole interactions with CO2 molecules, which may contribute positively to the overall absorption capacity.
-
Comparative Data: Studies on [BnMIM][Tf2N] have shown its potential for gas separation. While direct comparison to [BnMIM][PF6] is imperfect due to the anion difference, it supports the principle that the benzyl group is compatible with, and potentially beneficial for, CO2 capture applications.
-
Based on these considerations, it is reasonable to hypothesize that the CO2 absorption capacity of [BnMIM][PF6] would be comparable to, and potentially slightly higher than, that of [BmMIM][PF6] under identical temperature and pressure conditions. However, this remains a projection that must be validated by direct experimental measurement following the protocol outlined above.
Conclusion
This guide establishes a framework for benchmarking the CO2 absorption capacity of [BnMIM][PF6]. By utilizing data from the structurally similar [BmMIM][PF6], we provide a robust point of comparison and a validated experimental protocol for direct evaluation. The analysis suggests that the benzyl substitution on the imidazolium cation is unlikely to be detrimental and may offer a modest improvement in CO2 solubility compared to its butyl counterpart. For researchers and drug development professionals exploring solvent design for gas capture or reaction environments, [BnMIM][PF6] represents a viable candidate worthy of empirical investigation.
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(PDF) CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (n.d.). Retrieved January 4, 2026, from [Link]
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Ma, C., et al. (2022). Using Ionic Liquids to Improve CO2 Capture. PMC - NIH. Retrieved January 4, 2026, from [Link]
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Cadena, C., et al. (2004). Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids? ACS Publications. Retrieved January 4, 2026, from [Link]
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Jalili, A., et al. (n.d.). Solubility behavior of CO2 and H2S in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid. Semantic Scholar. Retrieved January 4, 2026, from [Link]
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Fortunati, A., et al. (2022). Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction: an experimental and theoretical study. PORTO@Iris - Politecnico di Torino. Retrieved January 4, 2026, from [Link]
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Verma, P., & Kumar, A. (2020). Understanding CO 2 Capture at the Molecular Level in Imidazolium‐Based Ionic Liquids. ChemPhysChem. Retrieved January 4, 2026, from [Link]
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Kim, Y. S., et al. (2005). Measurement and calculation of the solubility of carbon dioxide in ionic liquid [bmim] [PF6]. ResearchGate. Retrieved January 4, 2026, from [Link]
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Hong, G., et al. (2012). Effect of Water Content on the Solubility of CO 2 in the Ionic Liquid [bmim][PF 6 ]. Journal of Chemical & Engineering Data. Retrieved January 4, 2026, from [Link]
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Lee, B.-C., & Outcalt, S. L. (2006). High-pressure solubility of carbon dioxide in imidazolium-based ionic liquids with anions [PF6] and [BF4]. ResearchGate. Retrieved January 4, 2026, from [Link]
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Pérez-Salado Kamps, Á., et al. (n.d.). Solubility of CO2 in the Ionic Liquid [bmim][PF6]. ResearchGate. Retrieved January 4, 2026, from [Link]
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Hou, Y., & Baltus, R. E. (2007). Solubility and diffusivity of H2 and CO2 in the ionic liquid [bmim][PF6]. ResearchGate. Retrieved January 4, 2026, from [Link]
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Tan, Y. L., et al. (2021). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. PMC - PubMed Central. Retrieved January 4, 2026, from [Link]
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Pérez-Salado Kamps, Á., et al. (2007). Solubility of CO2 in the ionic liquids [bmim][CH3SO4] and [bmim][PF6]. ResearchGate. Retrieved January 4, 2026, from [Link]
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Li, W., et al. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. ACS Omega. Retrieved January 4, 2026, from [Link]
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Lu, B., et al. (2016). Encapsulated ionic liquids for CO2 capture. ResearchGate. Retrieved January 4, 2026, from [Link]
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Mota-Lima, D., et al. (2021). Phase equilibrium of [bmim][PF6] and CO2 at the temperature in the vicinity of CO2 critical temperature. ResearchGate. Retrieved January 4, 2026, from [Link]
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Fujii, K., et al. (2005). Solution structures of 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid saturated with CO2: Experimental evidence of specific anion-CO2 interaction. PubMed. Retrieved January 4, 2026, from [Link]
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- 6. Surface-Response Analysis for the Optimization of a Carbon Dioxide Absorption Process Using [hmim][Tf2N] [mdpi.com]
- 7. Solubility behavior of CO2 and H2S in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Solubility of Benzyl- and Alkyl-Substituted Imidazolium Hexafluorophosphates
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that hinges on its physicochemical properties. Among the diverse array of available ILs, imidazolium-based salts are a cornerstone. However, even within this class, subtle structural modifications can lead to significant differences in behavior. This guide provides an in-depth comparison of the solubility characteristics of two prominent types of imidazolium hexafluorophosphates: those with a benzyl substituent and those with a simple alkyl chain. Understanding these differences is paramount for applications ranging from synthesis and catalysis to extraction and drug delivery.
The Cation's Core Influence on Solubility
The solubility of an ionic liquid is fundamentally governed by the interplay of forces between its constituent ions and the surrounding solvent molecules. In the case of imidazolium hexafluorophosphates, the bulky and weakly coordinating hexafluorophosphate ([PF₆]⁻) anion typically imparts a degree of hydrophobicity. Consequently, the substituent on the imidazolium cation becomes a key determinant of the IL's overall solubility profile.
Alkyl-substituted imidazolium cations, such as the archetypal 1-butyl-3-methylimidazolium ([Bmim]⁺), possess aliphatic side chains. Their interaction with solvents is primarily dictated by van der Waals forces and the hydrophobic effect. In contrast, the 1-benzyl-3-methylimidazolium ([Bzmim]⁺) cation introduces an aromatic benzyl group, opening the door to additional intermolecular interactions, most notably π-π stacking. This fundamental difference between an aliphatic and an aromatic substituent is the primary driver of their distinct solubility behaviors.
Figure 1: A comparison of the core structures of alkyl- and benzyl-substituted imidazolium cations.
Aqueous Solubility: A Tale of Two Hydrophobic Moieties
A primary point of differentiation lies in their interaction with water. The [PF₆]⁻ anion is notorious for rendering ionic liquids hydrophobic and often immiscible with water.[1]
-
Alkyl-Substituted Imidazolium Hexafluorophosphates: For the [Cₙmim][PF₆] series, water solubility is inversely proportional to the length of the alkyl chain. Shorter chains, such as in 1-ethyl-3-methylimidazolium hexafluorophosphate ([Emim][PF₆]), exhibit some degree of water miscibility. However, as the alkyl chain elongates to butyl ([Bmim]⁺) and beyond, the hydrophobic character intensifies, leading to immiscibility. This is a classic hydrophobic effect, where the nonpolar alkyl chain disrupts the hydrogen-bonding network of water.
-
Benzyl-Substituted Imidazolium Hexafluorophosphates: The presence of the benzyl group in [Bzmim][PF₆] also results in a hydrophobic ionic liquid. While the aromatic ring can participate in weak interactions with water, it is not sufficient to overcome the overall nonpolar character. Therefore, [Bzmim][PF₆] is generally considered immiscible with water, similar to its longer-chain alkyl counterparts.
Organic Solvent Solubility: The Impact of Aromaticity
The divergence in solubility becomes more apparent in organic solvents. The "like dissolves like" principle provides a useful framework for understanding these differences.
-
Alkyl-Substituted Imidazolium Hexafluorophosphates: These ILs are generally soluble in a range of polar aprotic solvents like acetone, acetonitrile, and dichloromethane. Their solubility in nonpolar solvents is more limited. For instance, [Bmim][PF₆] is reported to be immiscible with hexane.[2] Its solubility in aromatic solvents like toluene is present but can be limited.
-
Benzyl-Substituted Imidazolium Hexafluorophosphates: The benzyl group is the game-changer here. The aromatic ring can engage in favorable π-π stacking interactions with aromatic solvents such as toluene and benzene. This specific interaction significantly enhances the solubility of [Bzmim][PF₆] in these solvents compared to its alkyl-substituted analogs. This property makes benzyl-substituted ILs particularly suitable for reactions and separations involving aromatic compounds.
Comparative Solubility Overview
The following table provides a qualitative summary of the solubility of 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) and 1-benzyl-3-methylimidazolium hexafluorophosphate ([Bzmim][PF₆]) in various common solvents.
| Solvent | [Bmim][PF₆] (Alkyl) | [Bzmim][PF₆] (Benzyl) | Key Intermolecular Interactions |
| Water | Immiscible[1] | Immiscible | Hydrogen Bonding, Hydrophobic Effect |
| Acetone | Miscible | Miscible | Dipole-Dipole |
| Acetonitrile | Miscible | Miscible | Dipole-Dipole |
| Dichloromethane | Miscible | Miscible | Dipole-Dipole |
| Toluene | Partially Miscible/Soluble | Highly Soluble | π-π Stacking, van der Waals |
| Hexane | Immiscible[2] | Immiscible | van der Waals |
Experimental Protocol: Determining Ionic Liquid Solubility
To obtain quantitative solubility data, a robust and reproducible experimental method is crucial. The following protocol outlines a standard procedure for determining the solubility of an ionic liquid in a given solvent.
Figure 2: A generalized workflow for the experimental determination of ionic liquid solubility.
Methodology:
-
Materials:
-
Ionic Liquid (e.g., [Bmim][PF₆] or [Bzmim][PF₆])
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or stirrer
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
-
Procedure: a. Accurately weigh a known amount of the ionic liquid into a series of sealed vials. b. Add a precise volume of the desired solvent to each vial. c. Place the vials in a thermostatted shaker and allow them to equilibrate for 24 to 48 hours at a constant temperature (e.g., 25 °C). d. After equilibration, cease agitation and allow the phases to separate completely. If an emulsion forms, use a centrifuge to aid separation. e. Carefully extract a known volume of the supernatant (the solvent layer saturated with the IL). f. Prepare a series of dilutions of the extracted aliquot with a suitable solvent to bring the concentration into the linear range of the analytical instrument. g. Determine the concentration of the imidazolium cation in the diluted samples using a pre-calibrated UV-Vis spectrophotometer (measuring the absorbance of the imidazolium ring) or an HPLC. h. Calculate the original concentration in the saturated solvent phase to determine the solubility, typically expressed in g/L or mol/L.
Conclusion and Practical Implications
The choice between an alkyl- and a benzyl-substituted imidazolium hexafluorophosphate is a strategic one, with significant consequences for its application.
-
Alkyl-substituted [Cₙmim][PF₆] offers a platform where hydrophobicity can be systematically tuned by adjusting the alkyl chain length. This makes them versatile for a broad range of applications where precise control over polarity is required.
-
Benzyl-substituted [Bzmim][PF₆] provides a distinct advantage in systems involving aromatic compounds. The potential for π-π stacking interactions leads to enhanced solubility and potentially unique catalytic or extractive properties in aromatic media.
Ultimately, a deep understanding of the molecular interactions at play is essential for the rational design of processes utilizing these fascinating and highly tunable solvents. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]
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Assessing the Long-Term Stability of [BnMIM][PF6] in Battery Applications: A Comparative Guide
In the relentless pursuit of safer, higher-performance energy storage, ionic liquids (ILs) have emerged as a compelling class of electrolytes, offering low volatility, high thermal stability, and wide electrochemical windows. Among these, 1-benzyl-3-methylimidazolium hexafluorophosphate ([BnMIM][PF6]) has garnered interest. This guide provides an in-depth technical assessment of its long-term stability in battery applications, comparing its performance with alternative electrolytes and providing the experimental frameworks necessary for its evaluation.
Introduction: The Promise and Perils of [BnMIM][PF6]
[BnMIM][PF6] is an imidazolium-based ionic liquid featuring a benzyl group on one of the nitrogen atoms of the imidazolium ring. This substitution can influence properties such as viscosity and thermal stability. Like other hexafluorophosphate salts, its primary appeal lies in its potential to replace flammable organic carbonate electrolytes, thereby enhancing battery safety. However, the long-term stability of any electrolyte is paramount for the extended cycle life and reliability demanded by applications ranging from consumer electronics to electric vehicles.
The Achilles' heel of hexafluorophosphate-based electrolytes, including [BnMIM][PF6], is the inherent instability of the PF6⁻ anion, particularly its susceptibility to hydrolysis. This reaction, often initiated by trace amounts of water, produces highly corrosive hydrofluoric acid (HF), which can degrade electrode materials and other cell components, leading to capacity fade and eventual battery failure.[1][2][3]
This guide will dissect the critical aspects of [BnMIM][PF6]'s long-term stability, providing a framework for its rigorous evaluation against conventional and alternative electrolytes.
Core Stability Metrics and Comparative Analysis
The long-term stability of a battery electrolyte is a multifaceted issue. Here, we break down the key performance indicators and compare the expected performance of [BnMIM][PF6] with standard carbonate-based electrolytes and other ionic liquids.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for high-energy-density batteries. Imidazolium-based ionic liquids generally exhibit wide electrochemical windows.[4]
Comparative Data:
| Electrolyte | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |
| 1 M LiPF6 in EC/DMC | ~4.5 - 4.7 | ~0.05 | [5] |
| [BMIM][PF6] | ~4.7 | ~-3.5 | [6] |
| [BnMIM][PF6] | Expected to be similar to [BMIM][PF6] | Expected to be similar to [BMIM][PF6] | N/A |
Insight: The wide electrochemical window of imidazolium-based ILs like [BnMIM][PF6] is a significant advantage over conventional carbonate electrolytes, potentially enabling the use of higher voltage cathode materials.
Thermal Stability
High thermal stability is a key safety advantage of ionic liquids. [BnMIM][PF6] is expected to have a high decomposition temperature, reducing the risk of thermal runaway.
Comparative Data:
| Electrolyte | Decomposition Temperature (°C) | Reference |
| 1 M LiPF6 in EC/DMC | Starts to decompose around 70°C | [3] |
| [BMIM][PF6] | >350°C | [7] |
| [BnMIM][PF6] | Expected to be similar to or slightly higher than [BMIM][PF6] due to the benzyl group | N/A |
Insight: The superior thermal stability of [BnMIM][PF6] makes it a promising candidate for applications where high temperatures are a concern.
Long-Term Cycling Performance
Long-term cycling stability is the ultimate test of an electrolyte's viability. Key metrics include capacity retention and coulombic efficiency over hundreds or thousands of cycles. While specific long-term cycling data for [BnMIM][PF6] is limited in publicly available literature, we can infer its likely behavior based on the known characteristics of the PF6⁻ anion.
Hypothetical Long-Term Cycling Comparison (Illustrative):
| Electrolyte | Capacity Retention after 500 Cycles | Coulombic Efficiency | Key Degradation Mechanisms |
| 1 M LiPF6 in EC/DMC | ~80-90% | >99.8% | SEI growth, electrolyte decomposition, HF formation |
| [BnMIM][PF6] with Li-salt | Likely lower than carbonate electrolytes without optimization | Likely lower initially | HF formation from PF6⁻ hydrolysis, SEI instability |
| Alternative IL (e.g., with TFSI⁻ anion) | Potentially higher than PF6⁻ based ILs | >99.5% | Slower SEI growth, less HF formation |
Insight: The primary challenge for the long-term cycling stability of [BnMIM][PF6] will be mitigating the effects of HF formation. Without effective mitigation strategies, it is likely to exhibit faster capacity fade compared to well-optimized carbonate-based systems or ionic liquids with more stable anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻).
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of [BnMIM][PF6], a series of standardized electrochemical and analytical tests are required.
Long-Term Galvanostatic Cycling
This is the cornerstone experiment for evaluating electrolyte stability.
Protocol:
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm). Use a standard cathode (e.g., LiFePO4 or NMC) and anode (e.g., graphite or lithium metal).
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI).
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended period (e.g., 500-1000 cycles).[8]
-
Data Acquisition: Record the charge and discharge capacity, and coulombic efficiency for each cycle.[9][10]
-
Performance Metrics: Plot capacity retention and coulombic efficiency as a function of cycle number.
Workflow Diagram:
Caption: Workflow for long-term galvanostatic cycling.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to probe changes in cell impedance during aging.[11][12]
Protocol:
-
Initial Measurement: Perform an EIS measurement on the fresh cell at a set state of charge (SOC), typically 50% or 100%.
-
Periodic Measurements: Conduct EIS measurements at regular intervals during the long-term cycling test (e.g., every 50 or 100 cycles).[11]
-
Frequency Range: Sweep a frequency range from high to low (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 5-10 mV).
-
Data Analysis: Plot the Nyquist plots (Z' vs. -Z''). Analyze the changes in the high-frequency intercept (electrolyte resistance) and the diameter of the semicircles (charge-transfer resistance and SEI resistance).
Workflow Diagram:
Caption: Workflow for periodic EIS measurements during battery aging.
Quantification of Hydrofluoric Acid (HF)
Monitoring the concentration of HF is critical for understanding the degradation of PF6⁻-based electrolytes.
Protocol:
-
Electrolyte Extraction: After cycling, carefully disassemble the cell in a glovebox and extract the electrolyte.
-
Titration: Use an acid-base titration method to quantify the HF content. A common method involves titrating the electrolyte with a standardized solution of a base (e.g., sodium hydroxide or an organic base) in a non-aqueous solvent.[2][13]
-
Endpoint Detection: The endpoint can be determined using a pH electrode or a colorimetric indicator.
Logical Relationship Diagram:
Caption: The central role of HF in the degradation of PF6⁻-based electrolytes.
Post-Mortem Analysis: Unveiling the Failure Mechanisms
After long-term cycling, a post-mortem analysis of the cell components can provide invaluable insights into the degradation mechanisms.[6][14]
Key Techniques:
-
Scanning Electron Microscopy (SEM): To visualize changes in the morphology of the electrodes, such as particle cracking or SEI thickening.[15]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer on the electrodes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify decomposition products in the electrolyte.
Conclusion and Future Outlook
[BnMIM][PF6] presents a compelling profile for battery applications due to its favorable thermal and electrochemical stability. However, its long-term stability is fundamentally challenged by the hydrolytic instability of the PF6⁻ anion. For [BnMIM][PF6] to be a viable long-term electrolyte, significant advancements in moisture control, electrolyte additives that scavenge HF, and the development of more robust SEI layers are imperative.
Researchers and developers considering [BnMIM][PF6] must undertake rigorous long-term stability assessments, focusing on the quantification of HF and its impact on cell performance. While offering a potential path to safer batteries, the journey to realizing the full potential of [BnMIM][PF6] requires a deep understanding and mitigation of its inherent degradation pathways.
References
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Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade. (2024). STAR Protocols. [Link]
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Typical procedure for conventional electrochemical impedance spectroscopy (EIS). (n.d.). ResearchGate. [Link]
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Battery Life Cycle Testing: Methods, Factors & Equipment Guide. (2025). SINEXCEL-RE. [Link]
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Battery ageing and electrochemical impedance spectroscopy (EIS) procedure. (n.d.). ResearchGate. [Link]
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Experimental Evaluation of the Effect of Cycle Profile on the Durability of Commercial Lithium Ion Power Cells. (2025). ResearchGate. [Link]
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Li-ion Battery Cell Aging Observation based on Impedance Spectroscopy. (2024). Atlantis Press. [Link]
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Electrolytes Affect the Life-Time of Lithium Batteries. (n.d.). National Synchrotron Radiation Research Center. [Link]
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Studying batteries with Electrochemical Impedance Spectroscopy (EIS) I. (2017). Bio-Logic. [Link]
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Comparative study of imide-based Li salts as electrolyte additives for Li-ion batteries. (2018). Journal of Power Sources. [Link]
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Post-mortem electrolyte analysis. (n.d.). E-Lyte. [Link]
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Electrochemical Impedance Spectroscopy With Practical Rest-Times for Battery Management Applications. (2021). IEEE Xplore. [Link]
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Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. (2016). ResearchGate. [Link]
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Post-mortem analysis of the Li-ion battery with charge/discharge deterioration in high- and low-temperature environments. (n.d.). ResearchGate. [Link]
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Hydrofluoric Acid Titration: Quality Control Parameter in Battery Electrolytes. (2025). EAG Laboratories. [Link]
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a–l) Postmortem microscopy images depicting the lithium electrodes from... (n.d.). ResearchGate. [Link]
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Electrochemical, Post-Mortem, and ARC Analysis of Li-Ion Cell Safety in Second-Life Applications. (2017). ResearchGate. [Link]
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Safe electrolyte for long-cycling alkali-ion batteries. (n.d.). IDEAS/RePEc. [Link]
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Electrochemical Impedance Spectroscopic Analysis of Lithium-ion Battery Aging Mechanisms. (n.d.). ECS Meeting Abstracts. [Link]
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Li-ion Battery Cell Aging Observation based on Impedance Spectroscopy. (2024). Atlantis Press. [Link]
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A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid. (2019). Boise State University. [Link]
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Basic method for water detection in LiPF6-based electrolytes. (n.d.). ResearchGate. [Link]
- Method for Measuring HF Content in Lithium Secondary Battery Electrolyte and Analytical Reagent Composition Used in the Same. (2013).
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Highly Conductive Single-Ion Polymeric Electrolyte for Long-Cycle-Life Lithium Metal Batteries. (2024). MDPI. [Link]
-
Assessment of lithium ion battery ageing by combined impedance spectroscopy, functional microscopy and finite element modelling. (2021). JKU ePUB. [Link]
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Determination of HF in battery electrolyte using titration. (n.d.). RISE. [Link]
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Thermal Stability of Lithium Ion Battery Electrolyte. (n.d.). NETZSCH Analyzing & Testing. [Link]
- Method for measuring HF content of electrolyte containing LiBOB. (n.d.).
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Characterizing aging effects of lithium ion batteries by impedance spectroscopy. (n.d.). ResearchGate. [Link]
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What do Coulombic Efficiency and Capacity Retention Truly Measure? A Deep Dive into Cyclable Lithium Inventory, Limitation Type, and Redox Side Reactions. (2020). NOVONIX. [Link]
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Accelerated Aging Characterization of Lithium-ion Cells: Using Sensitivity Analysis to Identify the Stress Factors Relevant to Cyclic Aging. (n.d.). MDPI. [Link]
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Comparative Study of Alkali-Cation-Based (Li+ , Na+ , K+ ) Electrolytes in Acetonitrile and Alkylcarbonates. (2019). PubMed. [Link]
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What do Coulombic Efficiency and Capacity Retention Truly Measure? A Deep Dive into Cyclable Lithium Inventory, Limitation Type, and Redox Side Reactions. (2020). OSTI.GOV. [Link]
-
In situ crystallization of low-melting ionic liquid [BMIM][PF6] under high pressure up to 2 GPa. (2010). PubMed. [Link]
-
Precision Measurements of the Coulombic Efficiency of Lithium-Ion Batteries and of Electrode Materials for Lithium-Ion Batteries. (2025). ResearchGate. [Link]
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Half-Cell Cumulative Efficiency Forecasts Full-Cell Capacity Retention in Lithium-Ion Batteries. (n.d.). OSTI.GOV. [Link]
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Flame‐Retarding Carbonate‐Based Electrolyte for High‐Nickel‐Based Lithium Metal Batteries. (2025). ResearchGate. [Link]
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Highly concentrated carbonate electrolyte for Li-ion batteries with lithium metal and graphite anodes. (n.d.). ResearchGate. [Link]
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Galvanic corrosion underlies coulombic efficiency differences in high-performing lithium metal battery electrolytes. (n.d.). Energy & Environmental Science (RSC Publishing). [Link]
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Research Progress in Ionic Liquid-Based Electrolytes for Electrochromic Devices. (n.d.). MDPI. [Link]
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In vitro cytotoxicity assay for hydrophobic ionic liquid (IL)... (n.d.). ResearchGate. [Link]
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Refined potential model for atomistic simulations of ionic liquid [bmim][PF6]. (2025). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Benzyl-3-methylimidazolium Hexafluorophosphate ([Bzmim][PF6])
Welcome to a comprehensive guide on the proper handling and disposal of 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bzmim][PF6]), an imidazolium-based ionic liquid. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and environmentally sound disposal. This document provides the essential, immediate safety and logistical information necessary to manage [Bzmim][PF6] waste streams, ensuring the protection of personnel and compliance with regulatory standards. Our approach moves beyond a simple checklist, delving into the chemical principles that dictate these procedures.
Core Hazard Assessment: Why [Bzmim][PF6] Requires Special Handling
This compound is classified as a substance that causes skin, eye, and respiratory irritation[1][2]. However, the most significant disposal concern is not its immediate irritant properties, but the inherent instability of the hexafluorophosphate ([PF6]⁻) anion .
The [PF6]⁻ anion is susceptible to hydrolysis, a reaction with water that can be accelerated by acidic conditions or elevated temperatures[3][4]. This decomposition process is critically important because it can generate highly toxic and corrosive byproducts, most notably hydrogen fluoride (HF) [4][5][6]. The potential for HF formation dictates our entire disposal strategy. Furthermore, studies have indicated that the [PF6]⁻ anion is among the more toxic anions to aquatic ecosystems, making its containment a priority[7].
Therefore, the foundational principles for disposing of [Bzmim][PF6] are:
-
Prevent Environmental Release: Under no circumstances should this ionic liquid or its contaminated materials be disposed of down the drain or in standard waste streams[6][8].
-
Assume Potential for HF Formation: All waste should be handled as if it could generate HF, especially if exposed to moisture over time.
-
Adhere to Hazardous Waste Regulations: All disposal must be conducted in accordance with local, state, and federal hazardous waste regulations, typically under the Resource Conservation and Recovery Act (RCRA) in the United States[9][10].
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust PPE protocol is the first line of defense against exposure. The required equipment varies based on the scale of the operation and the potential for spills or aerosolization.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities <100mL) | ANSI Z87.1 compliant safety glasses with side shields[6]. | Chemical-resistant nitrile gloves. Inspect before use and replace immediately upon contamination[6][11]. | Standard laboratory coat[11]. | Not typically required if handled in a well-ventilated area or chemical fume hood. |
| Bulk Handling or Spill Cleanup | Chemical splash goggles and a full-face shield[8][11]. | Heavy-duty nitrile or neoprene gloves. Consider double-gloving. | Impervious clothing, such as a chemical-resistant apron or full-body suit[6][8]. | Required if ventilation is inadequate or aerosols are generated. Use an appropriate cartridge respirator (e.g., for acid gases like HF)[6]. |
Causality: The emphasis on comprehensive eye and skin protection is due to the compound's irritant nature[1][2]. For spills, enhanced PPE is mandated by the increased risk of splashing and the potential for higher vapor concentrations. Respiratory protection becomes critical if the substance is aerosolized or if a spill occurs in a poorly ventilated area, mitigating the risk of inhaling irritant particles or potential decomposition products[2][6].
Step-by-Step Disposal Procedures
Proper segregation and containment are paramount. Never mix ionic liquid waste with incompatible waste streams.
Protocol 1: Disposal of Unused or Waste [Bzmim][PF6]
-
Waste Collection: Designate a specific, compatible waste container for [Bzmim][PF6]. Recommended materials include glass or polyethylene. Ensure the container has a secure, tightly-sealing lid.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "this compound," the CAS number "433337-11-2," and the appropriate hazard pictograms (e.g., exclamation mark for irritant)[1][12].
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from heat and incompatible materials (e.g., strong acids, bases, and oxidizers).
-
Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[2][6]. The most common disposal method is high-temperature incineration under controlled conditions, which ensures complete destruction of the compound and its hazardous decomposition products.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items like used gloves, weigh boats, absorbent pads, and contaminated silica gel.
-
Segregation: Collect all solid waste contaminated with [Bzmim][PF6] in a designated, leak-proof container, such as a lined drum or a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste - Solid Debris Contaminated with this compound."
-
Storage: Store the sealed container alongside the primary liquid waste.
-
Disposal: Dispose of through your licensed hazardous waste contractor. Do not place this waste in regular or biomedical trash bins.
Protocol 3: Disposal of Contaminated Liquid Waste (Aqueous & Organic)
-
Waste Stream Identification: Keep aqueous and organic solvent waste streams contaminated with [Bzmim][PF6] separate from each other and from other laboratory waste streams.
-
Collection & Labeling: Use separate, clearly labeled hazardous waste containers for aqueous and organic solutions. Include the name of the ionic liquid and all solvent components with their approximate percentages.
-
Disposal: These streams must be disposed of via a licensed hazardous waste contractor. The hydrophobic nature of [Bzmim][PF6] means it is not water-soluble, but aqueous waste may still contain harmful decomposition products[13].
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.
Small Spill (<100 mL)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the proper height.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal chemical absorbent pad[14]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Dispose: Seal and label the waste container and manage it according to Protocol 2.
Large Spill (>100 mL)
-
EVACUATE: Immediately evacuate all personnel from the affected area.
-
ALERT: Alert your institution's EHS or emergency response team and your supervisor. If there is a fire or medical emergency, call emergency services.
-
ISOLATE: Close the doors to the area and prevent entry.
-
VENTILATE: If it can be done safely, activate the emergency ventilation system for the laboratory.
-
AWAIT RESPONSE: Do not attempt to clean up a large spill unless you are trained and equipped as an emergency responder. Provide the response team with the Safety Data Sheet (SDS) for [Bzmim][PF6].
Disposal Decision Pathway
This diagram provides a logical workflow for managing [Bzmim][PF6] waste.
Caption: Logical flow for selecting the correct [Bzmim][PF6] disposal procedure.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical rationale behind these procedures—primarily the risk of hydrolysis and HF formation from the [PF6]⁻ anion—we can move from rote compliance to informed, safe practice. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet (SDS) before handling this or any chemical. Your diligence protects you, your colleagues, and the environment.
References
- Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes.
- This compound | C11H13F6N2P.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
- Navigating the Safe Handling of Room-Temperature Ionic Liquids (RTILs): A Comprehensive Guide.Benchchem.
- Ionic liquid synthesis: safety and good working practices.EXIL - USC.
- Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosph
- Safety Data Sheet: 1-Benzyl-3-methylimidazolium hexafluorophosph
- Chemical Safety: Personal Protective Equipment.University of California, Santa Barbara.
- Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosph
- Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum.Royal Society of Chemistry.
- 1-Butyl-3-methylimidazolium hexafluorophosph
- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste.U.S. Environmental Protection Agency.
- Safety Data Sheet: 1-n-Butyl-3-methylimidazolium hexafluorophosph
- 1-Butyl-3-methylimidazolium hexafluorophosph
Sources
- 1. This compound | C11H13F6N2P | CID 11461285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 5. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iolitec.de [iolitec.de]
- 7. Influence of anions on the toxic effects of ionic liquids to a phytoplankton Selenastrum capricornutum - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 14. carlroth.com:443 [carlroth.com:443]
Mastering the Safe Handling of 1-Benzyl-3-methylimidazolium Hexafluorophosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the unique properties of ionic liquids like 1-Benzyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6]) offer exciting possibilities. However, with innovation comes the responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-based understanding of why these protocols are critical. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of your research.
Understanding the Risks: More Than Just a Salt
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] While often described as "green solvents" due to their low vapor pressure, it's crucial to understand that this does not equate to a lack of biological activity. Imidazolium-based ionic liquids can interact with biological systems, and their toxicity is influenced by the nature of their chemical structure. Therefore, preventing direct contact and inhalation is paramount.
Core Protective Measures: Your First Line of Defense
The cornerstone of safely handling [Bmim][PF6] is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties and potential routes of exposure.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical safety goggles are mandatory. Due to the serious eye irritation risk, standard safety glasses are insufficient. In situations with a heightened risk of splashing, such as when transferring larger volumes, a face shield should be worn in conjunction with goggles.[2] |
| Hand Protection | Chemical-resistant gloves are essential.[3][4] Nitrile or butyl rubber gloves are recommended for their resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or punctures before use. Given that many chemicals can permeate disposable gloves within seconds, it's critical to remove and replace them immediately if contamination occurs.[2] For prolonged or immersive handling, heavier-duty reusable gloves are a safer choice.[2] |
| Body Protection | A standard laboratory coat is required to protect against incidental skin contact from spills and splashes.[3][4] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | While the low volatility of [Bmim][PF6] minimizes the risk of inhalation under normal conditions, a P95-rated particle respirator may be necessary if handling the solid form generates dust.[3] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling [Bmim][PF6] is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A typical laboratory workflow for handling this compound.
Emergency Response: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and appropriate action is critical to mitigating harm.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention if symptoms develop.
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.
Spill Response Protocol
A minor spill of [Bmim][PF6] can be managed by trained laboratory personnel by following these steps:
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess: Evaluate the extent of the spill and ensure you have the necessary protective equipment to handle the cleanup.
-
Contain: Prevent the spill from spreading or entering drains by using absorbent materials like sand, diatomaceous earth, or a universal binding agent.[6]
-
Clean: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as hazardous waste and arrange for its disposal through your institution's environmental health and safety office.
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision tree for responding to a chemical spill in the laboratory.
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All materials contaminated with [Bmim][PF6], including gloves, absorbent materials, and empty containers, must be collected and treated as hazardous waste.
-
Containerization: Use a designated, clearly labeled, and sealable container for all [Bmim][PF6] waste. Do not mix this waste with other chemical waste streams.[7]
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed chemical destruction facility or an approved waste disposal plant.[1] Adhere strictly to your institution's and local regulations for hazardous waste disposal.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely harness the potential of this compound in your research endeavors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
